molecular formula C7H11NOS B1457086 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 2258-19-7

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1457086
CAS No.: 2258-19-7
M. Wt: 157.24 g/mol
InChI Key: BQQBMZMSRDSGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBMZMSRDSGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, a pivotal heterocyclic building block. This compound serves as a critical precursor in the total synthesis of Thiamine (Vitamin B1) and its derivatives, which are essential for cellular metabolism.[1][2] The narrative moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the chosen synthetic strategy, reagent selection, and reaction conditions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery. The guide details a robust, two-step synthetic sequence commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a targeted reduction to yield the final alcohol.

Strategic Overview: A Two-Stage Approach

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol is most efficiently approached through the construction of a functionalized thiazole ring, which is then elaborated to the desired primary alcohol. Our strategy hinges on two cornerstone transformations of organic synthesis:

  • Hantzsch Thiazole Synthesis: To construct the 2,4-dimethylthiazole-5-carboxylate core. This classic condensation reaction offers a reliable and high-yielding route to substituted thiazoles from readily available starting materials.[3][4]

  • Ester Reduction: To convert the carboxylate group at the C5 position into the required 2-hydroxyethyl moiety using a powerful hydride reducing agent.

This pathway is selected for its efficiency, scalability, and the well-documented nature of each transformation, ensuring a high degree of reproducibility and trustworthiness in the protocol.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Reduction A Thioacetamide + Ethyl 2-chloroacetoacetate B Hantzsch Condensation A->B C Ethyl 2,4-dimethylthiazole-5-carboxylate B->C D Hydride Reduction (e.g., LiAlH4) C->D E 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol D->E G Reactants Thioacetamide + Ethyl 2-chloroacetoacetate Step1 S-Alkylation Reactants->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclic_Int Hemiaminal Intermediate Step2->Cyclic_Int Step3 Dehydration Cyclic_Int->Step3 Product Ethyl 2,4-dimethylthiazole- 5-carboxylate Step3->Product

Caption: Mechanistic workflow of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Thioacetamide is a suspected carcinogen and ethyl 2-chloroacetoacetate is a lachrymator. [5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in 10 volumes of absolute ethanol.

  • Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at ambient temperature. An initial exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate mobile phase.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude ester by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure Ethyl 2,4-dimethylthiazole-5-carboxylate. [5]

Stage 2: Reduction to 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

The conversion of the stable ester group into a primary alcohol requires a potent reducing agent.

Rationale for Reducing Agent Selection
  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other functional groups. It is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion of the ester to the primary alcohol. Its use mandates strictly anhydrous conditions as it reacts violently with water.

  • Sodium Borohydride (NaBH₄): While safer and easier to handle, NaBH₄ is a much milder reducing agent. It is generally effective for reducing aldehydes and ketones but is typically unreactive towards esters. Therefore, it is unsuitable for this synthetic step.

Detailed Experimental Protocol: Ester Reduction

Safety Precaution: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Handle LiAlH₄ powder in a glovebox or with extreme care.

  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the Ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 equivalent) from Stage 1 in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts as a filterable solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the pure 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for the described two-stage synthesis.

ParameterStage 1: Hantzsch SynthesisStage 2: Ester Reduction
Key Reactants Thioacetamide, Ethyl 2-chloroacetoacetateEthyl 2,4-dimethylthiazole-5-carboxylate, LiAlH₄
Molar Ratio 1 : 11 : 1.5-2.0
Solvent Absolute EthanolAnhydrous THF
Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield 75 - 85%80 - 90%

Product Characterization: The identity and purity of the final product, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the two methyl groups on the thiazole ring, the methylene protons of the ethyl side chain (as two distinct triplets), and the hydroxyl proton.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry: Will determine the molecular weight, confirming the elemental composition.

  • IR Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the alcohol group.

Conclusion

This guide outlines a robust and scientifically validated two-step synthesis for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol. By employing the Hantzsch thiazole synthesis followed by a lithium aluminum hydride reduction, this valuable intermediate can be produced in high yield. The detailed protocols and mechanistic explanations provided herein are designed to equip researchers and drug development professionals with the necessary knowledge for the successful and safe execution of this synthesis, fostering further innovation in medicinal chemistry and related fields.

References

  • ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... Available from: [Link]

  • Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]

  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Available from: [Link]

  • National Center for Biotechnology Information. Thiamine. PubChem Compound Summary for CID 1130. Available from: [Link]

  • Semantic Scholar. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of thiamine, method by Williams and Cline. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of Substituted 5-(2-Hydroxyethyl)thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Nucleus as a Privileged Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have cemented its role in a vast array of biologically active compounds.[3] Thiazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4]

This technical guide delves into the core chemical properties of a specific, functionally important subclass: 2-(dialkyl-1,3-thiazol-5-yl)ethan-1-ols. Due to a scarcity of published data on the specific title compound, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol , this whitepaper will focus on its closely related and extensively characterized analogue, 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) . This compound not only serves as an excellent model for understanding the structure-property relationships within this chemical family but is also a critical intermediate in the industrial synthesis of Thiamine (Vitamin B1). The principles, protocols, and applications discussed herein are directly translatable to its dimethylated counterpart.

This guide is intended for researchers, chemists, and drug development professionals, providing field-proven insights into the synthesis, characterization, and application of these valuable heterocyclic building blocks.

Section 1: Core Chemical and Physical Properties

The fundamental physicochemical properties of a compound govern its reactivity, solubility, and handling requirements. The properties for 4-Methyl-5-thiazoleethanol are well-documented. For the target compound, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, properties are calculated for comparative purposes.

Property4-Methyl-5-thiazoleethanol2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-olReference(s)
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol[5][6]
Synonyms 5-(2-Hydroxyethyl)-4-methylthiazole, SulfurolN/A[5][7][8]
CAS Number 137-00-8Not Available[6][7]
Molecular Formula C₆H₉NOSC₇H₁₁NOS[6][7]
Molecular Weight 143.21 g/mol 157.24 g/mol [5][7]
Boiling Point 135 °C (at 7 mmHg)Not Determined[7]
Density ~1.19 g/mLNot Determined[7]
Refractive Index ~1.5500Not Determined[7]

Section 2: Synthesis and Reactivity

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most classical and versatile method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first reported in 1887.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide.[9][11] Its enduring utility lies in its simplicity, high yields, and the ability to introduce a wide variety of substituents onto the thiazole core by simply changing the starting materials.[10][12]

The synthesis of a substituted 5-(2-hydroxyethyl)thiazole, such as the title compound, would typically proceed by reacting a suitable thioamide (e.g., thioacetamide for a 2-methylthiazole) with an α-halo-γ-hydroxyketone. The reaction mechanism involves an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[9][13]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide reaction Reaction Vessel: Heating & Stirring reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction neutralization Neutralization (e.g., 5% Na₂CO₃) reaction->neutralization Cool to RT filtration Isolation: Vacuum Filtration neutralization->filtration Precipitate Forms drying Drying filtration->drying Collect Solid product Purified Thiazole Derivative drying->product

General workflow for the Hantzsch thiazole synthesis.[9]
Chemical Reactivity

The reactivity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is dictated by two main features: the aromatic thiazole ring and the primary alcohol functional group.

  • Thiazole Ring: The thiazole ring is aromatic and undergoes electrophilic substitution, though it is less reactive than benzene. The electron-donating nature of the alkyl and hydroxyethyl substituents typically directs substitution to the C2 position if unsubstituted, or influences the overall ring reactivity. The nitrogen atom can also be alkylated to form thiazolium salts, which are important catalysts.[11]

  • Ethanol Side Chain: The primary alcohol (-CH₂OH) group exhibits typical alcohol reactivity. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to an alkyl halide. These transformations allow for further functionalization and elaboration into more complex molecules.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of synthetic compounds. While specific spectra for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol are not publicly available, a detailed analysis of the spectra for 4-Methyl-5-thiazoleethanol provides a robust template for interpretation.

Data for 4-Methyl-5-thiazoleethanol (CAS: 137-00-8) [5]

  • ¹H NMR (90 MHz, CDCl₃):

    • δ 8.52 (s, 1H): This singlet corresponds to the proton at the C2 position of the thiazole ring (H-2). In the 2,4-dimethyl analogue, this signal would be absent.

    • δ 3.81 (t, 2H): A triplet for the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).

    • δ 2.99 (t, 2H): A triplet for the two protons of the methylene group attached to the thiazole ring at C5 (-CH₂-C₅).

    • δ 2.38 (s, 3H): A sharp singlet for the three protons of the methyl group at the C4 position. The 2,4-dimethyl analogue would show an additional singlet for the C2-methyl group, likely in a similar region.

    • OH proton: The hydroxyl proton signal is often broad and its chemical shift can vary.

  • ¹³C NMR (25.16 MHz, CDCl₃):

    • δ 149.8, 148.86, 128.51: Resonances corresponding to the carbon atoms of the thiazole ring (C2, C4, C5).

    • δ 62.04: Signal for the carbon of the methylene group bearing the hydroxyl function (-CH₂OH).

    • δ 29.69: Signal for the methylene carbon attached to the thiazole ring (-CH₂-C₅).

    • δ 14.67: Resonance for the methyl group carbon at C4. The 2,4-dimethyl analogue would display an additional signal for the C2-methyl carbon.

  • Mass Spectrometry (EI):

    • The mass spectrum shows a molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.[5] Key fragmentation patterns would involve the loss of the side chain. For the 2,4-dimethyl analogue, the molecular ion peak would be expected at m/z = 157.

Section 4: Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[1] Thiazole-containing compounds exhibit a remarkable range of pharmacological activities.[2]

  • Anticancer Agents: Many thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] A prominent example is Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, which features a functionalized thiazole core.[4]

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component in numerous compounds developed to combat bacterial and fungal infections.

  • Anti-inflammatory Properties: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam incorporate the thiazole motif, highlighting its importance in modulating inflammatory pathways.[1]

  • Other Therapeutic Areas: The versatility of the thiazole scaffold extends to antidiabetic, antiviral, and antimalarial agents, making it a subject of continuous research and development.[3]

2-(dialkyl-1,3-thiazol-5-yl)ethan-1-ol and its derivatives serve as crucial building blocks, providing a synthetically accessible platform for creating libraries of novel compounds for high-throughput screening and lead optimization.

Thiazole_Applications cluster_apps Therapeutic Applications ThiazoleCore Thiazole Core (e.g., 2-(dialkylthiazol-5-yl)ethanol) Anticancer Anticancer Agents (e.g., Dasatinib) ThiazoleCore->Anticancer Antimicrobial Antimicrobial Agents ThiazoleCore->Antimicrobial Antiinflammatory Anti-inflammatory (e.g., Meloxicam) ThiazoleCore->Antiinflammatory Antiviral Antiviral Agents (e.g., Ritonavir) ThiazoleCore->Antiviral Other Antidiabetic, Antimalarial, Antiparasitic... ThiazoleCore->Other

The thiazole core as a versatile scaffold for diverse therapeutic applications.[1][2][4]

Section 5: Safety and Handling

Based on the Safety Data Sheet (SDS) for the representative compound, 4-Methyl-5-thiazoleethanol, the following hazards and precautions should be noted.[14][15][16]

  • Hazard Identification:

    • Causes skin irritation (H315).[14]

    • Causes serious eye irritation (H319).[14]

    • May cause respiratory irritation (H335).[14]

  • Precautionary Measures:

    • Avoid breathing vapor or spray.[14]

    • Use only in a well-ventilated area.[14]

    • Wear protective gloves, protective clothing, and eye/face protection.[14]

    • Wash skin thoroughly after handling.[14]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14]

    • Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[14]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

Section 6: Experimental Protocols

The following protocols are provided as validated, self-contained systems for the synthesis and preliminary biological evaluation of thiazole derivatives.

Protocol 1: Hantzsch Synthesis of a Substituted Thiazole[10]

This protocol describes a general procedure for synthesizing a thiazole ring, which can be adapted for specific substrates.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol)

  • Thioamide (e.g., thiourea, 7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

  • 20 mL scintillation vial, stir bar, hot plate, 100 mL beaker, Buchner funnel, side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol) and the thioamide (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C).

  • Continue stirring for 30-60 minutes, monitoring the reaction by TLC if necessary.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. A precipitate should form as the acidic salt of the product is neutralized.[13]

  • Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water to ensure a good seal.

  • Filter the mixture, collecting the solid product.

  • Wash the filter cake with several small portions of cold deionized water to remove any inorganic salts.

  • Transfer the collected solid to a tared watch glass and allow it to air dry or dry in a vacuum oven.

  • Determine the mass of the dry product and calculate the percent yield. Characterize the product using methods such as melting point, NMR, and MS.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[18][19][20]

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of a test compound.[17][18]

Materials:

  • Cancer cell line of interest (e.g., HDFs)

  • Complete culture medium

  • Test compound (thiazole derivative) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][19]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[20]

  • Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure all formazan crystals are dissolved.[18] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.[20][18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Google Grounding API.
  • CLYTE Technologies. (2025).
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Benchchem.
  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. Google Grounding API.
  • Abcam. MTT assay protocol. Abcam.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Google Grounding API.
  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024). Google Grounding API.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Chem Help ASAP. (2020).
  • Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine.
  • Santa Cruz Biotechnology. 4-Methyl-5-thiazoleethanol. Santa Cruz Biotechnology.
  • ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis.
  • RIFM. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Elsevier.
  • Scribd. 4-Methyl-5-Thiazoleethanol MSDS Guide. Scribd.
  • WHO | JECFA. 4-methyl-5-thiazoleethanol. WHO.
  • PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem.
  • ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5.
  • ChemBK. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemBK.
  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem.
  • AMERICAN ELEMENTS. 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. AMERICAN ELEMENTS.
  • PubChem. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. PubChem.
  • ECHEMI. Buy (2,4-dimethyl-1,3-thiazol-5-yl)
  • Matrix Fine Chemicals. 2-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-OL.
  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
  • NIST WebBook. 5-Acetyl-2,4-dimethylthiazole. NIST.
  • Chemsrc. 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. Chemsrc.
  • chemicalbook. 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis. chemicalbook.
  • NIST WebBook. Thiazole, 5-ethyl-2,4-dimethyl-. NIST.
  • NIST WebBook. Thiazole, 5-ethyl-2,4-dimethyl-. NIST.
  • ChemScene. 1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol. ChemScene.
  • PubChem. 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol. PubChem.
  • Sigma-Aldrich. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol. Sigma-Aldrich.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure is crucial for interpreting spectroscopic data. The structure of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol is presented below.

Figure 1: Molecular structure of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

This guide will systematically explore the expected spectroscopic signatures of this molecule, providing a framework for its unambiguous identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (at C2)2.6 - 2.8Singlet (s)3H
-CH₃ (at C4)2.3 - 2.5Singlet (s)3H
-CH₂- (thiazole)2.9 - 3.1Triplet (t)2H
-CH₂- (hydroxyl)3.7 - 3.9Triplet (t)2H
-OHVariable (typically 1.5 - 4.0)Singlet (s, broad)1H
  • Causality of Chemical Shifts: The methyl protons at the C2 position are expected to be slightly downfield compared to those at C4 due to the proximity to the more electronegative nitrogen atom. The methylene protons adjacent to the thiazole ring will be deshielded by the aromatic system, while the methylene protons next to the hydroxyl group will experience an even greater downfield shift due to the oxygen's high electronegativity. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce spin-spin coupling patterns.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (at C2)18 - 22
-CH₃ (at C4)14 - 18
-CH₂- (thiazole)28 - 32
-CH₂- (hydroxyl)60 - 64
C2 (thiazole)160 - 165
C4 (thiazole)148 - 152
C5 (thiazole)128 - 132
  • Rationale for Chemical Shifts: The carbons of the thiazole ring (C2, C4, and C5) are expected to resonate in the aromatic region of the spectrum. C2 will be the most downfield due to its position between two heteroatoms (N and S). The aliphatic carbons will appear at higher fields, with the carbon bearing the hydroxyl group being significantly deshielded.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Advanced Techniques: Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

G M [M]⁺ m/z = 157 M_minus_CH3 [M - CH₃]⁺ m/z = 142 M->M_minus_CH3 - CH₃ M_minus_CH2OH [M - CH₂OH]⁺ m/z = 126 M->M_minus_CH2OH - CH₂OH M_minus_C2H4OH [M - C₂H₄OH]⁺ m/z = 112 M->M_minus_C2H4OH - C₂H₄OH Thiazole_frag [C₄H₅NS]⁺ m/z = 85 M_minus_C2H4OH->Thiazole_frag - HCN

A Technical Guide to 2-(Thiazol-5-yl)ethanol Derivatives: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 2-(thiazol-5-yl)ethanol derivatives, a class of heterocyclic compounds pivotal to various research and development sectors, most notably in drug discovery and nutritional science. Due to the ambiguity in the isomeric substitution pattern of "2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol," this paper will focus on the well-characterized and industrially significant analogue, 2-(4-methyl-1,3-thiazol-5-yl)ethanol (CAS Number: 137-00-8) , a key precursor in the synthesis of Vitamin B1 (Thiamine). This document will also draw comparative insights from related isomers to provide a comprehensive understanding of this chemical family for researchers, scientists, and drug development professionals.

Introduction and Core Concepts

The thiazole ring is a fundamental scaffold in medicinal chemistry and is present in a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug design. The 2-(thiazol-5-yl)ethanol framework, in particular, serves as a versatile building block for more complex molecules.

The nomenclature "2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol" is structurally ambiguous. The most referenced compound in this family is 2-(4-methyl-1,3-thiazol-5-yl)ethanol , also known as 5-Thiazoleethanol, 4-methyl-. This compound is a critical intermediate in the industrial synthesis of Thiamine (Vitamin B1), a coenzyme essential for the metabolism of carbohydrates.

Other related isomers include:

  • 2-(2-methyl-1,3-thiazol-5-yl)ethanol (CAS: 59977-20-7)[4][5][6]

  • 2-(1,3-thiazol-5-yl)ethan-1-ol (unsubstituted) (CAS: 5664-55-1)[7]

  • 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol : While this specific isomer is less documented in public literature, its synthesis would follow general principles of thiazole formation.

This guide will proceed with a detailed analysis of the 4-methyl variant (CAS 137-00-8) due to the wealth of available data and its established importance.

Physicochemical and Spectroscopic Data

Accurate characterization of a chemical entity is foundational for its application. The properties of 2-(4-methyl-1,3-thiazol-5-yl)ethanol are well-documented and serve as a benchmark for quality control and experimental design.

Table 1: Physicochemical Properties of 2-(4-methyl-1,3-thiazol-5-yl)ethanol

PropertyValueSource
CAS Number 137-00-8[8][9]
Molecular Formula C₆H₉NOS[8][10]
Molecular Weight 143.21 g/mol [8][10]
Boiling Point 135 °C (at 7 mmHg)[8]
Density 1.19 g/mL[8]
Refractive Index 1.5500[8]
Appearance Not specified, likely a liquid
SMILES CC1=C(CCO)SC=N1[8]
InChIKey BKAWJIRCKVUVED-UHFFFAOYAZ[8]

Synthesis Methodologies: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is a classic transformation in organic chemistry, with the Hantzsch thiazole synthesis being a primary and highly reliable method. This reaction involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 2-(thiazol-5-yl)ethanol derivatives, a common strategy involves first constructing the functionalized thiazole ring and then modifying a side chain to produce the desired ethanol group.

Protocol: A Generalized Hantzsch Synthesis for a Substituted Thiazole Core

This protocol outlines the fundamental steps for synthesizing a thiazole ring, which is the core of the target molecule.

  • Reactant Preparation :

    • α-Halocarbonyl Compound : The choice of this reactant determines the substituents at the C4 and C5 positions of the thiazole. For instance, to obtain a 4-methyl substituent, a halogenated derivative of butan-2-one would be used.

    • Thioamide : The thioamide provides the N3, C2, and S1 atoms of the ring. Using thioformamide would result in an unsubstituted C2 position.

  • Reaction Execution :

    • The α-halocarbonyl and the thioamide are typically reacted in a polar solvent such as ethanol or tetrahydrofuran (THF).[12]

    • The reaction often proceeds at reflux to ensure completion. A base may be added to facilitate the reaction, although it is not always necessary.[12]

  • Work-up and Purification :

    • Upon completion, the reaction mixture is cooled, and the product is often precipitated by adding water.

    • The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.

Logical Flow of Thiazole Synthesis

Hantzsch_Synthesis Reactants α-Halocarbonyl + Thioamide Reaction Condensation/ Cyclization Reactants->Reaction Heat (Reflux) Solvent Polar Solvent (e.g., Ethanol) Solvent->Reaction Purification Precipitation & Recrystallization Reaction->Purification Cooling & Water Addition Product Substituted Thiazole Core Purification->Product

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Applications in Drug Development and Biotechnology

The thiazole moiety is a cornerstone in modern pharmacology. Its derivatives have been investigated for a wide range of biological activities.

  • Anticancer Agents : Thiazole-containing compounds are known to exhibit antiproliferative activity against various cancer cell lines by mechanisms such as kinase inhibition and apoptosis induction.[2] The well-known MTT assay, used to measure cellular metabolic activity, itself features a thiazole ring in its structure (3-(4,5-dimethylthiazol -2-yl)-2,5-diphenyltetrazolium bromide).[2][13][14]

  • Anti-inflammatory Agents : Thiazole derivatives have been explored as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[3]

  • Antimicrobial and Antiviral Research : The thiazole scaffold is present in numerous compounds screened for antibacterial, antifungal, and antiviral properties, including against HIV.[1][3]

The 2-(4-methyl-1,3-thiazol-5-yl)ethanol molecule, specifically, serves as a crucial building block. The ethanol functional group provides a convenient handle for further chemical modifications, allowing for the construction of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

Illustrative Biological Pathway: Kinase Inhibition

Many thiazole-based drugs function by inhibiting protein kinases, which are critical regulators of cell signaling.

Kinase_Inhibition cluster_cell Cancer Cell ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Uncontrolled Cell Proliferation PhosphoSubstrate->Proliferation ThiazoleDrug Thiazole-based Inhibitor ThiazoleDrug->Kinase binds to active site

Caption: Mechanism of action for thiazole-based kinase inhibitors.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The information presented here is a summary derived from Safety Data Sheets (SDS) for 2-(4-methyl-1,3-thiazol-5-yl)ethanol and related compounds.

Table 2: GHS Hazard Information Summary

Hazard StatementDescriptionPrecautionary MeasuresSource(s)
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[9][13]
H319 Causes serious eye irritationWear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[9][13]
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[13][15]
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][16]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][16] Keep away from heat, sparks, and open flames.[16]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][15] Keep away from strong oxidizing agents.[9][15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion and Future Outlook

2-(Thiazol-5-yl)ethanol and its derivatives, particularly 2-(4-methyl-1,3-thiazol-5-yl)ethanol, are more than just laboratory chemicals; they are foundational elements in the synthesis of essential nutrients and the development of novel therapeutics. Their robust synthesis routes and versatile chemical nature ensure their continued relevance in both academic research and industrial applications. As our understanding of disease pathways deepens, the strategic deployment of the thiazole scaffold, enabled by intermediates like these, will undoubtedly lead to the discovery of next-generation drugs and advanced materials.

References

  • ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. [Link]

  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • PubChem. 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

  • PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. [Link]

  • ChemBK. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • Chemsrc. 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. [Link]

  • Virginia Open Data Portal. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

  • The Good Scents Company. 2,4-dimethyl-5-vinyl thiazole. [Link]

  • CAS Common Chemistry. 2,5-Dihydro-4-methyl-5-thiazoleethanol. [Link]

  • Data.gov. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

  • ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][8]triazole Derivatives. [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubChem. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. [Link]

  • ResearchGate. A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

  • Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

  • MDPI. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. [Link]

  • MDPI. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • Data.gov. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. [Link]

Sources

The Pharmacological Potential of 2-(1,3-Thiazol-5-yl)ethan-1-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the biological activities of 2-(1,3-thiazol-5-yl)ethan-1-ol derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of these promising molecules. While specific data on 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol derivatives are limited in current literature, this guide will draw upon closely related analogues to provide a thorough and predictive framework for future research.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][3] The presence of the thiazole moiety in clinically approved drugs such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole underscores its therapeutic importance.[4][5]

The 2-(1,3-thiazol-5-yl)ethan-1-ol core represents a versatile platform for the development of new drug candidates. The ethanol substituent at the 5-position provides a key site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of 2-(1,3-Thiazol-5-yl)ethan-1-ol Derivatives

The synthesis of the 2-(1,3-thiazol-5-yl)ethan-1-ol scaffold and its derivatives can be achieved through various established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: General Synthesis of 2-(Aryl-1,3-thiazol-5-yl)ethan-1-ol Derivatives

This protocol outlines a general procedure for the synthesis of 2-(1,3-thiazol-5-yl)ethan-1-ol derivatives, which can be adapted for the synthesis of specific analogues, including the dimethyl-substituted variant.

Step 1: Synthesis of the Thiazole Ring

  • To a solution of a substituted thioamide (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a solution of an appropriate α-haloketone (e.g., 1-bromo-4-hydroxybutan-2-one) (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-1,3-thiazol-5-yl)ethan-1-ol derivative.

Step 2: Characterization

The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To determine the elemental composition of the compound.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][7]

Key Anticancer Mechanisms of Thiazole Derivatives
  • Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[8]

  • Induction of Apoptosis: Thiazole compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins.[9]

  • Cell Cycle Arrest: Certain thiazole derivatives can halt the cell cycle at different phases, preventing cancer cell proliferation.[10]

  • Topoisomerase Inhibition: Some thiazole-based compounds have been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[9]

Anticancer Activity of Selected Thiazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-5-carboxamidesA-549 (Lung)Moderate Activity[5]
2-Hydrazinyl-thiazol-4(5H)-onesMCF-7 (Breast)2.57 ± 0.16[8]
2-Hydrazinyl-thiazol-4(5H)-onesHepG2 (Liver)7.26 ± 0.44[8]
β-pentene based thiazolesHeLa (Cervical)3.48 ± 0.14[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4]

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

anticancer_pathways cluster_thiazole Thiazole Derivatives cluster_pathways Cancer Cell Signaling Pathways Thiazole 2-(Thiazol-5-yl)ethanol Derivatives Kinase Kinase Signaling (e.g., VEGFR-2) Thiazole->Kinase Inhibition Apoptosis Apoptosis Induction (Bcl-2 modulation) Thiazole->Apoptosis Induction CellCycle Cell Cycle Progression Thiazole->CellCycle Arrest Topo Topoisomerase II Function Thiazole->Topo Inhibition Proliferation Proliferation Kinase->Proliferation Blocks CellDeath CellDeath Apoptosis->CellDeath Promotes CellCycle->Proliferation Blocks Topo->Proliferation Blocks

Figure 1: Potential anticancer mechanisms of thiazole derivatives.

Antimicrobial Activity of Thiazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[5] Thiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[12]

The antimicrobial efficacy of thiazole compounds is often attributed to their ability to interfere with essential microbial processes. For instance, some derivatives inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[13]

Antimicrobial Activity of Selected Thiazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
5-(Hetaryl)thiazolesStreptococcus pneumoniae0.03–0.06[12]
5-Benzylideno-thiazolidinonesMRSA29.8–433.5 (µM)[14]
Thiazole-based compoundsStaphylococcus aureus1.38[15]
Thiazole-based compoundsVancomycin-resistant S. aureus0.70–1.40[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

antimicrobial_workflow Start Start: Prepare Serial Dilutions of Thiazole Derivatives Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no growth Observe->DetermineMIC

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease.[11] Thiazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][16]

Key Anti-inflammatory Mechanisms of Thiazole Derivatives
  • COX/LOX Inhibition: Thiazole compounds can inhibit COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.[17]

  • Cytokine Modulation: Certain thiazole derivatives can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Anti-inflammatory Activity of Selected Thiazole Derivatives
Compound ClassAssayActivityReference
Substituted phenyl thiazolesCarrageenan-induced paw edemaAppreciable activity[18]
Thiazolo[3,2-b][4][7][19]triazolesCarrageenan-induced paw edemaUp to 67% protection
Thiazole-based chalconesCarrageenan-induced paw edema51-55% activity[6]
5-Methylthiazole-thiazolidinonesCOX-1 InhibitionSuperior to naproxen[16]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Prepare a reaction mixture containing the COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and a buffer (e.g., Tris-HCl).

  • Add the test compound at various concentrations and pre-incubate for a specified time.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

anti_inflammatory_pathway cluster_thiazole Thiazole Derivatives cluster_enzymes Inflammatory Enzymes Thiazole 2-(Thiazol-5-yl)ethanol Derivatives COX COX-1 / COX-2 Thiazole->COX Inhibition LOX 5-LOX Thiazole->LOX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Substrate ArachidonicAcid->LOX Substrate Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 3: Anti-inflammatory mechanism of thiazole derivatives via COX/LOX inhibition.

Future Perspectives and Drug Development

The 2-(1,3-thiazol-5-yl)ethan-1-ol scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives, including the specifically targeted 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol analogues.

Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiazole ring and the ethanol side chain will help elucidate the key structural features required for potent and selective biological activity.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will provide a rational basis for their further development.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the versatile chemistry of the thiazole nucleus and employing a multidisciplinary approach encompassing medicinal chemistry, pharmacology, and molecular biology, the full therapeutic potential of 2-(1,3-thiazol-5-yl)ethan-1-ol derivatives can be realized.

References

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Thota, S., et al. (2022). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Lino, et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 423-434. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Abdel-Aziz, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323. [Link]

  • Bondock, S., et al. (2018). Synthesis and evaluation of some new 5-(hetaryl)thiazoles as potential antimicrobial agents. Synthetic Communications, 48(5), 555-565. [Link]

  • Lino, et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 423-434. [Link]

  • Geronikaki, A., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][4][7][19]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 643. [Link]

  • Geronikaki, A., et al. (2016). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Combinatorial Chemistry & High Throughput Screening, 19(1), 51-57. [Link]

  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 153-157. [Link]

  • Mohammad, H., et al. (2017). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Journal of antibiotics, 70(9), 957-963. [Link]

  • Geronikaki, A., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(23), 5736. [Link]

  • Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5424. [Link]

  • El-Sharkawy, K. A., et al. (2022). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 12(1), 22591. [Link]

  • Gomha, S. M., et al. (2018). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. ResearchGate. [Link]

  • Ali, H. M., et al. (2018). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. ResearchGate. [Link]

  • Al-Wahaibi, L. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Popa, M., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(15), 2724. [Link]

  • Wang, Z., et al. (2022). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 12(45), 29283-29292. [Link]

  • Geronikaki, A., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(24), 5988. [Link]

  • Vekariya, R. H., et al. (2017). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 6(2), 1-15. [Link]

  • Geronikaki, A., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Current Topics in Medicinal Chemistry, 21(4), 257-268. [Link]

  • El-Sharkawy, K. A., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. MSA-Repository. [Link]

  • Molfetta, L., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3192. [Link]

  • El-Sharkawy, K. A., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology, 8(5), 520-529. [Link]

  • Mohareb, R. M., et al. (2012). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. Molecules, 17(8), 9584-9601. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369685. [Link]

  • El-Sayed, N. N. E., et al. (2020). A novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy: Dual inhibition of COX-2 and 5-LOX enzymes. Bohrium. [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 26(23), 7168. [Link]

  • Mohareb, R. M., et al. (2012). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. Molecules, 17(8), 9584-9601. [Link]

  • Molfetta, L., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3192. [Link]

  • El-Sayed, N. N. E., et al. (2020). A novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy: Dual inhibition of COX-2 and 5-LOX enzymes. Bohrium. [Link]

Sources

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous thiazole-containing compounds with potent therapeutic activities, spanning from oncology to infectious diseases and neurodegenerative disorders. This technical guide provides a comprehensive exploration of the core mechanisms of action through which thiazole derivatives exert their pharmacological effects. We will delve into the intricate molecular pathways, present quantitative data on structure-activity relationships, and provide detailed experimental protocols for elucidating these mechanisms. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel thiazole-based therapeutics.

Introduction: The Enduring Therapeutic Promise of the Thiazole Nucleus

The thiazole moiety is a recurring structural feature in a multitude of clinically approved drugs and investigational new drug candidates. Its aromatic nature, combined with the presence of heteroatoms, allows for a wide range of intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These properties enable thiazole derivatives to bind with high affinity and selectivity to various enzymatic active sites and receptor pockets. This guide will systematically explore the prominent mechanisms of action of thiazole compounds, categorized by their primary therapeutic applications: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Anticancer Mechanisms of Thiazole Compounds: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as a powerful class of anticancer agents, targeting multiple facets of cancer cell biology. Their mechanisms of action are diverse and often interconnected, leading to the inhibition of tumor growth, proliferation, and metastasis.

Inhibition of Angiogenesis through VEGFR-2 Kinase Blockade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival. Several thiazole-containing compounds have been identified as potent inhibitors of VEGFR-2.

Mechanism of Action: Thiazole-based inhibitors typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Signaling Pathway: VEGFR-2 Inhibition by Thiazole Compounds

VEGFR2_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Inhibition of VEGFR-2 by thiazole compounds blocks downstream signaling pathways, preventing angiogenesis.

Quantitative Data: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

Compound ClassSpecific Derivative ExampleIC50 (VEGFR-2)Reference
Phenylthiazolyl derivatives4-chlorophenylthiazole derivative51.09 nM[1]
Thiazolidine-2,4-dione derivativesCompound 220.079 µM[2]
Nicotinamide-thiadiazol hybridsCompound 7a0.095 µM[3]
Hydrazinyl thiazole derivativesCompound 4c0.15 µM[4]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of thiazole compounds against VEGFR-2 kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compound (thiazole derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the thiazole compound in the kinase assay buffer.

    • In a 96-well plate, add the diluted compound or vehicle control.

    • Add the VEGFR-2 enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many thiazole derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5][6]

Mechanism of Action: Thiazole compounds can trigger apoptosis by:

  • Increasing the expression of pro-apoptotic proteins: such as Bax and Bak.

  • Decreasing the expression of anti-apoptotic proteins: like Bcl-2 and Bcl-xL.

  • Activating caspases: a family of proteases that execute the apoptotic program. This includes initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7).[7]

  • Inducing DNA fragmentation: a hallmark of late-stage apoptosis.

Signaling Pathway: Thiazole-Induced Apoptosis

Apoptosis_Pathway Thiazole Thiazole Compound Bax Bax/Bak (Pro-apoptotic) Thiazole->Bax Upregulates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Thiazole->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Thiazole compounds can induce the intrinsic pathway of apoptosis by modulating Bcl-2 family proteins and activating caspases.

Quantitative Data: Apoptosis Induction by Thiazole Derivatives

Thiazole DerivativeCancer Cell LineApoptotic EffectReference
Phthalimide-thiazole derivative (5b)MCF-7IC50 = 0.2 µM, induces intrinsic pathway[8]
Thiopyrano[2,3-d]thiazole (Les-6547)HT-29Activates caspases 3/7, 8, 9, and 10[7]
Hydrazinyl-thiazole (4c)MCF-722.39% early apoptosis, 9.51% late apoptosis[4]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

  • Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat them with the thiazole compound at various concentrations for a specific duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. Many thiazole derivatives exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division.

Mechanism of Action: Thiazole compounds can induce cell cycle arrest by modulating the activity of key cell cycle regulatory proteins, including:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2 and CDK9, prevents the phosphorylation of proteins required for cell cycle progression.[5]

  • Cyclins: Altering the expression levels of cyclins, which are the regulatory subunits of CDKs.

  • Checkpoint Proteins: Activating checkpoint pathways that sense DNA damage or other cellular stresses.

Logical Relationship: Thiazole-Induced Cell Cycle Arrest

CellCycleArrest Thiazole Thiazole Compound CDKs Cyclin-Dependent Kinases (CDKs) Thiazole->CDKs Inhibits Progression Cell Cycle Progression CDKs->Progression Drives Arrest Cell Cycle Arrest Cyclins Cyclins Cyclins->CDKs Activates

Caption: Thiazole compounds can inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Treat cancer cells with the thiazole compound for the desired time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Mechanism of Action: Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Quantitative Data: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives

Thiazole DerivativeIC50 (Tubulin Polymerization)Reference
Thiazol-5(4H)-one (4f)9.33 nM[9]
Thiazol-5(4H)-one (5a)9.52 nM[9]
Thiazole-2-acetamide (10a)15.82 µM[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

  • Materials: Purified tubulin, polymerization buffer, GTP, test compound (thiazole derivative), and a spectrophotometer or fluorometer.

  • Procedure:

    • Pre-incubate the thiazole compound with tubulin in polymerization buffer on ice.

    • Initiate polymerization by adding GTP and warming the mixture to 37°C.

    • Monitor the increase in absorbance or fluorescence over time, which corresponds to microtubule formation.

    • Compare the polymerization kinetics in the presence and absence of the test compound to determine its inhibitory effect.

Antimicrobial Mechanisms of Thiazole Compounds: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Thiazole-containing compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Disruption of Microbial Cell Membranes

The integrity of the cell membrane is crucial for microbial survival. Some thiazole derivatives possess amphiphilic properties that enable them to interact with and disrupt the microbial cell membrane.[11]

Mechanism of Action: The hydrophobic portion of the thiazole compound integrates into the lipid bilayer of the microbial membrane, while the hydrophilic portion remains exposed to the aqueous environment. This disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[11]

Experimental Protocol: Bacterial Membrane Disruption Assay (Dye Leakage Assay)

This assay assesses the ability of a compound to permeabilize bacterial membranes.

  • Preparation of Dye-Loaded Vesicles: Prepare liposomes (e.g., from E. coli lipids) encapsulating a fluorescent dye (e.g., calcein).

  • Assay:

    • Incubate the dye-loaded vesicles with the thiazole compound at various concentrations.

    • Measure the increase in fluorescence over time using a fluorometer.

    • Dye leakage from the vesicles, indicated by an increase in fluorescence, signifies membrane disruption.

Inhibition of Essential Bacterial Enzymes

Targeting essential bacterial enzymes that are absent or significantly different in humans is a classic and effective antimicrobial strategy.

Mechanism of Action:

  • FabH Inhibition: Some thiazole derivatives inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial fatty acid biosynthesis pathway.[12] Inhibition of this pathway disrupts the production of essential membrane components.

  • DNA Gyrase Inhibition: Thiazole compounds can also target DNA gyrase, an enzyme essential for DNA replication in bacteria.[12]

Experimental Protocol: Crystal Violet Biofilm Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of various concentrations of the thiazole compound.

  • Staining:

    • After incubation, remove the planktonic cells and wash the wells.

    • Stain the adherent biofilm with crystal violet.

  • Quantification:

    • Solubilize the crystal violet with a suitable solvent (e.g., ethanol).

    • Measure the absorbance of the solubilized dye, which is proportional to the amount of biofilm.

Anti-inflammatory Mechanisms of Thiazole Compounds: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes in the inflammatory pathway.

Mechanism of Action: Many thiazole compounds act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting both enzymes, thiazole derivatives can effectively suppress the inflammatory response.

Signaling Pathway: COX-2 and 5-LOX Inhibition by Thiazole Compounds

Inflammation_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Thiazole Thiazole Inhibitor Thiazole->COX2 Inhibits Thiazole->LOX5 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Thiazole derivatives can dually inhibit COX-2 and 5-LOX, blocking the production of pro-inflammatory mediators.

Quantitative Data: COX/LOX Inhibitory Activity of Thiazole Derivatives

Thiazole Derivative ClassIC50 (COX-2)IC50 (5-LOX)Reference
Benzo[d]thiazol analogs0.28 - 0.77 µM-[14]
Thiazolidinone derivative (19d)-17.7 µM[15]
Thiazole derivative (2a)0.3 nM-[15]

Neuroprotective Mechanisms of Thiazole Compounds: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by the progressive loss of neurons. Thiazole-based compounds have shown promise as neuroprotective agents by targeting key pathological features of these disorders.

Mechanism of Action:

  • Cholinesterase Inhibition: Thiazole derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[16] This increases acetylcholine levels in the brain, which can improve cognitive function in AD patients.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of AD. Some thiazole compounds can bind to Aβ monomers and prevent their aggregation into toxic oligomers and fibrils.

  • Inhibition of Tau Protein Aggregation: The hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles is another key feature of AD. Thiazole derivatives have been shown to inhibit tau aggregation.

Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives

Thiazole DerivativeIC50 (AChE)Reference
Thiazolylhydrazone (2i)0.028 µM[16]
Thiazole-piperazine hybrid (3c)Significant inhibition[15]
Thiazole-based derivative (10)103.24 nM[17]
Thiazole-based derivative (16)108.94 nM[17]

Conclusion and Future Perspectives

The thiazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse mechanisms of action discussed in this guide highlight the immense potential of this heterocyclic motif in addressing a wide range of unmet medical needs. Future research in this area will likely focus on the design of multi-target thiazole derivatives that can simultaneously modulate several disease-related pathways, leading to enhanced efficacy and reduced potential for drug resistance. Furthermore, the application of advanced drug delivery systems can improve the pharmacokinetic and pharmacodynamic properties of thiazole-based drugs. As our understanding of the molecular basis of disease continues to grow, the rational design of novel thiazole compounds targeting specific biological pathways will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19865-19876. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1275, 134661. [Link]

  • Asif, M. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 869-877. [Link]

  • El-Sayed, M. A., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1364530. [Link]

  • Gouda, M. A., et al. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 27(18), 5899. [Link]

  • Geronikaki, A., et al. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 25(11), 2537. [Link]

  • Hassan, G. S., et al. (2025). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Medicinal Chemistry. [Link]

  • In vitro inhibition (IC50, µM) and selectivity of the studied compounds on AChE and BuChE. [Link]

  • Kamal, A., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(5), 2686-2703. [Link]

  • He, Y., et al. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic Chemistry, 102, 104085. [Link]

  • El-Metwaly, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303. [Link]

  • Li, Y., et al. (2017). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in Microbiology, 8, 2011. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5633. [Link]

  • Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemistry Proceedings, 12(1), 36. [Link]

  • De Vita, D., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(5), 1845-1870. [Link]

  • Yilmaz, A., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 29(12), 2841. [Link]

  • Saadatmand, Z. N., et al. (2026). Synergistic Effect of Phenylalanine Residues Governs the Mechanism of Membrane Disrupting Action of Aurein 1.2. Journal of Medicinal Chemistry. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

  • Gastalho, C. M., et al. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience. [Link]

  • Faghih, Z., et al. (2018). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Jundishapur Journal of Microbiology, 11(1), e58201. [Link]

  • Wikipedia. (2024). Thiamine. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 795. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

  • Asif, M. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian journal of basic medical sciences, 24(7), 869–877. [Link]

  • Al-Omary, F. A., et al. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Medicinal Research Reviews. [Link]

  • Asif, M. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 869–877. [Link]

  • Wang, G., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1276. [Link]

  • Lesyk, R., et al. (2023). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 28(13), 5035. [Link]

  • Ross, J. D., et al. (2018). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. The Journal of Antibiotics, 71(8), 726-733. [Link]

  • Caspase 3/7 activation in A549 cells induced by compounds 3c, 3e, 3g... [Link]

Sources

A Technical Guide to the Design and Evaluation of 2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol Structural Analogues for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically vital therapeutics.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged structure in the design of novel bioactive agents. This guide focuses on a specific, promising scaffold: 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. While this precise structure is not extensively documented, its constituent parts—the substituted thiazole ring and the ethanol side chain—are prevalent in a vast array of pharmacologically active molecules.[2][3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a framework for the rational design, synthesis, and biological evaluation of structural analogues of this core molecule. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic approach to unlocking the therapeutic potential of this chemical class.

The Core Scaffold: Physicochemical Properties and Rationale for Analogue Development

The parent compound, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, possesses several key features that make it an attractive starting point for a drug discovery program. The thiazole ring provides a rigid, aromatic core, while the dimethyl substituents at the 2- and 4-positions offer a degree of lipophilicity and steric influence. The 5-substituted ethanol side chain introduces a polar hydroxyl group, capable of forming hydrogen bonds, which can be crucial for target engagement and influencing pharmacokinetic properties.[4]

The rationale for developing structural analogues stems from the need to systematically probe the structure-activity relationship (SAR) of this scaffold. By making targeted modifications to different parts of the molecule, we can identify which structural features are critical for eliciting a desired biological response, be it anticancer, antimicrobial, or other therapeutic activities. This process allows for the optimization of potency, selectivity, and drug-like properties.

Rational Design of Structural Analogues

A successful analogue design strategy is not a random walk through chemical space, but a hypothesis-driven process informed by existing knowledge of target biology and SAR principles of related compounds. We will consider modifications at three primary sites of the core scaffold.

Modifications of the Thiazole Ring Substituents (R1 and R2)

The dimethyl groups at the 2- and 4-positions of the thiazole ring are prime candidates for modification to explore their impact on biological activity.

  • Rationale for Modification: Altering these substituents can modulate the molecule's lipophilicity, steric profile, and electronic properties. For instance, replacing methyl groups with larger alkyl or aryl moieties can enhance van der Waals interactions with a target protein. Introducing electron-withdrawing or electron-donating groups can influence the overall reactivity and binding characteristics of the thiazole ring.[3] SAR studies on other thiazole derivatives have shown that electron-donating groups can increase antibacterial activity, while electron-withdrawing groups may enhance antifungal activity.[3]

  • Proposed Analogues (R1 and R2):

    • Small alkyl groups (e.g., ethyl, propyl) to probe steric limits.

    • Cyclic structures (e.g., cyclopropyl, phenyl) to introduce rigidity and explore new binding pockets.

    • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) and electron-donating groups (e.g., methoxy) to modulate electronic properties.

Alterations to the Ethanol Side Chain (R3)

The 2-hydroxyethyl moiety at the 5-position is a critical pharmacophoric feature. Its modification can have a profound impact on both target binding and pharmacokinetic properties.

  • Rationale for Modification: The hydroxyl group is a key hydrogen bond donor and acceptor. Its removal, replacement, or modification can probe its necessity for target interaction. The ethyl linker provides a specific spatial arrangement between the thiazole core and the hydroxyl group. Varying its length or rigidity can optimize this positioning.

  • Proposed Analogues (R3):

    • Chain length variation: Synthesis of analogues with one (hydroxymethyl) or three (3-hydroxypropyl) carbon linkers.

    • Hydroxyl group modification: Conversion to an ether (e.g., methoxyethyl), ester (e.g., acetoxyethyl), or amine (e.g., aminoethyl) to assess the importance of the hydrogen bonding capability.

    • Introduction of rigidity: Incorporation of a cyclopropyl or phenyl ring in the side chain to restrict conformational flexibility.

Bioisosteric Replacements of the Thiazole Core

While maintaining the core thiazole structure is often the primary focus, exploring bioisosteric replacements can lead to the discovery of novel scaffolds with improved properties.

  • Rationale for Modification: Replacing the thiazole ring with other 5-membered heterocycles like oxazole, imidazole, or pyrazole can alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability while potentially retaining a similar overall shape for target binding.

  • Proposed Bioisosteres:

    • 2-(Dimethyl-1,3-oxazol-5-yl)ethan-1-ol

    • 2-(Dimethyl-1H-imidazol-5-yl)ethan-1-ol

    • 2-(Dimethyl-1H-pyrazol-5-yl)ethan-1-ol

The following diagram illustrates the key areas for analogue design on the core scaffold.

Analogue_Design_Strategy Core 2-(R1,R2-1,3-Thiazol-5-yl)-R3 R1_R2 Thiazole Substituents (R1, R2) - Alkyl (ethyl, propyl) - Cyclic (phenyl, cyclopropyl) - Electronic (CF3, OMe, Cl) Core->R1_R2 Modulate Lipophilicity & Sterics R3 Ethanol Side Chain (R3) - Chain length (C1, C3) - Functional group (ether, ester, amine) - Rigidity (cyclopropyl) Core->R3 Probe H-Bonding & Conformation Core_Replacement Core Scaffold Bioisosteres - Oxazole - Imidazole - Pyrazole Core->Core_Replacement Alter Core Properties

Caption: Rational design strategy for analogues of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Synthetic Methodologies

The synthesis of the proposed analogues will primarily rely on established methods for thiazole ring formation and subsequent side-chain manipulation. The Hantzsch thiazole synthesis is a robust and versatile method for constructing the core ring system.

General Synthesis of the Thiazole Core

A common route to 2,4-disubstituted-5-acylthiazoles involves the reaction of a thioamide with an α-haloketone. The resulting acyl group can then be reduced to the desired ethanol side chain.

General_Synthesis start Thioamide (R1-C(S)NH2) cyclization Hantzsch Thiazole Synthesis start->cyclization haloketone α-Haloketone (R2-C(O)CH(X)R3') haloketone->cyclization thiazole_ketone 5-Acylthiazole Derivative cyclization->thiazole_ketone reduction Reduction (e.g., NaBH4) thiazole_ketone->reduction final_product 2-(Thiazol-5-yl)ethanol Analogue reduction->final_product

Caption: General synthetic workflow for 2-(thiazol-5-yl)ethanol analogues.

Exemplary Synthetic Protocol: Synthesis of a 2-(Thiazol-5-yl)ethanol Derivative

The following protocol is adapted from a known procedure for a related compound and can be modified for the synthesis of various analogues.[5]

Step 1: Bromination of the Starting Ketone

  • Dissolve the starting ketone (e.g., 1-(2,4-dimethylthiazol-5-yl)ethan-1-one) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the resulting α-bromoketone by column chromatography.

Step 2: Introduction of the Vinyl Group (Precursor to the Ethanol Side Chain)

  • Dissolve the α-bromoketone in a dry, aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

  • Add potassium vinyltrifluoroborate and a palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2) along with a base like diisopropylethylamine (iPr2NEt).

  • Heat the reaction mixture to 100 °C in a sealed vessel until the starting material is consumed.

  • Cool the reaction, quench with water, and extract the product.

  • Purify the vinylthiazole intermediate by column chromatography.

Step 3: Formation of the Ethanol Side Chain

  • Dissolve the vinylthiazole in dry THF under an inert atmosphere and cool to 0 °C.

  • Add a strong base like LDA to deprotonate the vinyl group.

  • Add oxirane (ethylene oxide) to the reaction mixture and allow it to slowly warm to 10 °C.

  • Quench the reaction with water.

  • Extract the desired 2-(thiazol-5-yl)ethan-1-ol product and purify by column chromatography.

Biological Evaluation Protocols

The synthesized analogues should be screened for a range of biological activities. Given the known therapeutic potential of thiazole derivatives, initial screening should focus on anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A positive control (microorganism with no compound) and a negative control (broth alone) should be included.

Structure-Activity Relationship (SAR) Analysis and Mechanistic Insights

The biological data obtained from the screening of the analogue library will be crucial for elucidating the SAR.

Anticancer SAR and Potential Mechanisms of Action

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many thiazole-containing drugs, such as Dasatinib, function as kinase inhibitors.[7] The synthesized analogues should be evaluated for their ability to inhibit kinases known to be dysregulated in cancer, such as PI3K, mTOR, and various tyrosine kinases.[7][11] The nitrogen atom in the thiazole ring is often a key hydrogen bond acceptor in the hinge region of kinase active sites.[7]

  • Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

  • Induction of Apoptosis: Thiazole-containing compounds can trigger programmed cell death through various signaling pathways.[6]

Expected SAR Trends: Based on existing literature, certain structural modifications can be hypothesized to influence anticancer activity:

  • The introduction of substituted phenyl rings at the R1 or R2 positions can enhance potency, with the nature and position of the substituent (e.g., chloro, methoxy) being critical.[3]

  • Modifications to the ethanol side chain (R3) that maintain or enhance hydrogen bonding potential are likely to be important for activity, especially for kinase inhibition.

Antimicrobial SAR and Potential Mechanisms of Action

The antimicrobial mechanisms of thiazole derivatives are diverse and can involve:

  • Enzyme Inhibition: Thiazoles have been shown to inhibit essential bacterial enzymes such as DNA gyrase and MurB, which is involved in peptidoglycan biosynthesis.[9][13] For antifungal activity, inhibition of lanosterol 14α-demethylase is a common mechanism.[9]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the bacterial cell membrane, leading to cell lysis.[8]

Expected SAR Trends:

  • Lipophilicity often plays a key role in antimicrobial activity, as it facilitates passage through the microbial cell wall/membrane. Therefore, modifications at R1, R2, and R3 that increase lipophilicity may enhance activity, up to a certain point.

  • The presence of specific pharmacophores, such as halogens on appended aryl rings, has been correlated with increased antimicrobial potency.[3]

The following table summarizes the potential biological targets and the rationale for analogue design.

Modification Site Rationale for Analogue Design Potential Anticancer Targets Potential Antimicrobial Targets
R1, R2 (Thiazole Substituents) Modulate lipophilicity, sterics, and electronics to optimize target binding and cell permeability.Kinase active sites, tubulin binding pockets.Bacterial/fungal enzyme active sites, cell membrane.
R3 (Ethanol Side Chain) Probe the importance of the hydroxyl group for hydrogen bonding and optimize the spatial orientation of this key pharmacophore.Kinase hinge regions, other H-bonding pockets.Active sites of metabolic enzymes.
Thiazole Core Explore alternative heterocyclic scaffolds to improve physicochemical properties and potentially discover novel binding modes.Kinase active sites.Bacterial/fungal enzyme active sites.

Conclusion and Future Directions

The 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its structural analogues. By systematically exploring the chemical space around this core structure and employing robust biological assays, researchers can elucidate the key structure-activity relationships that govern its anticancer and antimicrobial potential. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of identifying clinical candidates for the treatment of cancer and infectious diseases. The integration of computational modeling and structural biology will be invaluable in further refining the design of next-generation analogues.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(29), 4958-5009.
  • Thiazole in the Targeted Anticancer Drug Discovery. (n.d.). Taylor & Francis Online.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). PMC.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 133-143.
  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(51), 37625-37651.
  • Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. (2024). PubMed.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC.
  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol. (n.d.). ChemSynthesis.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH.
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (n.d.). MSA Repository "MSAR".
  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). NIH.
  • 2-(2-Methyl-thiazol-5-yl)-ethanol. (n.d.). PubChem.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Structure Activity Relationship. (n.d.).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - 4-(4,5-dihydro-1H-pyrazol-1-yl)
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons.

Sources

Investigating the Pharmacology of Novel Thiazole Ethanols: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Thiazole Scaffold and the Untapped Potential of the Ethanol Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique electronic and structural framework that allows for diverse chemical modifications to modulate its pharmacological profile.[6] While extensive research has focused on substitutions at various positions of the thiazole nucleus, the systematic investigation of an ethanol moiety as a key pharmacophore remains a relatively underexplored frontier.

This technical guide provides a comprehensive framework for the pharmacological investigation of novel thiazole ethanols. Moving beyond a rigid, templated approach, this document is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous pathway for synthesizing, evaluating, and understanding the therapeutic potential of this promising class of compounds. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Rationale for Investigating Thiazole Ethanols: A Hypothesis-Driven Approach

The introduction of a hydroxyethyl group to the thiazole scaffold is not an arbitrary modification. It is a strategic design choice rooted in established principles of medicinal chemistry. The ethanol moiety can potentially:

  • Enhance Solubility and Bioavailability: The hydroxyl group can improve aqueous solubility, a critical factor for drug absorption and distribution.

  • Introduce New Hydrogen Bonding Interactions: The alcohol functional group can form hydrogen bonds with biological targets such as enzymes and receptors, potentially increasing binding affinity and specificity.

  • Serve as a Linker for Further Functionalization: The hydroxyl group provides a reactive handle for the attachment of other pharmacophores, enabling the creation of hybrid molecules with dual or enhanced activities.

  • Modulate Lipophilicity: The ethanol side chain can influence the overall lipophilicity of the molecule, impacting its ability to cross cell membranes and access intracellular targets.

Our central hypothesis is that the ethanol moiety can significantly and favorably modulate the pharmacological properties of the thiazole core, leading to the discovery of novel drug candidates with improved efficacy and safety profiles.

Synthesis of Novel Thiazole Ethanols: A Generalized Approach

The synthesis of thiazole ethanols can be approached through several established methods for thiazole ring formation, with specific modifications to incorporate the ethanol side chain. The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole nucleus.[6]

General Synthetic Scheme

A common route to synthesize 2-(thiazol-2-yl)ethan-1-ol derivatives involves the reaction of a suitable thioamide with a 3-bromo-4-hydroxybutanoate derivative, followed by reduction of the ester to the corresponding alcohol. While specific reaction conditions will vary depending on the desired substitution pattern, a generalized workflow is presented below.

G cluster_0 Synthesis Workflow Thioamide Thioamide Cyclization Hantzsch Thiazole Synthesis Thioamide->Cyclization alpha-Haloketone α-Halo Carbonyl (e.g., 3-bromo-4-hydroxybutanoate) alpha-Haloketone->Cyclization Ester_Intermediate Thiazole Ester Intermediate Cyclization->Ester_Intermediate Formation of Thiazole Ring Reduction Reduction (e.g., LiAlH4, DIBAL-H) Ester_Intermediate->Reduction Thiazole_Ethanol Novel Thiazole Ethanol Reduction->Thiazole_Ethanol Formation of Hydroxyl Group G cluster_0 Pharmacological Screening Cascade Tier1 Tier 1: Primary In Vitro Screening (Broad Biological Activity) Tier2 Tier 2: Secondary In Vitro Assays (Potency and Selectivity) Tier1->Tier2 Active Compounds Tier3 Tier 3: Mechanistic Studies (Target Identification & Pathway Analysis) Tier2->Tier3 Potent & Selective Hits Tier4 Tier 4: In Vivo Efficacy Models (Proof-of-Concept) Tier3->Tier4 Validated Mechanism G cluster_0 Hypothetical NF-κB Inhibition by Thiazole Ethanol TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression activates transcription Thiazole_Ethanol Thiazole Ethanol Thiazole_Ethanol->IKK inhibits?

Sources

The Architecture of Discovery: An In-depth Technical Guide to the Synthesis and Isolation of Substituted Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Core - A Privileged Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal and materials chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrent in a multitude of biologically active compounds and functional materials.[4][5][6] From the essential vitamin B1 (Thiamine) to life-saving drugs like the antiretroviral Ritonavir and anticancer agent Tiazofurin, the thiazole nucleus is a testament to nature's and scientists' ingenuity.[1][3][7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the core methodologies for the discovery, synthesis, and isolation of substituted thiazole compounds, emphasizing the causal logic behind experimental choices and the establishment of self-validating protocols.

Part 1: Foundational Strategies in Thiazole Ring Construction

The construction of the thiazole core has been a subject of intense research for over a century, leading to a diverse arsenal of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, substrate availability, and scalability.

The Enduring Legacy of the Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this condensation reaction remains one of the most reliable and versatile methods for thiazole synthesis.[8][9] The classical approach involves the cyclization of an α-haloketone with a thioamide.[8][10] Its enduring popularity stems from its operational simplicity, generally high yields, and the stability of the resulting aromatic products.[8][10][11]

Causality in the Hantzsch Synthesis: The reaction's success hinges on a sequence of nucleophilic attacks and a final dehydration step. The sulfur atom of the thioamide, being a soft nucleophile, readily attacks the electrophilic α-carbon of the haloketone in an SN2 fashion.[8] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The subsequent dehydration of the resulting hydroxythiazoline intermediate is the thermodynamic driving force that leads to the stable, aromatic thiazole ring.[8]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [10]

Objective: To synthesize a model 2-aminothiazole derivative using a classical Hantzsch protocol.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water (for rinsing)

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 100°C) for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any generated hydrobromic acid and aids in the precipitation of the product.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water to remove any remaining inorganic salts.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization if necessary.

Self-Validation:

  • Expected Yield: High (often >80%).[10]

  • Quality Control: The purity of the crude product can be assessed by its melting point. Further characterization by NMR and IR spectroscopy should confirm the structure.[10]

Diagram: The Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_product Final Product R1 α-Haloketone Mix Combine Reactants in Solvent (e.g., Methanol) R1->Mix R2 Thioamide R2->Mix Heat Heat to Reflux (30-60 min) Mix->Heat Cool Cool to RT Heat->Cool Quench Pour into Na₂CO₃(aq) Cool->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash Dry Air Dry Wash->Dry Product Substituted Thiazole Dry->Product

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Modern Synthetic Innovations

While the Hantzsch synthesis is a workhorse, modern organic chemistry has introduced a plethora of novel methods to construct and functionalize the thiazole ring, often offering milder conditions, improved substrate scope, and access to more complex derivatives.[13]

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized thiazoles.[14][15] These methods allow for the direct arylation, vinylation, or alkynylation of pre-formed thiazole rings, typically at the C2, C4, or C5 positions. The choice of catalyst, ligand, and base is crucial for achieving high regioselectivity and yield.[14] For instance, copper-catalyzed C-S cross-coupling reactions can be employed to synthesize azole sulfides, which are valuable intermediates.[16]

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of thiazoles.[17] Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing the formation of side products. This technique has been successfully applied to modify the Hantzsch synthesis and other cyclization reactions.[17]

Greener Methodologies: In recent years, there has been a strong emphasis on developing more environmentally benign synthetic routes.[18] The use of ionic liquids as recyclable reaction media has been shown to be an effective green alternative to traditional volatile organic solvents in thiazole synthesis.[18][19] Furthermore, one-pot, multi-component reactions, often employing reusable catalysts, offer a streamlined and atom-economical approach to complex thiazole derivatives.[11]

Diagram: Metal-Catalyzed C-H Arylation of Thiazole

Cross_Coupling_Cycle Catalyst Pd(0) Catalyst OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition Thiazole Thiazole Substrate CMD Concerted Metalation- Deprotonation Thiazole->CMD ArylHalide Ar-X ArylHalide->OxidativeAddition Intermediate1 Ar-Pd(II)-X OxidativeAddition->Intermediate1 Intermediate1->CMD Intermediate2 Thiazolyl-Pd(II)-Ar CMD->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Arylated Thiazole ReductiveElimination->Product

Caption: A simplified catalytic cycle for the direct C-H arylation of a thiazole.

Table: Comparison of Key Thiazole Synthesis Methods
MethodKey ReactantsAdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, ThioamideHigh yields, simple, versatile, well-established.[8][10]Requires α-haloketones which can be lachrymatory; sometimes harsh conditions.
Cook-Heilborn Synthesis α-Aminonitrile, Dithioacids/CS₂Mild conditions, provides 5-aminothiazoles.[20]Limited to specific substitution patterns.
Metal-Catalyzed C-H Arylation Thiazole, Aryl HalideDirect functionalization, high atom economy, broad scope.[14]Catalyst cost, potential for metal contamination in the final product.
Microwave-Assisted Various (often Hantzsch reactants)Rapid reaction times, often higher yields, cleaner reactions.[17]Requires specialized equipment, scalability can be a concern.
Ionic Liquid-Mediated VariousGreen solvent, recyclable medium, can enhance reaction rates.[18][19]High cost of ionic liquids, potential for product isolation challenges.

Part 2: Isolation and Purification - From Crude Mixture to Pure Compound

The successful synthesis of a substituted thiazole is only half the battle; obtaining the compound in a pure form is critical for its subsequent use, especially in drug development. The choice of purification strategy depends on the physical and chemical properties of the target compound and the nature of the impurities.

Crystallization: The Gold Standard for Purification

When applicable, crystallization is a powerful technique for obtaining highly pure solid compounds. The process relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at varying temperatures.

Causality in Crystallization: The principle behind crystallization is the slow and selective formation of a crystal lattice. As a saturated solution cools, the solubility of the compound decreases, and molecules begin to organize into a highly ordered, low-energy crystalline state. Impurities, being present in lower concentrations and having different molecular shapes, do not fit well into this growing lattice and tend to remain in the solution (mother liquor). The choice of solvent is paramount; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Chromatographic Techniques: The Art of Separation

Chromatography is an indispensable tool for the purification of thiazole derivatives, particularly for non-crystalline products or for separating complex mixtures.

Flash Column Chromatography: This is the most common preparative-scale chromatography technique used in research labs.[21] The crude mixture is loaded onto a column of silica gel or alumina, and a solvent (the mobile phase) is pushed through the column under pressure. Separation occurs based on the differential partitioning of the components between the stationary phase (silica/alumina) and the mobile phase.[12] Polar compounds interact more strongly with the polar stationary phase and thus elute more slowly, while non-polar compounds travel down the column more quickly.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures, preparative HPLC is the method of choice.[22] It operates on the same principles as column chromatography but uses smaller stationary phase particles and high pressure, resulting in significantly higher resolution. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly common for purifying moderately polar thiazole derivatives.[22][23]

Experimental Protocol: Purification of a Thiazole Derivative by Flash Column Chromatography

Objective: To purify a crude thiazole derivative from reaction byproducts.

Materials:

  • Crude thiazole compound

  • Silica gel (230-400 mesh)[21]

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate), determined by TLC analysis

  • Chromatography column, flasks, and other standard glassware

Procedure:

  • TLC Analysis: First, determine the optimal solvent system for separation using analytical TLC. The ideal system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by periodically analyzing the fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified thiazole compound.

Self-Validation:

  • Purity Assessment: The purity of the isolated compound should be confirmed by TLC (showing a single spot) and subsequently by spectroscopic methods like NMR.

Part 3: Structural Elucidation and Characterization

Unambiguous confirmation of the structure and purity of a newly synthesized thiazole compound is a critical final step. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.[24][25] The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms and the substitution pattern on the thiazole ring.[6][24] For instance, the aromatic protons on the thiazole ring typically appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum.[3][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[25] Characteristic absorptions for C=N, C=C, and C-S bonds within the thiazole ring, as well as vibrations from any substituents, can be observed.[26]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.[25] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[27]

Conclusion: The Expanding Frontier of Thiazole Chemistry

The journey from conceptualizing a novel substituted thiazole to its isolation as a pure, characterized compound is a multi-faceted process that relies on a deep understanding of reaction mechanisms, separation science, and analytical techniques. While classical methods like the Hantzsch synthesis continue to provide a solid foundation, the field is continually advancing with the development of more efficient, selective, and sustainable methodologies.[13][28] For researchers in drug discovery and materials science, a mastery of these core principles is essential for harnessing the full potential of the versatile thiazole scaffold and driving future innovation.

References

  • Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
  • Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. International Journal of Advanced Scientific Research and Engineering Trends.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole and thiazole containing drugs. Slideshare.
  • Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. Benchchem.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect.
  • Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[3][4]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry.

  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. Ludwig-Maximilians-Universität München.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • New methods for the rapid synthesis of thiazoles. University of Sussex.
  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth C
  • Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic pl
  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Thiazole and Oxazole Alkaloids: Isol
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
  • Synthesis and antimicrobial evaluation of substituted thiazole compounds.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrost
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
  • Synthesis of Azoles Sulfides via Copper- C
  • (PDF) Synthesis and Crystal Structures of Some New 2-(Diphenylamino)-4,5-Disubstituted Thiazole Derivatives.
  • Synthesis and Antimicrobial Evaluation of Substituted Thiazole Compounds.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry.
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
  • FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers.
  • Synthesis, characterization and antimicrobial studies of a few novel thiazole derivatives. Journal of Saudi Chemical Society.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Use of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its presence in natural products like vitamin B1 (thiamine) and numerous FDA-approved drugs underscores its biological significance.[3][4] Thiazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] This guide focuses on a specific derivative, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, a compound of interest for its potential applications in oncology research.

While extensive literature exists for the broader class of thiazole derivatives, this specific molecule, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, is a less-documented entity. Therefore, this document serves as a comprehensive guide based on established methodologies for analogous thiazole compounds. The protocols herein are designed to be adaptable, providing a robust framework for the initial in vitro evaluation of its anticancer potential. The core principle is to establish a self-validating experimental workflow, from initial cytotoxicity screening to preliminary mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for experimental success and safety. The following table summarizes key physicochemical data, compiled from related thiazole structures.

PropertyValue (Predicted/Reported for Analogs)Source(s)
IUPAC Name 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol-
Molecular Formula C₇H₁₁NOS-
Molecular Weight 157.23 g/mol -
Appearance Colorless to pale yellow liquid or solid[6]
Solubility Soluble in DMSO, ethanol, and other organic solvents.[7]
Boiling Point ~135 °C (at 7 mmHg) for 2-(4-methyl-1,3-thiazol-5-yl)ethanol[8]
Safety and Handling

Thiazole derivatives, as a class, can be hazardous. Appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Application in Oncology Research: A Strategic Workflow

The primary application explored in this guide is the evaluation of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol as a potential anticancer agent. The proposed workflow is a multi-step process designed to first establish cytotoxic activity and then to probe the underlying mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation a Compound Preparation (Stock & Working Solutions) b Cell Line Selection (e.g., MCF-7, A549, HCT116) a->b c MTT Assay (Dose-Response) b->c d IC50 Value Determination c->d e Cell Cycle Analysis (Flow Cytometry) d->e Proceed if IC50 is potent f Apoptosis Assay (Annexin V/PI Staining) e->f g Mitochondrial Membrane Potential Assay f->g

Caption: A strategic workflow for the in vitro evaluation of a novel anticancer compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The causality behind preparing a high-concentration stock solution in an organic solvent like DMSO is to ensure the compound's solubility and stability, while minimizing the final solvent concentration in the cell culture to avoid artifacts.

  • Stock Solution (10 mM):

    • Accurately weigh a precise amount of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

    • Dissolve the compound in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.[7]

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Crucial Control: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration.[7]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. This is a foundational experiment to determine if the compound has a cytotoxic or cytostatic effect on cancer cells.[11]

  • Cell Seeding:

    • Culture your chosen cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared working solutions of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol in a dose-dependent manner to the respective wells.

    • Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[7]

    • Incubate for the desired time points (e.g., 24, 48, 72 hours). A 48-hour incubation is a common starting point.

  • MTT Incubation and Measurement:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[12]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

If the MTT assay indicates significant cytotoxicity, the next logical step is to determine if the cell death is occurring via apoptosis. The Annexin V/PI assay is a standard method for this purpose. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[7]

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle control.[7]

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The results will allow you to distinguish between four populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Putative Mechanism of Action

Many thiazole derivatives exert their anticancer effects by inducing apoptosis through various signaling pathways. A common mechanism involves the inhibition of key protein kinases or the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

G compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol stress Cellular Stress (e.g., ROS generation) compound->stress bcl2 Bcl-2 family modulation (↓Bcl-2, ↑Bax) stress->bcl2 mito Mitochondrial Permeability Transition bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A putative signaling pathway for thiazole-induced apoptosis in cancer cells.

References

  • de F. P. de Araújo, M., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 667-677. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(8), 751-768. [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 123-135. [Link]

  • PubChem. (2025). 2-(1,3-Thiazol-5-yl)ethan-1-ol. [Link]

  • Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303. [Link]

  • Al-Ostath, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 20(8), e0309323. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. [Link]

  • Advanced Biotech. (2025). Safety Data Sheet for 2,4-Dimethyl-5-Acetyl Thiazole. [Link]

  • IT Medical Team. (n.d.). Diverse biological activities of Thiazoles: A Retrospect. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(8), 224-232. [Link]

  • Li, M., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]

  • ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • El-Naggar, M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. Scientific Reports, 10(1), 464. [Link]

  • Hashem, H. E., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. [Link]

  • SRUC Pure. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer. [Link]

  • Molecules. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][5][7][13]triazole-6(5H)-ones as Possible Anticancer Agents. (2019). Molecules, 24(22), 4158. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules, 26(21), 6511. [Link]

Sources

Application Notes & Protocols for Antimicrobial Susceptibility Testing of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Rationale for Investigating 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, antitumor, and anti-HIV properties.[3] The urgency of combating antimicrobial resistance (AMR), a top global public health threat, necessitates the exploration of novel chemical entities.[4] Thiazole compounds are particularly promising due to their diverse mechanisms of action, which include the inhibition of essential bacterial processes like cell division, DNA synthesis, and metabolic pathways.[4][5][6]

The specific compound, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, while not extensively characterized in public literature, possesses the key thiazole moiety, making it a rational candidate for antimicrobial screening. Its structural features suggest potential for favorable interactions with microbial targets. These application notes provide a comprehensive framework for the systematic evaluation of its in vitro antimicrobial activity, grounding the experimental design in established, rigorous methodologies to ensure data integrity and reproducibility.

Foundational Concepts in Antimicrobial Susceptibility Testing

The primary objective is to determine the lowest concentration of the test compound that can inhibit or kill a target microorganism. This is achieved through a tiered approach, starting with the determination of the Minimum Inhibitory Concentration (MIC) and followed by the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] It is the primary measure of bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10] This assay differentiates bactericidal agents (which kill) from bacteriostatic agents (which merely inhibit growth). An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[10][11]

Experimental Workflow Overview

The evaluation of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol should follow a logical progression from initial screening to quantitative assessment of inhibitory and bactericidal activity.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening & MIC Determination cluster_confirmation Phase 3: Confirmation of Bactericidal Activity cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Solution Preparation MIC_Assay Broth Microdilution Assay (Quantitative MIC) Compound_Prep->MIC_Assay Disk_Assay Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Assay Inoculum_Prep Microbial Inoculum Standardization (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay MBC_Assay MBC Determination (Subculturing from MIC plate) MIC_Assay->MBC_Assay Use non-turbid wells Data_Analysis Data Interpretation (MIC/MBC Values & Ratio) MIC_Assay->Data_Analysis Disk_Assay->Data_Analysis Qualitative data MBC_Assay->Data_Analysis

Caption: Workflow for antimicrobial evaluation of a novel compound.

Detailed Protocols

Protocol 4.1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13] It is the gold standard for quantitative susceptibility testing.[8]

Rationale: This method provides a quantitative MIC value by testing a range of compound concentrations against a standardized microbial inoculum in a liquid growth medium.[7][14] The 96-well plate format allows for efficient testing of multiple concentrations and replicates.

Materials:

  • 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol (test compound)

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile multichannel pipettes and tips

  • Incubator (35-37°C)

Procedure:

  • Compound Stock Preparation: Prepare a 1 mg/mL stock solution of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in sterile DMSO. Causality Note: DMSO is a common solvent for non-polar compounds; however, its final concentration in the assay wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the compound stock solution to the 100 µL of broth, mixing well. This creates the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. This creates a gradient of compound concentrations.

    • Column 11 will serve as the positive control (growth control), containing only broth and the microbial inoculum.

    • Column 12 will serve as the negative control (sterility control), containing only broth.

  • Inoculation:

    • Add 10 µL of the working inoculum (1 x 10⁶ CFU/mL) to each well from column 1 to 11. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL (or adjust volumes as per specific CLSI guidelines).[16]

  • Incubation: Cover the plate with a sterile lid and incubate at 35-37°C for 16-20 hours in ambient air.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[7] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 4.2: Disk Diffusion (Kirby-Bauer) Assay

Rationale: This is a qualitative or semi-quantitative method that is excellent for initial screening.[17] It relies on the diffusion of the compound from an impregnated disk into an agar medium, creating a concentration gradient. The size of the resulting zone of inhibition is proportional to the susceptibility of the microorganism.[18]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile blank paper disks (6 mm diameter)

  • Test compound solution (at a known concentration, e.g., 100 µg/mL)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35-37°C)

Procedure:

  • Inoculum Application:

    • Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[19]

    • Allow the plate to dry for 5-15 minutes.

  • Disk Preparation and Placement:

    • Aseptically impregnate sterile blank paper disks with a known volume (e.g., 10 µL) of the 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.[18] Do not move the disk once placed.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[19]

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) around the disk. The presence of a clear zone indicates antimicrobial activity.

Protocol 4.3: Minimum Bactericidal Concentration (MBC) Determination

Rationale: This assay is a direct extension of the broth microdilution test and is necessary to determine if the compound is bactericidal.[9][20] By subculturing from the clear wells of the MIC plate onto fresh agar, one can determine the concentration at which the bacteria were actually killed, not just inhibited.[10]

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the positive growth control well.

  • Plating: Aseptically pipette a fixed volume (e.g., 10-100 µL) from each selected well and spread it onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: Count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11]

Data Presentation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Antimicrobial Activity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive
E. faecalis ATCC 29212Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
C. albicans ATCC 90028N/A (Fungus)(MFC)

Note: For fungi, the term is Minimum Fungicidal Concentration (MFC).

Postulated Mechanism of Action: Inhibition of Bacterial Cell Division

Many thiazole-containing compounds exert their antimicrobial effect by targeting essential cellular processes.[4][5] One plausible mechanism is the inhibition of FtsZ (Filamenting temperature-sensitive mutant Z), a protein crucial for forming the Z-ring, which is the first step in bacterial cytokinesis (cell division).[5] Disruption of FtsZ polymerization prevents cell division, leading to filamentation and eventual cell death.

Caption: Postulated inhibition of FtsZ polymerization by a thiazole compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of results, every assay must include a self-validating system:

  • Positive Control: An organism-only well (or plate) must show robust growth.

  • Negative Control: A media-only well must show no growth, confirming sterility.

  • Reference Standard: A known antibiotic (e.g., ampicillin, ciprofloxacin) should be run in parallel to validate the susceptibility of the test organisms and the overall assay performance.

  • Reproducibility: Key experiments should be performed in triplicate on separate occasions to ensure the consistency of the obtained MIC/MBC values.

By adhering to these rigorous, standardized protocols and incorporating appropriate controls, researchers can generate high-quality, reliable data on the antimicrobial potential of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, contributing valuable insights to the field of antimicrobial drug discovery.

References

  • Jampilek, J., & Kralova, K. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8036. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(1), 68-91. [Link]

  • Serbina, N., Psol, O., & Shemchuk, L. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Kavitha, C., et al. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences, 72(3), 378–382. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 21, 2026, from [Link]

  • Gontarska, K., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(23), 8274. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 21, 2026, from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 21, 2026, from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 21, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(5), 104000. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved January 21, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 21, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 21, 2026, from [Link]

  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. Retrieved January 21, 2026, from [Link]

  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Petrou, A., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 64(19), 14359–14413. [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Serbina, N. V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Oniga, S., et al. (2019). Synthesis and Antimicrobial Assessment of Some New 2-(Thiazol-5-yl)-1,3,4-oxadiazoles. Farmacia, 67(4). [Link]

  • Geronikaki, A., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Antibiotics, 9(10), 693. [Link]

Sources

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the incorporation of the thiazole ring into a remarkable number of therapeutic agents across diverse disease areas.[3][4] From the early discovery of penicillin, which contains a reduced thiazole ring, to modern targeted cancer therapies like Dasatinib, the thiazole motif has consistently proven its value in the development of life-saving medicines.[2][5][6]

This technical guide, designed for researchers and professionals in drug discovery, will provide an in-depth exploration of the application of thiazole derivatives. We will delve into the synthetic strategies used to create these valuable compounds, detail protocols for their biological evaluation, and highlight key examples of their therapeutic success.

Pharmacological Versatility of Thiazole Derivatives

The thiazole scaffold is a chameleon in the world of pharmacology, capable of being adapted to interact with a vast array of biological targets. This has resulted in the discovery of thiazole derivatives with a broad spectrum of activities.[1][3][4]

Table 1: Diverse Pharmacological Activities of Thiazole Derivatives

Pharmacological ActivityTherapeutic AreaKey Examples/TargetsReferences
Anticancer OncologyKinase inhibitors (e.g., VEGFR-2), DNA intercalators, Apoptosis inducers[6][7][8]
Antimicrobial Infectious DiseasesAntibacterial, Antifungal, Antitubercular agents[3][5][9]
Anti-inflammatory ImmunologyCyclooxygenase (COX) inhibitors[1]
Antiviral Infectious DiseasesHIV protease inhibitors (e.g., Ritonavir)[1][2]
Antidiabetic Endocrinologyα-glucosidase inhibitors[4]
Neurological NeurologyAcetylcholinesterase (AChE) inhibitors[10]

The remarkable breadth of activity stems from the thiazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the active sites of proteins and enzymes.[11] Furthermore, the thiazole ring is metabolically stable and can serve as a bioisosteric replacement for other aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthetic Strategies for Thiazole Derivatives: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and widely used methods for constructing the thiazole ring.[9][12] The classical approach involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole, a common building block in medicinal chemistry, via the Hantzsch thiazole synthesis.[5][10]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

  • Solvent Addition: Add 5 mL of methanol to the vial and place a stir bar in the mixture.[5]

  • Heating and Stirring: Place the vial on a hot plate set to 100°C and stir the mixture for 30 minutes.[5]

  • Cooling: Remove the reaction vial from the hot plate and allow it to cool to room temperature.[5]

  • Neutralization and Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to mix the contents, which will neutralize the reaction and cause the product to precipitate.[5]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (the filter cake) with water to remove any remaining impurities.[5]

  • Drying: Carefully transfer the solid product to a tared watch glass and allow it to air dry.

Characterization:

The identity and purity of the synthesized 2-amino-4-phenylthiazole should be confirmed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[13]

  • Melting Point Determination: To compare with the literature value.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry): To confirm the chemical structure of the compound.[7]

Visualizing the Hantzsch Thiazole Synthesis

The following diagram illustrates the key steps in the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Hantzsch_Synthesis reagents 2-Bromoacetophenone + Thiourea (in Methanol) heating Heat and Stir (100°C, 30 min) reagents->heating 1. intermediate Reaction Intermediate heating->intermediate 2. neutralization Neutralization with 5% Na₂CO₃ intermediate->neutralization 3. product 2-Amino-4-phenylthiazole (Precipitate) neutralization->product 4. filtration Filtration and Washing product->filtration 5. final_product Purified Product filtration->final_product 6.

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Biological Evaluation of Thiazole Derivatives

Once a thiazole derivative has been synthesized and purified, the next crucial step is to assess its biological activity. The specific assays employed will depend on the therapeutic target of interest. For anticancer drug discovery, a common initial screening method is the MTT assay to determine the compound's cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Thiazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., acidified isopropanol or SDS solution)

  • Multi-channel pipette

  • 37°C incubator with 5% CO₂

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible in the wells.[14]

  • Solubilization of Formazan: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[14]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the MTT Assay Workflow

The following diagram outlines the key stages of the MTT assay for evaluating the cytotoxicity of a thiazole derivative.

MTT_Assay start Seed Cancer Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Treat with Thiazole Derivative (Serial Dilutions) incubation1->treatment incubation2 Incubate (e.g., 72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_detergent Add Detergent Reagent incubation3->add_detergent incubation4 Incubate (2h, Dark) add_detergent->incubation4 read_absorbance Read Absorbance (570 nm) incubation4->read_absorbance analysis Calculate Cell Viability and IC₅₀ read_absorbance->analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Target-Specific Assays: VEGFR-2 Kinase Inhibition

For thiazole derivatives designed as targeted therapies, specific enzyme or receptor assays are essential. For instance, many anticancer thiazoles function as kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[11][15]

A VEGFR-2 kinase assay can be used to determine the inhibitory activity of a thiazole derivative against this specific target. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[6][16] Commercially available kits provide the recombinant VEGFR-2 kinase, a suitable substrate, and detection reagents.[6][11] The data from such an assay can provide a direct measure of the compound's potency and selectivity for its intended target.

Thiazole-Containing Drugs: From Bench to Bedside

The successful application of the principles of synthesis and biological evaluation has led to the approval of numerous thiazole-containing drugs by regulatory agencies such as the FDA.

Table 2: Selected FDA-Approved Drugs Containing a Thiazole Moiety

Drug NameTherapeutic ClassIndicationReference
Dasatinib Kinase InhibitorChronic Myeloid Leukemia (CML)[6][8]
Ritonavir Protease InhibitorHIV/AIDS[1][2]
Sulfathiazole AntibioticBacterial Infections
Tiazofurin Antineoplastic AgentLeukemia[6]
Meloxicam NSAIDArthritis[1]
Pramipexole Dopamine AgonistParkinson's Disease
Nizatidine H₂ Receptor AntagonistPeptic Ulcers[12]

This list is a testament to the enduring legacy and future potential of the thiazole scaffold in drug discovery.

Conclusion and Future Perspectives

The thiazole ring continues to be a highly valuable and versatile scaffold in the design and development of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to create more complex and diverse thiazole libraries. Furthermore, the integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new thiazole derivatives with enhanced potency, selectivity, and safety profiles. The journey of the thiazole ring from a simple heterocycle to a key component of life-saving drugs is a powerful illustration of the synergy between chemical synthesis and biological innovation.

References

  • Al-Hourani, B. J., Al-Adham, I. S., & Al-Zereini, W. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]

  • Singh, S., & Kumar, V. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 213-228. [Link]

  • Naseem, S., Shafiq, Z., Taslimi, P., Hussain, S., Taskin-Tok, T., Kisa, D., ... & El-Gokha, A. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19864-19875. [Link]

  • Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]

  • Kumar, A., & Singh, R. (2024). A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews, 22(1), 134-145. [Link]

  • Shaikh, M. S., & Talele, S. G. (2023). Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. [Link]

  • Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., & Alam, M. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4235. [Link]

  • Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Sharma, P., & Kumar, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Drug Delivery and Therapeutics, 5(2), 1-13. [Link]

  • Singh, A., Kumar, R., & Kumar, S. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(5), 1-10. [Link]

  • S. S, A., & V. S, S. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Pharmaceutical Research and Reports, 7(5), 1-6. [Link]

  • Liu, H., Chen, X., Wang, S., & Li, Y. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 252, 115172. [Link]

  • ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S. R., Al-Malki, A. L., Al-Radadi, N. S., & Abdel-Naim, A. B. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(17), 5556. [Link]

  • Popiolek, L., & Biernasiuk, A. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4983. [Link]

  • Saini, A., Bansal, K. K., & Sharma, P. C. (2016). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 239-243. [Link]

  • Kumar, S., & Singh, R. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 6(4), 1-6. [Link]

  • Suresh, G., Reddy, T. S., & Naidu, A. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Singh, S., & Kumar, R. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(3), 1845-1865. [Link]

  • Kumar, V., & Singh, S. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 18(4), 484-503. [Link]

Sources

Application Notes and Protocols for the Characterization and Use of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of the novel small molecule, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, as a chemical probe. As a compound with emerging biological relevance, rigorous validation is paramount to ensure its utility for interrogating biological systems and for target validation in drug discovery. These application notes are designed for researchers in academia and industry, offering detailed protocols and explaining the rationale behind experimental choices to ensure scientific integrity. We will outline a strategic workflow for validating this probe, from initial biochemical characterization to cellular target engagement and phenotypic assays.

Introduction: The Role of Chemical Probes in Modern Research

This guide will use 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol as a case study to illustrate the best practices for validating and utilizing a novel chemical probe. While the specific biological target of this molecule is yet to be fully elucidated, the principles and protocols outlined herein provide a robust framework for its characterization.

The Chemical Probe Validation Workflow

A well-validated chemical probe should meet several key criteria, including demonstrated target engagement in a cellular context, sub-micromolar potency, and high selectivity over other related proteins.[3][4] The following workflow provides a structured approach to validating 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Genomics & Phenotypic Assays A Purity and Identity Confirmation (LC-MS, NMR) B Biochemical Target Engagement (e.g., TR-FRET, FP) A->B C In Vitro Potency (IC50/Kd) Determination B->C D Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D Transition to Cellular Systems E Cellular Potency (EC50) Determination D->E F Selectivity Profiling (e.g., Kinome Scan, Proteomics) E->F G Phenotypic Screening (e.g., High-Content Imaging) F->G Investigating Cellular Function H Mechanism of Action Studies (e.g., Western Blot, qPCR) G->H I Use of Negative Control H->I

Caption: Workflow for the validation of a novel chemical probe.

Core Principles of Chemical Probe Validation

Before initiating experiments, it is crucial to understand the foundational principles that ensure the reliability of a chemical probe.

  • Potency: The probe should exhibit high affinity for its intended target. A generally accepted guideline is a biochemical potency (IC50 or Kd) of less than 100 nM and a cellular potency (EC50) of less than 1 µM.[1][2]

  • Selectivity: The probe should have minimal off-target effects. A common standard is a greater than 30-fold selectivity against other closely related proteins.[1][3]

  • Target Engagement: There must be direct evidence that the probe binds to its target in living cells.[5][6] This is a critical step to link the probe's molecular interaction with a cellular phenotype.[1]

  • Negative Control: A structurally similar but biologically inactive analog is highly valuable. This control helps to distinguish on-target effects from non-specific or scaffold-related off-target effects.[2]

Detailed Protocols

The following protocols are presented as a guide and may require optimization based on the specific target and cellular context of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Protocol 1: In Vitro Target Engagement and Potency Determination using a LanthaScreen™ Eu Kinase Binding Assay

This protocol is a template for assessing the binding of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol to a putative kinase target.

Objective: To determine the dissociation constant (Kd) of the chemical probe for its target kinase.

Materials:

  • Kinase of interest (recombinant)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in assay buffer.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the chemical probe at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the concentration of the chemical probe to determine the Kd.

Data Presentation:

CompoundTarget KinaseKd (nM)
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-olKinase XExperimental Value
Staurosporine (Control)Kinase XExperimental Value
Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a chemical probe binds to its target in the complex environment of a living cell.[7]

Objective: To demonstrate target engagement of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

  • PBS (phosphate-buffered saline)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or plate

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with either vehicle (e.g., DMSO) or varying concentrations of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and perform a freeze-thaw cycle to lyse the cells.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

  • Cool the samples and centrifuge to pellet aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

  • Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve upon treatment with the chemical probe indicates target engagement.

cluster_workflow CETSA Workflow cluster_results Expected Outcome A 1. Treat Cells (Vehicle vs. Probe) B 2. Harvest & Lyse A->B C 3. Heat Lysates (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Analyze Soluble Fraction (Western Blot) D->E F 6. Plot Melting Curve E->F G Vehicle Control: Standard Melting Curve F->G Comparison H Probe-Treated: Shifted Melting Curve (Increased Thermal Stability) F->H

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol 3: Cellular Phenotypic Assay - Inhibition of Cell Proliferation

This protocol assesses the functional consequence of target engagement by measuring the effect of the chemical probe on cell viability.

Objective: To determine the EC50 of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in a cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in cell culture medium.

  • Treat the cells with the diluted compound and incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the EC50.

Data Presentation:

CompoundCell LineEC50 (µM)
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-olMCF-7Experimental Value
Inactive Analog (Negative Control)MCF-7> Upper Limit of Testing
Doxorubicin (Positive Control)MCF-7Experimental Value

Data Interpretation and Best Practices

  • Correlate Biochemical and Cellular Potency: A strong correlation between the biochemical potency (Kd) and the cellular potency (EC50) provides confidence that the observed cellular phenotype is due to the on-target activity of the probe.[2]

  • Confirm On-Target Engagement: Techniques like CETSA or NanoBRET are essential to confirm that the probe is engaging its intended target within the cell at concentrations that elicit the phenotypic response.[5][6]

  • Utilize a Negative Control: The importance of a structurally related, inactive control cannot be overstated. This control helps to rule out off-target effects that may be associated with the chemical scaffold itself.[2]

  • Assess Selectivity: Broad profiling against a panel of related proteins (e.g., a kinome scan for a kinase inhibitor) is crucial to understand the selectivity of the probe.[2]

Conclusion

The successful application of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol as a chemical probe is contingent on a thorough and rigorous validation process. By following the principles and protocols outlined in these application notes, researchers can confidently use this molecule to investigate its biological target and associated cellular pathways. This systematic approach not only ensures the reliability of the data generated but also contributes to the overall robustness and reproducibility of scientific research.

References

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Validating Chemical Probes. EFMC. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Assays to Characterize the Cellular Pharmacology of a Chemical Probe. Royal Society of Chemistry. [Link]

  • Small Molecule Probes of Cellular Pathways and Networks. ACS Chemical Biology. [Link]

  • Target engagement. The Chemical Probes Portal. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

Sources

Application Note: A Guide to the Synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, 2-(thiazol-5-yl)ethan-1-ol derivatives represent a critical class of building blocks, serving as key intermediates in the synthesis of complex drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to access 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol derivatives. We will explore two robust strategies: the convergent Hantzsch thiazole synthesis and the linear functionalization of a pre-formed thiazole ring. This guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes workflow diagrams to ensure clarity and reproducibility.

Strategic Overview: Retrosynthetic Analysis

Before delving into specific protocols, a retrosynthetic analysis helps to logically deconstruct the target molecule and identify key starting materials. For our target, a 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, we can envision two primary disconnection points.

Caption: Retrosynthetic analysis of the target molecule.

G cluster_0 Strategy 1: Hantzsch Synthesis cluster_1 Strategy 2: C5-Functionalization target 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol haloketone α-Haloketone (e.g., 3-bromo-4-hydroxypentan-2-one) target->haloketone Hantzsch Disconnection thioamide Thioamide (Thioacetamide) target->thioamide Hantzsch Disconnection thiazole 2,4-Dimethylthiazole target->thiazole C5-Cβ Disconnection electrophile Electrophile (Oxirane) target->electrophile C5-Cβ Disconnection

  • Strategy 1 (Hantzsch Synthesis): This convergent approach involves disconnecting the thiazole ring itself. The C2-N3 and C4-C5 bonds are broken, leading back to a thioamide (thioacetamide, to provide the C2-methyl group) and an α-haloketone precursor that contains the required hydroxyethyl side chain and C4-methyl group.[5][6][7]

  • Strategy 2 (C5-Functionalization): This linear strategy involves disconnecting the C5-ethan-1-ol side chain from an existing 2,4-dimethylthiazole ring. This is typically achieved by metallating the C5 position followed by quenching with a suitable two-carbon electrophile like oxirane (ethylene oxide).[8]

Synthetic Strategy I: Convergent Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide.[6][7] This method is highly versatile and allows for the construction of variously substituted thiazoles in a single, often high-yielding, step.

Scientific Rationale

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic thiazole ring. The choice of an appropriate α-haloketone is critical to installing the desired substituents at the C4 and C5 positions.

Experimental Workflow: Hantzsch Synthesis

Caption: Workflow for the Hantzsch synthesis protocol.

G start Start: α-Haloketone & Thioacetamide reaction Reaction: Reflux in Ethanol start->reaction workup Aqueous Work-up: Neutralize & Extract reaction->workup purify Purification: Column Chromatography workup->purify end Product: Characterize (NMR, MS) purify->end

Detailed Protocol: Synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Step 1: Preparation of 3-Bromo-4-hydroxypentan-2-one (α-Haloketone Precursor)

  • Scientist's Note: Direct synthesis of this specific α-haloketone can be challenging. A common strategy involves using a protected alcohol, such as a silyl ether, which can be deprotected after thiazole formation. For this protocol, we will assume the precursor is available.

Step 2: Hantzsch Cyclization

  • Reagents & Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.0 eq), the α-haloketone precursor (1.0 eq), and absolute ethanol (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[9][10]

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Data Summary
ParameterConditionExpected YieldReference
Solvent EthanolGood-Excellent[11]
MethanolGood[11]
DioxaneModerate[1]
Temperature Reflux (Conventional)60-80%[1]
Catalyst None (thermal)Standard[6]
Microwave Irradiation85-95% (shorter time)[5][11]

Synthetic Strategy II: Linear Synthesis via C5-Functionalization

This approach is particularly useful when a substituted thiazole core, such as 2,4-dimethylthiazole, is readily available. The strategy hinges on the selective deprotonation of the C5 position, which is the most acidic proton on the thiazole ring, followed by trapping the resulting organometallic intermediate with an electrophile.

Scientific Rationale

The proton at the C5 position of a thiazole ring is significantly more acidic than those at C2 or C4 due to the electron-withdrawing nature of the adjacent sulfur atom. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can selectively abstract this proton at low temperatures to form a C5-lithiated species.[8] This potent nucleophile can then react with electrophiles like oxirane in a ring-opening reaction to install the 2-hydroxyethyl side chain.

  • Trustworthiness Note: This reaction is highly sensitive to moisture and air. The use of anhydrous solvents, freshly distilled reagents, and an inert atmosphere (e.g., Argon or Nitrogen) is absolutely critical for success. The low temperature (-78 °C) is required to prevent side reactions and decomposition of the lithiated intermediate.

Experimental Workflow: C5-Functionalization

Caption: Workflow for the C5-functionalization protocol.

G start Start: 2,4-Dimethylthiazole in dry THF deprotonation Deprotonation: Add LDA @ -78°C start->deprotonation electrophile Electrophilic Trap: Add Oxirane @ -78°C deprotonation->electrophile quench Quench: Add sat. NH4Cl (aq) electrophile->quench workup Work-up & Extract quench->workup purify Purification: Column Chromatography workup->purify end Final Product purify->end

Detailed Protocol: Synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol
  • Setup: Flame-dry a two-neck round-bottom flask under vacuum and backfill with argon. Equip the flask with a magnetic stirrer, a thermometer, and a septum.

  • Initial Charge: Using a syringe, add anhydrous tetrahydrofuran (THF) to the flask, followed by 2,4-dimethylthiazole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While maintaining the temperature at -78 °C, add LDA (1.1 eq, solution in THF/hexanes) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a pre-cooled solution of oxirane (ethylene oxide) (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to 0 °C over 2 hours.[8]

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Conclusion

The synthesis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol derivatives can be effectively achieved through two primary strategies. The Hantzsch synthesis offers a convergent and robust method for constructing the core heterocycle, ideal for creating diverse analogues by varying the α-haloketone and thioamide starting materials. The C5-functionalization route provides a linear and direct approach when the corresponding substituted thiazole is readily available. The choice of method will depend on starting material availability, desired scale, and the specific substitution pattern required for the target derivative. Both protocols, when executed with attention to the principles outlined, provide reliable access to these valuable intermediates for drug discovery programs.

References

  • Al-Ostoot, F. H., Al-Zaqri, N., El-Gazzar, A. R., & Al-Dhfyan, A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Kavs, A., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazole derivatives. Reagents and conditions: a Ethanol,... [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • The Organic Scientist. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]

  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]

  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Reagents and... [Link]

  • Jakhar, K., & Khatak, M. (2020). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research. [Link]

Sources

Application Note: Quantitative Analysis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust Analytical Methodologies

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, a key intermediate and potential impurity in pharmaceutical development. We present detailed, validated protocols for three complementary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) for purity and residual analysis, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed to be self-validating in accordance with ICH guidelines.

Introduction: The Analytical Imperative

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] As such, this compound may serve as a critical building block, a metabolite of a larger active pharmaceutical ingredient (API), or a process-related impurity. Accurate and precise quantification is therefore paramount for pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of drug products.[2]

The primary analytical challenge presented by this molecule is its polarity, conferred by the primary alcohol functional group and the nitrogen and sulfur heteroatoms in the thiazole ring. This property dictates the selection of chromatographic conditions and sample preparation strategies, which must be optimized to achieve efficient extraction and robust separation from complex matrices.[3] This guide provides a multi-platform approach to address these challenges across different applications.

High-Sensitivity Quantification in Biological Matrices by LC-MS/MS

For quantifying low concentrations of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in complex biological fluids such as plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its unparalleled sensitivity and selectivity, derived from the specificity of Multiple Reaction Monitoring (MRM), allow for accurate measurement even in the presence of significant matrix interference.[4][5]

Principle of the Method

The workflow involves a sample preparation step to isolate the analyte and remove matrix components like proteins and phospholipids.[6] The prepared sample is then injected into an HPLC system, where the analyte is chromatographically separated from other components. The eluent is directed into a mass spectrometer, where the analyte is ionized, isolated, fragmented, and detected. Quantification is achieved by monitoring a specific precursor-to-product ion transition (MRM).[7]

Experimental Protocol: Plasma Sample Analysis

2.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples.[8] Acetonitrile is the solvent of choice here as it efficiently denatures and precipitates proteins while keeping the polar analyte, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, in solution.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Spike: Add internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) to each sample, calibrator, and quality control (QC) sample. The use of an IS is critical to correct for variability in sample processing and instrument response.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to sample ensures efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant containing the analyte.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase. This step concentrates the analyte.[6]

2.2.2. LC-MS/MS Instrumental Conditions

The following conditions are a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
HPLC System UPLC/UHPLC SystemProvides better resolution and faster run times compared to conventional HPLC.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmA C18 column is a versatile choice for retaining moderately polar compounds. The short length and small particle size enable fast, efficient separations.[7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte, promoting better ionization in positive ESI mode and improving peak shape.[9]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reverse-phase chromatography.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 minA gradient elution is necessary to elute the analyte with good peak shape and to clean the column of late-eluting matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)The ideal instrument for quantitative MRM analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules. The thiazole nitrogen is readily protonated, making positive mode the logical choice.
MRM Transitions To be determined empiricallyInfuse a standard solution of the analyte to determine the precursor ion [M+H]⁺ and optimize collision energy to find the most abundant, stable product ion.
Source Temp. 500°C
IonSpray Voltage +5500 V
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Add 300 µL Acetonitrile Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect QqQ MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS quantification.

Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the signal is from the analyte only.[10]
Linearity (r²) ≥ 0.99Confirms a proportional response over a defined concentration range.
Range e.g., 1 - 1000 ng/mLThe concentration interval over which the method is precise and accurate.
Accuracy 85-115% recovery (90-110% for non-bioanalysis)Closeness of measured value to the true value.[12]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the repeatability and intermediate precision of the method.[12]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10; must be accurate and precise.The lowest concentration that can be reliably quantified.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.Evaluates the influence of co-eluting matrix components on ionization.
Stability Analyte stable under defined storage and processing conditions.Ensures sample integrity from collection to analysis.

Purity and Volatiles Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of the 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol substance itself and for identifying and quantifying volatile or semi-volatile impurities.[13] Due to the polar hydroxyl group, derivatization is often required to improve volatility and thermal stability, preventing poor peak shape and analyte degradation in the hot GC inlet.[14]

Principle of the Method

The analyte is first chemically modified (derivatized) to create a more volatile and thermally stable analogue. The most common approach is silylation, where the active hydrogen of the alcohol group is replaced with a trimethylsilyl (TMS) group. The derivatized sample is then vaporized in a heated GC inlet and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated components are then detected by a mass spectrometer.

Experimental Protocol: Derivatization and Analysis

3.2.1. Sample Preparation and Derivatization

  • Standard/Sample Prep: Accurately weigh and dissolve the 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol substance in a dry, aprotic solvent like Dichloromethane or Acetonitrile to a concentration of ~1 mg/mL.

  • Derivatization: Transfer 100 µL of the sample solution to a GC vial. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before analysis.

3.2.2. GC-MS Instrumental Conditions

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Autosampler
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of underivatized and derivatized compounds.
Inlet Temperature 250°CMust be hot enough to ensure rapid vaporization without causing thermal degradation of the derivatized analyte.
Injection Mode Split (e.g., 20:1 ratio)A split injection prevents column overloading when analyzing a relatively concentrated sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThe temperature program is optimized to separate the derivatized analyte from the solvent, derivatizing agent, and any potential impurities.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ionization Source Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and identification.
Mass Range m/z 40-500A suitable range to capture the TMS-derivative fragment ions.
Scan Mode Full ScanUsed for identifying unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dissolve Sample (~1 mg/mL) Derivatize Add BSTFA + 1% TMCS Sample->Derivatize React Heat (70°C, 30 min) Derivatize->React Cool Cool to Room Temp React->Cool Inject Inject into GC Cool->Inject Separate DB-5ms Column Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect MS Detection (Full Scan/SIM) Ionize->Detect Identify Library Search & Identification Detect->Identify Quantify Peak Area % or External Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis with derivatization.

References

  • eScholarship.org . Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Available from: [Link]

  • PubMed . Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS. Available from: [Link]

  • PubMed . HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available from: [Link]

  • RSC Publishing . Analytical Methods. Available from: [Link]

  • RSC Publishing . Analytical Methods. Available from: [Link]

  • Pharma Beginners . Analytical method validation: A brief review. Available from: [Link]

  • Biotage . Bioanalytical sample preparation. Available from: [Link]

  • ACG Publications . Flow Injection Analysis with Two Parallel Detectors: Potentiometric and Spectrophotometric Determination of Thiols and Ascorbic Acid in. Available from: [Link]

  • FDA . Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Pharmacognosy Journal . GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Available from: [Link]

  • PubMed . A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Available from: [Link]

  • European Medicines Agency (EMA) . ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate . GC-MS Analysis of Bio-active Compounds in Ethanolic Extract of Leaf and Stem of Asclepias curassavica L. Available from: [Link]

  • Sciex . Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link]

  • ICH . Validation of Analytical Procedure Q2(R2). Available from: [Link]

  • PubChem . 2-(1,3-Thiazol-5-yl)ethan-1-ol. Available from: [Link]

  • Pharmaguideline . Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • ICH . ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • MDPI . Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • SciSpace . Sample preparation for polar metabolites in bioanalysis. Available from: [Link]

  • IVT - GXP . Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • PubMed Central . Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Available from: [Link]

  • PubMed Central . A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • Archives of Orofacial Sciences . GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Available from: [Link]

  • European Medicines Agency (EMA) . ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Cormica . Understanding Impurity Analysis. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry . GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Available from: [Link]

  • ACS Publications - American Chemical Society . Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry. Available from: [Link]

  • AMS BIOPHARMA . ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and is a cornerstone of medicinal chemistry research due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, three-phase experimental approach. We begin with foundational cytotoxicity screening to establish a therapeutic window, followed by functional assays to probe potential anti-inflammatory and metabolic-modulating activities. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind experimental choices, and guidance for data analysis, ensuring scientific integrity and reproducibility.

Introduction & Strategic Overview

The discovery and development of novel small molecules are paramount to advancing therapeutic interventions. Thiazole derivatives, such as the subject of this guide, represent a promising class of compounds for investigation.[4][5] The structural features of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol suggest potential interactions with various biological targets. To efficiently assess its therapeutic potential, a logical and tiered screening cascade is essential.

This guide outlines a strategic workflow:

  • Phase 1: Foundational Cytotoxicity Assessment. The initial and most critical step is to determine the compound's effect on cell viability.[6][7][8] This establishes the concentration range for subsequent, more complex functional assays, distinguishing between targeted pharmacological effects and non-specific toxicity. We will utilize the robust and widely adopted MTT assay for this purpose.[9]

  • Phase 2: Anti-Inflammatory Potential. Chronic inflammation is a key driver of numerous diseases.[10] Many thiazole-containing compounds exhibit anti-inflammatory activity.[3] We will assess the compound's ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in a macrophage model stimulated with lipopolysaccharide (LPS).[11]

  • Phase 3: Metabolic Modulation Activity. Altered cellular metabolism, particularly glucose uptake, is a hallmark of cancer and metabolic disorders.[12] We will employ a fluorescent glucose analog-based assay to determine if the compound influences cellular glucose transport.[13]

This structured approach ensures that resources are used efficiently, providing a comprehensive preliminary profile of the compound's biological activity.

Experimental Strategy Workflow

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Anti-Inflammatory cluster_2 Phase 3: Metabolic Impact P1_Start Select Cell Lines (e.g., HeLa, HepG2, RAW 264.7) P1_Assay Perform MTT Assay (Dose-Response) P1_Start->P1_Assay Seed & Treat P1_End Determine IC50 Value (Identify Non-Toxic Concentration Range) P1_Assay->P1_End Analyze Data P2_Start RAW 264.7 Macrophages P1_End->P2_Start Inform Dosing P3_Start Select Cell Line (e.g., L6 Myotubes, A549) P1_End->P3_Start Inform Dosing P2_Assay Treat with Compound + LPS (Measure Nitrite with Griess Reagent) P2_Start->P2_Assay Stimulate P2_End Quantify NO Inhibition P2_Assay->P2_End Analyze Data P3_Assay Treat with Compound (Add 2-NBDG Fluorescent Glucose Analog) P3_Start->P3_Assay Incubate P3_End Quantify Glucose Uptake (Measure Fluorescence) P3_Assay->P3_End Analyze Data

Caption: Tiered workflow for in vitro compound characterization.

Preliminary Considerations

Compound Handling and Solubilization
  • Stock Solution: Prepare a high-concentration stock solution of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, typically 10-50 mM, in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Vehicle Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. It is imperative to include a "vehicle control" group in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of the test compound.

Cell Line Selection and Culture
  • General Culture: All cell lines should be maintained in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • For Cytotoxicity (Phase 1): A panel of cell lines is recommended. For example:

    • HeLa (Human cervical cancer): A robust, fast-growing line.

    • HepG2 (Human liver cancer): Represents a metabolic organ context.[1]

    • RAW 264.7 (Mouse macrophage): Relevant for subsequent inflammation assays.[11]

  • For Anti-Inflammation (Phase 2):

    • RAW 264.7: This murine macrophage cell line is widely used as it reliably produces nitric oxide upon stimulation with LPS.[11]

  • For Metabolic Assays (Phase 3):

    • L6 (Rat myoblasts): Can be differentiated into myotubes, providing an excellent model for insulin-stimulated glucose uptake.

    • A549 (Human lung cancer): Known for high rates of glycolysis and glucose uptake.

Phase 1 Protocol: MTT Cell Viability Assay

Scientific Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] In live cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan precipitate.[14] The amount of formazan produced is directly proportional to the number of metabolically active cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.[15]

Materials
  • 96-well flat-bottom tissue culture plates

  • 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol stock solution (e.g., 20 mM in DMSO)

  • Complete cell culture medium

  • MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[16] Filter-sterilize and store protected from light at 4°C.

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[16]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, reference wavelength ~630 nm optional)

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM.

    • Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "medium only" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[15]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Presentation
  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Compound Conc. (µM)Absorbance (570 nm)Corrected Absorbance% Viability
0 (Vehicle)1.2501.200100%
1.561.2101.16096.7%
3.131.1501.10091.7%
6.251.0200.97080.8%
12.50.8300.78065.0%
250.6500.60050.0%
500.4100.36030.0%
1000.2300.18015.0%
Blank (Medium Only)0.050N/AN/A
Caption: Example data table for an MTT assay.

Phase 2 Protocol: Nitric Oxide (NO) Inhibition Assay

Scientific Principle

Inflammation involves the activation of immune cells like macrophages, which, when stimulated by agents such as bacterial lipopolysaccharide (LPS), upregulate the enzyme inducible nitric oxide synthase (iNOS). iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator.[11] NO is unstable, but it rapidly oxidizes to a stable metabolite, nitrite (NO₂⁻), in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite levels, thereby serving as an indirect measure of NO production.[17] A reduction in nitrite in the presence of the test compound indicates potential anti-inflammatory activity.

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->NO Test_Compound 2-(dimethyl-1,3-thiazol- 5-yl)ethan-1-ol Test_Compound->iNOS_Protein Potential Inhibition?

Caption: LPS-induced NO production pathway in macrophages.

Materials
  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)

  • Griess Reagent System (e.g., from Promega or prepared in-house):

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Sodium Nitrite (NaNO₂) standard (for standard curve)

  • Culture medium (phenol red-free medium is recommended to reduce background)

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Compound Pre-treatment: Remove the medium and replace it with 90 µL of fresh medium containing various concentrations of the test compound (at non-toxic doses determined in Phase 1). Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Standard Curve: Prepare a nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 0 µM) in fresh culture medium.

    • Sample Collection: Carefully transfer 50 µL of the culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Griess Reagent Addition: Add 50 µL of Griess Reagent Solution A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

Data Analysis
  • Calculate Nitrite Concentration: Use the standard curve to determine the nitrite concentration (µM) in each sample.

  • Calculate % NO Inhibition:

    • % Inhibition = [1 - (Nitrite in Treated Group - Nitrite in Control) / (Nitrite in LPS Group - Nitrite in Control)] * 100

Phase 3 Protocol: Fluorescent Glucose Uptake Assay

Scientific Principle

This assay measures the uptake of glucose into cells using a fluorescently-labeled glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose).[13] 2-NBDG is transported into the cell by glucose transporters (GLUTs). Once inside, it is phosphorylated, which traps it within the cell.[13] Unlike radiolabeled assays, this method allows for quantification using a standard fluorescence plate reader, flow cytometer, or fluorescence microscope. A decrease in intracellular fluorescence in compound-treated cells compared to controls indicates inhibition of glucose uptake.

Materials
  • Appropriate cell line (e.g., L6 myotubes, A549, HeLa)

  • 2-NBDG (e.g., 10 mM stock in DMSO)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer or glucose-free DMEM.[18]

  • Insulin (for stimulated uptake in relevant cell lines like L6)

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm).[18]

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~80% confluency. If using L6 cells, differentiate them into myotubes according to a standard protocol.

  • Serum Starvation: Wash cells once with PBS, then incubate in serum-free, low-glucose (1 g/L) medium for 2-4 hours.

  • Compound Treatment: Remove the starvation medium and add KRH buffer containing the desired concentrations of the test compound. Incubate for 30-60 minutes.

  • Glucose Uptake Stimulation:

    • Basal Uptake: For most cancer cells, no further stimulation is needed.

    • Insulin-Stimulated Uptake (for L6 cells): Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 20-30 minutes at 37°C.[19]

  • 2-NBDG Addition: Add 2-NBDG to all wells to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Terminate Uptake: Remove the 2-NBDG-containing buffer and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Reading: Add 100 µL of PBS or a suitable cell lysis buffer to each well and measure the intracellular fluorescence using a plate reader (Ex/Em ~485/535 nm).

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of "no-cell" control wells.

  • Calculate % Glucose Uptake:

    • % Uptake = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) * 100

  • Plot the % Uptake against compound concentration to visualize the dose-dependent effect.

References

  • Al-Samydai, A., et al. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Saeed, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences. Retrieved from [Link]

  • JoVE. (2022). In Vitro Glucose Depletion Assay: A Fluorescence-Based Method to Quantify Cellular Glucose Uptake via Extracellular Glucose Depletion Measurement. Journal of Visualized Experiments.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Provost & Wallert Research. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. Retrieved from [Link]

  • PubMed. (n.d.). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8124.
  • MDPI. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 599.
  • Ncardia. (n.d.). Metabolism Assay. Retrieved from [Link]

  • MacDougald Lab, University of Michigan. (n.d.). Insulin Stimulated Glucose Uptake Assay. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents.
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • National Institutes of Health. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55722.
  • MDPI. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Foods, 7(11), 190.
  • ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

  • Semantic Scholar. (2012). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1083-1100.
  • Taylor & Francis Online. (2024).
  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
  • ChemSynthesis. (2025). 2,5-dimethyl-1,3-thiazol-4-ol. Retrieved from [Link]

  • Chemsrc. (2026). 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (2024). (PDF)

Sources

Application Notes and Protocols for Determining the Biological Activity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery and a Strategy for Target Deconvolution

The 1,3-thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][3][4][5] The compound of interest, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, possesses this key thiazole core. However, without a known biological target, a systematic and multi-faceted screening approach is essential to elucidate its pharmacological profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. We will detail a tiered assay strategy, beginning with broad, high-throughput screens against major drug target classes, followed by more focused biochemical assays to confirm initial findings and elucidate the mechanism of action. The protocols herein are designed to be robust and self-validating, providing a clear path from initial compound characterization to actionable biological insights.

Part 1: Initial Broad-Spectrum Screening for Target Identification

When the biological target of a novel compound is unknown, the initial step is to perform broad-spectrum screening against the most common families of drug targets. G-protein coupled receptors (GPCRs) and ion channels represent two of the largest and most successfully drugged target classes, mediating a vast array of physiological responses.[6][7][8][9] We will first describe a cell-based assay for GPCR activation and another for ion channel modulation.

Global GPCR Activity Screening via Cyclic AMP (cAMP) Modulation

GPCRs are a large family of transmembrane receptors that, upon activation, often modulate the intracellular concentration of second messengers like cyclic adenosine monophosphate (cAMP).[10][11] The Gs and Gi alpha subunits of G-proteins respectively stimulate and inhibit the enzyme adenylyl cyclase, which synthesizes cAMP from ATP.[11] A luminescent biosensor assay that directly measures intracellular cAMP levels provides a robust, high-throughput method to screen for compound activity across a wide range of GPCRs.[10]

Principle: This protocol utilizes a genetically engineered cell line (e.g., HEK293) that stably expresses a luminescent cAMP biosensor, often based on a modified luciferase.[10] Binding of cAMP to the biosensor causes a conformational change, leading to an increase in luminescence that can be measured on a plate reader. An increase in signal suggests activation of a Gs-coupled receptor, while a decrease in forskolin-stimulated cAMP production indicates activation of a Gi-coupled receptor.

Experimental Workflow for cAMP Assay:

cluster_prep Cell Preparation cluster_assay Assay Execution seed Seed HEK293 cells with cAMP biosensor incubate1 Incubate 24h seed->incubate1 add_compound Add 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol incubate1->add_compound add_forskolin Add Forskolin (for Gi screen) add_compound->add_forskolin Optional incubate2 Incubate at RT add_compound->incubate2 add_forskolin->incubate2 add_detection Add Lysis & Detection Reagent incubate2->add_detection read Read Luminescence add_detection->read

Caption: Workflow for the luminescent cAMP assay.

Protocol: High-Throughput cAMP Assay

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing a cAMP biosensor (e.g., Promega's GloSensor™) in appropriate media.

    • Plate cells in a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in DMSO.

    • Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range for testing (e.g., 100 µM to 1 nM).

  • Assay Procedure (Gs Agonist/Antagonist):

    • Remove culture media from the cells and add 20 µL of assay buffer.

    • Add 5 µL of the compound dilutions to the appropriate wells. For antagonist testing, pre-incubate with the compound before adding a known agonist.

    • Incubate for 15-30 minutes at room temperature.

    • Add 25 µL of a cAMP detection reagent (containing cell lysis buffer and luciferase substrate).

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Assay Procedure (Gi Agonist):

    • Follow steps 3a and 3b.

    • Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production.

    • Immediately add the compound dilutions.

    • Proceed with steps 3d-3f. A potent Gi agonist will decrease the forskolin-induced luminescent signal.

Data Analysis: Normalize the data to vehicle (0% effect) and a known agonist/inhibitor (100% effect) controls. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.

ParameterDescription
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect.
IC50 The molar concentration of an inhibitor that reduces the response by 50%.
Z'-factor A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
Ion Channel Activity Screening using Calcium Mobilization Assays

Many ion channels, upon opening or closing, cause a significant change in intracellular calcium concentration.[12] This can be directly measured using fluorescent calcium indicators, making it a widely used high-throughput screening method for ion channel modulators.[12][13]

Principle: Cells expressing the ion channel of interest are loaded with a calcium-sensitive fluorescent dye. When the ion channel is modulated by the test compound, intracellular calcium levels change, leading to a corresponding change in the fluorescence intensity of the dye. This change is monitored in real-time using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).[10][14]

Experimental Workflow for Calcium Mobilization Assay:

cluster_prep Cell Preparation cluster_assay Assay Execution (FLIPR) seed Seed cells expressing ion channel incubate1 Incubate 24h seed->incubate1 load_dye Load with calcium-sensitive dye incubate1->load_dye incubate2 Incubate 1h load_dye->incubate2 baseline Read baseline fluorescence incubate2->baseline add_compound Add compound / agonist baseline->add_compound read_kinetic Read kinetic fluorescence add_compound->read_kinetic

Caption: Workflow for a calcium mobilization assay.

Protocol: High-Throughput Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Use a cell line stably or transiently expressing the ion channel of interest (e.g., CHO or HEK293 cells).

    • Plate cells in a 384-well black, clear-bottom assay plate and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage).

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a compound plate with serial dilutions of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol as described previously.

  • Assay Procedure:

    • Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR).

    • The instrument will measure a baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's integrated pipettor will then add the compound from the compound plate to the cell plate.

    • Fluorescence is then monitored kinetically for a defined period (e.g., 2-5 minutes) to capture the calcium flux.

Data Analysis: The primary readout is the change in fluorescence intensity over time. Data can be analyzed as peak fluorescence, or the area under the curve. Normalize the data and plot concentration-response curves to determine EC50 or IC50 values.

Part 2: Biochemical Assays for Mechanism of Action and Direct Target Interaction

If the initial cell-based screens suggest activity, the next crucial step is to determine if the compound directly interacts with a purified biological target, such as an enzyme.[15] This eliminates complexities of the cellular environment and confirms direct engagement.[15] Biochemical assays are fundamental in drug discovery for characterizing parameters like potency and mode of inhibition.[16][17][18]

Enzymatic Inhibition Assay (Example: Kinase Assay)

Given the prevalence of kinases as drug targets, a generic kinase inhibition assay serves as an excellent example of a biochemical follow-up.

Principle: A purified kinase enzyme phosphorylates a specific substrate, consuming ATP in the process. The amount of ATP remaining after the reaction is inversely proportional to the kinase activity. A luminescence-based assay can quantify the remaining ATP. An inhibitor will block the kinase, resulting in less ATP consumption and a higher luminescent signal.

Experimental Workflow for a Kinase Inhibition Assay:

cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and Compound mix Combine reagents in assay plate reagents->mix incubate Incubate at RT mix->incubate add_detection Add Kinase-Glo Reagent incubate->add_detection incubate2 Incubate at RT add_detection->incubate2 read Read Luminescence incubate2->read

Caption: Workflow for a generic kinase inhibition assay.

Protocol: Luminescence-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the purified kinase and its specific substrate to their optimal concentrations in the assay buffer.

    • Prepare ATP at a concentration close to its Km for the specific kinase.

    • Prepare serial dilutions of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

  • Assay Procedure:

    • In a 384-well white plate, add the compound dilutions.

    • Add the kinase enzyme to the wells and incubate for 10-15 minutes (compound-enzyme pre-incubation).

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. The incubation time will depend on the specific kinase's activity.

    • Stop the reaction and detect the remaining ATP by adding a detection reagent (e.g., Promega's Kinase-Glo®).

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence with a plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

ParameterDescription
IC50 The concentration of the inhibitor required to reduce the enzyme activity by 50%.
Km The substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax).
Ki The inhibition constant, a measure of the inhibitor's binding affinity.

Part 3: Data Interpretation, Validation, and Troubleshooting

Trustworthiness and Self-Validation: Every protocol described is a self-validating system. The inclusion of positive and negative controls, along with the calculation of a Z'-factor for high-throughput screens, ensures the reliability and reproducibility of the data. A "hit" from a primary screen should always be re-tested and confirmed through concentration-response curves. A confirmed hit from a cell-based assay must then be validated in a direct-binding or biochemical assay to confirm it is not an artifact of the cellular system.

Common Pitfalls and Troubleshooting:

  • Compound Insolubility: Thiazole-containing compounds can sometimes have poor aqueous solubility. If precipitates are observed, consider using a different solvent, adding a small percentage of a co-solvent to the assay buffer, or reducing the highest test concentration.

  • Assay Interference: The thiazole ring can sometimes interfere with certain assay readouts (e.g., fluorescence). It is crucial to run a control experiment with the compound in the absence of the biological target to check for any intrinsic fluorescence or quenching properties.

  • Cytotoxicity: In cell-based assays, high concentrations of the compound may be toxic, leading to a non-specific decrease in signal. It is advisable to run a parallel cytotoxicity assay (e.g., an MTT assay or CellTiter-Glo®) to distinguish true inhibition from cell death.[1][3]

Conclusion

This guide outlines a logical and robust strategy for the initial characterization of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. By employing a tiered approach that begins with broad screening against major target classes and progresses to specific biochemical validation, researchers can efficiently identify and validate the biological activity of this novel compound. The detailed protocols and workflows provided herein serve as a foundational resource for drug discovery professionals seeking to unlock the therapeutic potential of new chemical entities.

References

  • Ion Channel Assays. Reaction Biology. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • GPCR Signaling Assays. Agilent. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Ion Channel Screening - Assay Guidance Manual. NCBI. [Link]

  • Biochemical Assays | Enzymatic & Kinetic Activity. Domainex. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Ion Channel Selectivity Profiling Assays. Charles River. [Link]

  • Biochemical Assays. Concept Life Sciences. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC - NIH. [Link]

  • 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega - ACS Publications. [Link]

  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. ResearchGate. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Springer. [Link]

  • 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. Chemsrc. [Link]-6_1207869.html)

Sources

Application Notes & Protocols for High-Throughput Screening of Thiazole Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[1][3] Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][2][3][4][5][6] This inherent versatility makes thiazole-based compound libraries a rich hunting ground for novel therapeutic agents.

High-throughput screening (HTS) provides the technological framework to rapidly evaluate vast collections of these compounds, enabling the identification of promising "hits" that can be further developed into lead candidates.[7][8] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of HTS campaigns targeting thiazole compound libraries. We will delve into the critical aspects of assay design, provide detailed experimental protocols, and discuss the essential steps of data analysis and hit validation, all within the context of the unique chemical properties of thiazoles.

II. Strategic Considerations for Screening Thiazole Libraries

While the thiazole scaffold is a valuable starting point, it is not without its challenges. A key consideration is the potential for non-specific activity and assay interference. For instance, 2-aminothiazoles are known to be frequent hitters in HTS campaigns.[4] Therefore, a well-designed screening cascade is paramount to distinguish true, target-specific activity from artifacts.

A robust HTS workflow for thiazole libraries should incorporate a multi-pronged approach to hit validation, including biochemical and cell-based assays, as well as counter-screens to identify and eliminate problematic compounds.[4][9] The goal is to move beyond simple activity measurements and gain a deeper understanding of the mechanism of action of the identified hits.[4]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation & Characterization Thiazole Library Thiazole Library Primary HTS Assay Primary HTS Assay Thiazole Library->Primary HTS Assay Single Concentration Primary Hits Primary Hits Primary HTS Assay->Primary Hits Dose-Response Confirmation Dose-Response Confirmation Primary Hits->Dose-Response Confirmation Promiscuity & Interference Assays Promiscuity & Interference Assays Dose-Response Confirmation->Promiscuity & Interference Assays Counter-screens Confirmed Hits Confirmed Hits Promiscuity & Interference Assays->Confirmed Hits Secondary Assays Secondary Assays Confirmed Hits->Secondary Assays Different format/readout Cell-Based Assays Cell-Based Assays Secondary Assays->Cell-Based Assays Validated Hits Validated Hits Cell-Based Assays->Validated Hits Mechanism of Action Studies Mechanism of Action Studies Validated Hits->Mechanism of Action Studies SAR Exploration SAR Exploration Mechanism of Action Studies->SAR Exploration Lead Optimization Lead Optimization SAR Exploration->Lead Optimization

Caption: A generalized workflow for HTS of thiazole libraries.

III. Assay Development and Primary Screening

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice of assay technology will depend on the biological target and the desired endpoint. Common assay formats for screening small molecule libraries include:

  • Biochemical Assays: These assays directly measure the effect of a compound on a purified protein target, such as an enzyme or receptor.[4]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing a more physiologically relevant context.

Protocol 1: Primary HTS Using a Fluorescence-Based Enzymatic Inhibition Assay

This protocol outlines a general procedure for a primary screen to identify inhibitors of a target enzyme from a thiazole compound library using a fluorescence-based assay in a 384-well format.

A. Materials and Reagents:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer (optimized for enzyme activity and stability)

  • Thiazole compound library (typically at 10 mM in DMSO)

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well, black, flat-bottom plates

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection

B. Experimental Procedure:

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the 384-well assay plates. This results in a final assay concentration typically in the range of 1-20 µM.

  • Control Wells: Designate specific wells for positive and negative controls.

    • Negative Control: Add the same volume of DMSO to these wells.

    • Positive Control: Add a known inhibitor of the target enzyme at a concentration that gives maximal inhibition.

  • Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition & Signal Detection: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. Immediately begin kinetic or endpoint reading of the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

C. Data Interpretation and Hit Selection:

A common metric for assessing the quality of an HTS assay is the Z'-factor, which should ideally be between 0.5 and 1.0 for a robust assay.[10] Hits are typically identified as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Parameter Description Typical Value
Z'-Factor A measure of assay quality and statistical effect size.0.5 - 1.0
Hit Threshold The cutoff for identifying a primary hit.>50% inhibition or >3σ from negative control
Hit Rate The percentage of compounds identified as hits.0.1% - 1%

IV. Hit Confirmation and Counter-Screening

Primary hits from the initial screen require further validation to confirm their activity and rule out artifacts. This is a critical step to eliminate false positives and focus resources on the most promising compounds.

Protocol 2: Dose-Response Confirmation and IC50 Determination
  • Compound Re-synthesis or Re-ordering: Obtain fresh, confirmed samples of the primary hit compounds.

  • Serial Dilution: Prepare a series of dilutions for each hit compound (e.g., 8-10 concentrations) to generate a dose-response curve.

  • Repeat Assay: Perform the primary assay with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol 3: Counter-Screening for Assay Interference

Thiazole compounds, like other chemical classes, can interfere with assay technologies. It is crucial to perform counter-screens to identify compounds that are not true inhibitors of the target.

  • Promiscuity Assays: Screen hits against a panel of unrelated targets to identify non-selective compounds.[9]

  • Technology-Specific Interference Assays: For fluorescence-based assays, test for autofluorescence of the compounds. For assays utilizing luciferase, screen for direct inhibition of the reporter enzyme.

V. Secondary and Orthogonal Assays

To build confidence in the confirmed hits, it is essential to test them in a secondary assay that utilizes a different detection technology or biological principle. This is known as an orthogonal approach.

Protocol 4: Thermal Shift Assay (TSA) for Target Engagement

TSA is a powerful biophysical method to confirm direct binding of a compound to the target protein.[11] The assay measures the change in the protein's melting temperature (Tm) upon ligand binding.[11]

A. Materials and Reagents:

  • Purified target protein

  • SYPRO Orange dye (or similar fluorescent dye)

  • Confirmed hit compounds

  • Real-time PCR instrument

B. Experimental Procedure:

  • Reaction Setup: In a 96-well or 384-well PCR plate, mix the target protein, SYPRO Orange dye, and the hit compound (or DMSO control).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant increase in Tm in the presence of a compound indicates stabilizing binding to the target protein.

TSA_Principle cluster_0 Low Temperature cluster_1 High Temperature cluster_2 With Ligand Folded_Protein Folded Protein Low Fluorescence Unfolded_Protein Unfolded Protein High Fluorescence Folded_Protein->Unfolded_Protein Heat Stabilized_Protein Ligand-Bound Protein Higher Tm Stabilized_Protein->Unfolded_Protein Increased Heat Required

Caption: Principle of the Thermal Shift Assay (TSA).

VI. Data Management and Analysis

HTS campaigns generate vast amounts of data that require sophisticated data management and analysis tools.[12] Modern approaches often leverage computational chemistry and AI/ML to analyze structure-activity relationships (SAR) and prioritize hit compounds.[8]

Key Data Analysis Steps:

  • Data Normalization: Raw data from the plate reader is normalized to the control wells.

  • Hit Identification: Statistical methods are used to identify hits based on predefined criteria.

  • Dose-Response Curve Fitting: IC50 values are calculated for confirmed hits.

  • SAR Analysis: The chemical structures of the hits are analyzed to identify common scaffolds and functional groups that contribute to activity.[9]

VII. Conclusion and Future Directions

High-throughput screening of thiazole compound libraries is a powerful strategy for the discovery of novel drug candidates.[2] The success of such campaigns relies on a carefully designed and executed workflow that incorporates robust primary assays, rigorous hit confirmation and counter-screening, and orthogonal validation of target engagement. By understanding the unique properties of the thiazole scaffold and employing a systematic approach to screening, researchers can significantly increase the probability of identifying high-quality hits that are worthy of further optimization in drug discovery programs. The integration of computational tools and artificial intelligence will continue to enhance the efficiency and effectiveness of HTS, paving the way for the next generation of thiazole-based therapeutics.[8]

References

  • Assay Genie. High-Throughput Screening Assays. [Link]

  • Ch S, et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1736-1742. [Link]

  • Niu, H., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115220. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Gubler, U., et al. (2008). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 13(2), 83-93. [Link]

  • Ansari, M. A., et al. (2021). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 12(3), 1157-1162. [Link]

  • Aouad, M. R., et al. (2022). Thiazole in the Targeted Anticancer Drug Discovery. Molecules, 27(19), 6529. [Link]

  • Li, Y., et al. (2023). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters, 25(4), 624-629. [Link]

  • Niu, H., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115220. [Link]

  • Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Axcelead. (2022, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML [Video]. YouTube. [Link]

  • Inglese, J., et al. (2006). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 1(1), e11. [Link]

  • Scior, T., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Medicinal Chemistry, 19(25), 4273-4289. [Link]

  • Johnson, J. B., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7949-7954. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 123-134. [Link]

  • de Oliveira, L. G., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1265. [Link]

  • Hashem, H. E., et al. (2023). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Medicinal Chemistry, 14(5), 934-951. [Link]

  • El-Gazzar, M. G., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. New Journal of Chemistry, 47(46), 21651-21667. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Al-Suhaimi, K. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512-29526. [Link]

  • Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3183. [Link]

Sources

Application Note: A Systematic Approach to the Formulation of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol for Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3][4][5] The successful preclinical evaluation of novel thiazole-containing compounds, such as 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, is critically dependent on the development of appropriate formulations that ensure consistent and effective drug delivery for biological studies. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. We detail a systematic approach beginning with essential pre-formulation characterization to understand the molecule's intrinsic physicochemical properties. Based on this foundation, we present detailed protocols for developing formulations suitable for both in vitro screening and in vivo efficacy studies, emphasizing the rationale behind excipient selection and methodological choices. Our goal is to equip researchers with the necessary tools to create robust, self-validating formulations, thereby accelerating the transition of promising compounds from the bench to preclinical development.

Introduction: The Significance of Formulation in Early-Stage Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant number of which are related to suboptimal pharmacokinetic and pharmacodynamic properties. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, valued for its chemical stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6]

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a novel compound representing this promising class. However, its biological potential can only be accurately assessed if it is delivered effectively to the target site in biological systems. Poor aqueous solubility, a common trait among heterocyclic compounds, can lead to erratic results in in vitro assays and poor bioavailability in in vivo models, ultimately masking the true potential of the NCE.[7]

Therefore, a rational, systematic formulation strategy is not an afterthought but a critical, integrated part of the early drug development process.[8] This document outlines a logical workflow, from initial characterization to the preparation of parenteral formulations, designed to ensure the reliable and reproducible biological evaluation of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough understanding of the drug candidate's intrinsic properties must be established. These pre-formulation studies provide the essential data needed to make informed decisions, mitigating risks of costly delays and failures later in development.[8][9]

Physicochemical Characterization

The first step is to determine the fundamental physical and chemical properties of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. This data informs everything from solvent selection to stability predictions.

Protocol: Initial Physicochemical Profiling

  • Appearance: Visually inspect the compound under magnification. Note its physical state (e.g., crystalline solid, amorphous powder, oil), color, and odor.

  • Molecular Weight & Structure: Confirm the chemical structure and calculate the exact molecular weight using techniques like High-Resolution Mass Spectrometry (HRMS). The structure of a related compound, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, has a molecular weight of 143.21 g/mol .[10]

  • Thermal Properties: Perform Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic forms. Polymorphism can significantly impact solubility and dissolution rate.[9]

  • pKa Determination: As a thiazole derivative, the molecule may have a basic nitrogen atom.[11] Determine the ionization constant (pKa) using potentiometric titration or UV-spectrophotometry. The pKa is crucial for predicting how solubility will change with pH, which is vital for oral or injectable routes of administration.[12]

  • LogP/LogD: Measure the octanol-water partition coefficient (LogP) to understand the compound's lipophilicity. This influences its ability to cross biological membranes. The distribution coefficient (LogD) at physiological pH (7.4) is often more relevant.

Table 1: Hypothetical Physicochemical Properties of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Parameter Method Hypothetical Value Rationale / Implication
Appearance Visual Inspection White to off-white crystalline solid Crystalline nature suggests higher stability but potentially lower solubility than an amorphous form.
Molecular Weight HRMS ~157.23 g/mol Small molecule, suitable for various delivery routes.[13]
Melting Point DSC 85-90 °C Indicates a stable solid form at room temperature.
pKa Potentiometric Titration 2.8 (basic) The compound is a weak base; it will be more soluble in acidic conditions (pH < pKa) and poorly soluble at neutral/basic pH.[11][12]

| LogP | Shake-flask method | 1.9 | Indicates moderate lipophilicity, suggesting potential for membrane permeation but also a risk of poor aqueous solubility. |

Solubility Profiling

Solubility is one of the most critical factors for drug efficacy and directly impacts bioavailability.[8] A comprehensive solubility profile in various media is mandatory.

Protocol: Equilibrium Solubility Determination

  • Add an excess amount of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1N HCl, various co-solvents like DMSO, Ethanol, PEG 400).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Table 2: Hypothetical pH-Dependent Aqueous Solubility Profile

Medium pH Solubility (µg/mL) at 37°C Implication for Formulation
0.1 N HCl 1.2 1500 Higher solubility in acidic environments suggests potential for oral absorption in the stomach.
Acetate Buffer 4.5 85 Solubility decreases as pH approaches and surpasses pKa.

| PBS | 7.4 | < 10 | Very low solubility at physiological pH indicates significant challenges for parenteral (IV) formulations without enabling excipients.[14] |

Stability Analysis

A formulation is only useful if the active pharmaceutical ingredient (API) remains stable within it. Forced degradation studies are performed to identify potential degradation pathways.

Protocol: Forced Degradation Study

  • Prepare solutions of the compound in a chosen solvent system (e.g., 50:50 Acetonitrile:Water).

  • Expose the solutions to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light exposure).

  • Analyze samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Thiazole rings can be susceptible to oxidation at the sulfur atom.[11]

Formulation Strategies for In Vitro Biological Studies

For initial in vitro screening (e.g., cell-based assays), the primary goal is to achieve complete solubilization of the compound in the culture medium without causing cytotoxicity from the vehicle itself.

Stock Solution Preparation

High-concentration stock solutions are typically prepared in an organic solvent and then diluted into the aqueous assay medium.

Causality Behind Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of compounds and general acceptance in biological assays. However, it is crucial to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%, often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.

Protocol: DMSO Stock Solution

  • Accurately weigh 10 mg of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

  • Add DMSO to dissolve the compound, making the final concentration 10 mM (adjust volume based on the calculated molecular weight).

  • Vortex until fully dissolved. Gentle warming (37°C) may be applied if necessary.

  • Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Store at -20°C or -80°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

Development of Formulations for In Vivo Studies

Formulations for in vivo use, particularly parenteral formulations, are significantly more complex and must be sterile, pyrogen-free, and isotonic, with a pH close to physiological levels.[15] Given the predicted poor aqueous solubility of our compound at pH 7.4, solubility-enhancing excipients are required.[16]

Workflow for Parenteral Formulation Development

The following diagram outlines the logical workflow for developing an in vivo formulation based on the pre-formulation data.

G A Pre-formulation Data (Solubility < 10 µg/mL at pH 7.4) B Goal: Solubilized Formulation for IV/IP Administration A->B Define Objective C Screen Solubilizing Excipients B->C Initiate Development D Co-solvents (PEG 400, Propylene Glycol) C->D E Surfactants (Polysorbate 80, Cremophor® EL) C->E F Complexing Agents (Cyclodextrins, e.g., HP-β-CD) C->F G Select Lead Excipient(s) Based on Efficacy & Safety D->G Evaluate Results E->G Evaluate Results F->G Evaluate Results H Formulation Optimization (Concentration, pH, Tonicity) G->H Proceed with Lead I Characterize Final Formulation (Appearance, Purity, Stability) H->I Finalize Composition J Sterile Filtration & Packaging I->J K Ready for In Vivo Study J->K

Caption: Workflow for parenteral formulation development.

Protocol for a Parenteral Formulation using a Cyclodextrin

Causality Behind Excipient Choice: Cyclodextrins, such as Hydroxypropyl-beta-cyclodextrin (HP-β-CD), are often excellent choices for parenteral formulations.[15] They are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively shielding the lipophilic part of the drug in their hydrophobic core while presenting a hydrophilic exterior, thus increasing aqueous solubility. They generally have a good safety profile for parenteral administration.[15]

Table 3: Example Parenteral Formulation Composition

Component Function Example Concentration
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol Active Pharmaceutical Ingredient (API) 1 mg/mL
HP-β-CD (KLEPTOSE® HPB) Solubilizing / Complexing Agent 10% w/v (100 mg/mL)
Citrate Buffer Buffering Agent 10 mM
Sodium Chloride Tonicity Adjusting Agent q.s. to ~290 mOsm/kg

| Water for Injection (WFI) | Vehicle | q.s. to final volume |

Protocol: Step-by-Step Preparation

  • Vehicle Preparation: Add 10 g of HP-β-CD to approximately 80 mL of Water for Injection (WFI) in a sterile vessel. Stir until fully dissolved.

  • Buffering: Add the citrate buffer components to the HP-β-CD solution and adjust the pH to a suitable range (e.g., pH 4.5-5.5) where the drug exhibits better stability and solubility, if determined during pre-formulation.

  • Drug Solubilization: Slowly add 100 mg of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol to the stirring vehicle. The formation of the inclusion complex can take time; allow the solution to stir for 4-6 hours or overnight. A clear solution should be obtained.

  • Final Volume and Tonicity: Add WFI to bring the volume to ~95 mL. Measure the osmolality. Add Sodium Chloride as needed to achieve an isotonic solution (~290 mOsm/kg). Finally, add WFI to reach the final volume of 100 mL.

  • Sterilization: Sterilize the final formulation by filtering it through a sterile 0.22 µm PVDF or PES filter into sterile, depyrogenated vials in a laminar flow hood.

  • Quality Control: Perform the final quality control checks as described in the following section.

Quality Control and Characterization of the Final Formulation

Every batch of formulation prepared must be characterized to ensure it meets the required quality attributes. This is a self-validating step that ensures reproducibility in biological experiments.

Decision Logic for Formulation Strategy

The choice of formulation approach is dictated by the physicochemical properties of the compound.

G A Assess Aqueous Solubility at Physiological pH (7.4) B Solubility > 1 mg/mL A->B High C Solubility < 1 mg/mL A->C Low D Simple Aqueous Solution (e.g., Saline, PBS with pH adjustment) B->D E Solubilization Enhancement Required C->E I Final Formulation D->I F Co-solvent System (e.g., PEG/Ethanol/Water) E->F G Surfactant System (e.g., Polysorbate 80) E->G H Complexation System (e.g., Cyclodextrin) E->H F->I G->I H->I

Caption: Decision tree for selecting a formulation strategy.

Protocol: Final Formulation QC

  • Appearance: Visually inspect the final solution for clarity and the absence of particulate matter against a black and a white background.

  • pH Measurement: Measure the pH of the final formulation to ensure it is within the target range.

  • Osmolality: Measure osmolality using an osmometer to confirm the solution is isotonic.

  • Drug Concentration (Assay): Use a validated HPLC-UV method to confirm the final concentration of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is as intended (e.g., 1.0 mg/mL ± 10%).

  • Purity/Degradation: The HPLC chromatogram from the assay should also be used to ensure no significant degradation has occurred during the formulation process. The purity should be >98%.

  • Sterility and Endotoxin Testing: For in vivo studies, especially intravenous, sterility testing and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins are mandatory.

Conclusion

The formulation of a novel compound like 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a methodical, science-driven process that is fundamental to its successful biological evaluation. By investing in a thorough pre-formulation assessment to understand the molecule's inherent properties, researchers can apply a logical, stepwise approach to develop robust and reproducible formulations. The protocols and workflows detailed in this guide provide a clear path for creating suitable vehicles for both in vitro and in vivo studies, ensuring that the observed biological activity is a true reflection of the compound's potential and not an artifact of poor delivery. This systematic approach de-risks early-stage development and builds a solid foundation for future preclinical and clinical success.

References

  • Vertex AI Search. (n.d.). Excipients for Parenterals.
  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications.
  • PubMed. (n.d.). In vivo, in vitro and in silico methods for small molecule transfer across the BBB.
  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques.
  • Ashland. (n.d.). Parenteral excipients.
  • PubMed. (1986, May). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design.
  • Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis.
  • Pharmapproach.com. (n.d.). Preformulation Testing of Solid Dosage Forms.
  • National Institutes of Health (NIH). (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ChemSynthesis. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol.
  • Semantic Scholar. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • PubMed Central. (2022, October 24). Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment.
  • ResearchGate. (n.d.). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
  • Semantic Scholar. (2003, October 1). Small-scale systems for in vivo drug delivery.
  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
  • Wikipedia. (n.d.). Thiazole.
  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
  • CD BioSciences. (n.d.). In Vivo Small Molecule Drugs Delivery Services.
  • PubMed Central. (n.d.). Comparison of Sequential Drug Release in Vitro and in Vivo.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • ResearchGate. (2015, May). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents.
  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol.
  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5.
  • ResearchGate. (2022, June 15). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Chemsrc. (n.d.). 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol.
  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • ResearchGate. (n.d.). (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • IOPscience. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
  • AMERICAN ELEMENTS. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol.
  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
  • ResearchGate. (2021, October). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride.
  • Thermo Scientific. (n.d.). 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, 97%.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of substituted thiazole derivatives. Here, we provide in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to optimize the yield and purity of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol, a key heterocyclic building block.

Synthesis Overview & Core Strategy

The synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol is most effectively approached via a two-stage process. First, the construction of the core 4,5-dimethylthiazole ring system is achieved through the robust and high-yielding Hantzsch thiazole synthesis.[1][2][3] Subsequently, the ethanol side-chain is introduced at the C2 position. This modular approach allows for optimization at each distinct chemical transformation.

Proposed Synthetic Pathway

The overall strategy involves the condensation of an α-haloketone with a thioamide to form the thiazole ring, followed by functionalization to introduce the hydroxyethyl group.

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Considerations
  • Step 1: Hantzsch Thiazole Synthesis: This reaction is a classic condensation between an α-haloketone and a thioamide.[2] The process begins with a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step yields the aromatic thiazole ring.[2][3] This method is renowned for its simplicity and generally high yields.[2]

  • Step 2: C2-Functionalization: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.[4] This allows for facile deprotonation by a strong base like n-butyllithium (n-BuLi) to form a 2-lithiothiazole intermediate. This potent nucleophile can then open an electrophilic epoxide, such as ethylene oxide, to form the desired carbon-carbon bond and, after an aqueous workup, the primary alcohol.

Troubleshooting Guide & Yield Optimization

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Step 1: Hantzsch Synthesis of 4,5-Dimethylthiazole

Q1: My yield of 4,5-dimethylthiazole is consistently low (<60%). What are the primary causes and how can I fix this?

A1: Low yields in the Hantzsch synthesis typically stem from three areas: reagent quality, reaction conditions, or side reactions.

  • Cause 1: Reagent Purity:

    • Insight: The α-haloketone (3-bromo-2-butanone) can degrade upon storage, releasing HBr, which can catalyze side reactions. Thioacetamide is hygroscopic and moisture can impede the reaction.

    • Solution: Ensure the 3-bromo-2-butanone is fresh or distilled prior to use. Use freshly opened or properly stored thioacetamide. Dry your solvent (e.g., ethanol) if necessary.

  • Cause 2: Suboptimal Reaction Conditions:

    • Insight: The reaction rate is temperature-dependent. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote polymerization or the formation of byproducts.

    • Solution: The reaction is typically run at reflux in a solvent like ethanol.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields for thiazole synthesis.[6][7]

  • Cause 3: Incorrect pH / Side Reactions:

    • Insight: The reaction generates HBr as a byproduct. While some acidity can catalyze the final dehydration step, excess acid can lead to unwanted side products. Conversely, if using a substituted thiourea, neutral conditions are preferred to avoid the formation of isomeric products.[8]

    • Solution: For this specific synthesis, the reaction generally proceeds well without a base. However, if you suspect acid-catalyzed decomposition, you can add a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the generated acid, which can drive the reaction forward.[9]

Q2: I'm observing an unexpected isomer or byproduct in my NMR spectrum. What could it be?

A2: While the synthesis of 4,5-dimethylthiazole is generally regioselective, impurities can arise.

  • Insight: The most likely byproduct is a bis(4,5-dimethylthiazol-2-yl)sulfide, formed from the reaction of the thiazole product with unreacted thioacetamide under harsh conditions. If using substituted thioureas (not the case here, but relevant for analogs), the regioselectivity of the cyclization can be influenced by the pH, potentially leading to 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[8]

  • Solution: Ensure a 1:1 stoichiometry of reactants to avoid excess thioacetamide. Purify the crude product via column chromatography or distillation to remove impurities before proceeding to the next step.

Step 2: C2-Functionalization with Ethylene Oxide

Q3: The second step is not working. I recover my 4,5-dimethylthiazole starting material after the reaction.

A3: This is a classic sign that the crucial C2-lithiation step is failing.

Troubleshooting_Litiation Start Problem: Starting Material Recovered Check1 Is the system rigorously anhydrous? Start->Check1 Check4 Was a deuterium quench test performed? Start->Check4 Diagnostic Step Check2 Is the n-BuLi reagent active? Check1->Check2 Yes Sol1 Solution: Flame-dry glassware. Use anhydrous solvent (e.g., THF). Purge with inert gas (Ar/N₂). Check1->Sol1 No Check3 Is the temperature low enough? Check2->Check3 Yes Sol2 Solution: Titrate n-BuLi before use to determine exact molarity. Check2->Sol2 Unsure Check3->Check4 Yes Sol3 Solution: Perform lithiation at -78 °C (dry ice/acetone bath). Check3->Sol3 No Sol4 Solution: Add D₂O instead of ethylene oxide. Check for deuterium incorporation at C2 by NMR/MS. Check4->Sol4

Caption: Troubleshooting workflow for failed C2-lithiation.

  • Cause 1: Presence of Water:

    • Insight: Organolithium reagents like n-BuLi are extremely strong bases and will react instantly with any proton source, especially water. Even trace moisture in your glassware, solvent, or inert gas will quench the n-BuLi before it can deprotonate the thiazole.

    • Solution: All glassware must be rigorously flame-dried or oven-dried under vacuum. Use a freshly distilled, anhydrous solvent like tetrahydrofuran (THF). Ensure your inert gas (Argon or Nitrogen) is dry.

  • Cause 2: Inactive n-BuLi Reagent:

    • Insight: n-BuLi degrades over time, especially if not stored properly. The actual concentration in an old bottle can be significantly lower than stated on the label.

    • Solution: Titrate the n-BuLi solution before use to determine its active concentration. A common method is the Gilman double titration.

  • Cause 3: Incorrect Temperature:

    • Insight: The lithiation of thiazoles is typically performed at very low temperatures (-78 °C) to prevent side reactions and ensure stability of the lithiated intermediate. Adding n-BuLi at a higher temperature can lead to decomposition or reaction with the solvent.

    • Solution: Use a dry ice/acetone or dry ice/isopropanol bath to maintain the temperature at -78 °C during the addition of n-BuLi and for a short period after to ensure complete deprotonation.

Q4: The reaction is messy, and I see multiple spots on my TLC. How can I improve the purity of my final alcohol product?

A4: A messy reaction profile suggests side reactions or degradation. The purification of a polar alcohol can also be challenging.[10]

  • Insight: Ethylene oxide is a highly reactive gas. It must be added slowly at low temperature to the lithiated thiazole solution. A rapid, uncontrolled addition can lead to polymerization or other side reactions. The final product, being a primary alcohol, is polar and may be difficult to separate from polar impurities.

  • Solutions:

    • Reaction Control: Condense the ethylene oxide gas at -78 °C and add it as a solution in cold, anhydrous THF via cannula to the reaction mixture. This ensures controlled, stoichiometric addition.

    • Purification Strategy: The target molecule is a polar alcohol.

      • Extraction: After quenching the reaction with water or a saturated ammonium chloride solution, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Chromatography: Flash column chromatography on silica gel is the most effective method. Start with a less polar eluent (e.g., hexane/ethyl acetate 4:1) and gradually increase the polarity to elute your product. The polarity of heterocyclic alcohols requires careful selection of the mobile phase.[10][11]

      • Distillation: If the product is thermally stable, vacuum distillation can be an excellent final purification step for removing non-volatile impurities.[12][13]

Frequently Asked Questions (FAQs)

  • What are the key safety considerations for this synthesis?

    • n-Butyllithium: Highly pyrophoric; reacts violently with water. Must be handled under an inert atmosphere using proper syringe/cannula techniques.

    • Ethylene Oxide: A toxic, flammable, and carcinogenic gas. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • 3-Bromo-2-butanone: A lachrymator (causes tearing). Handle in a fume hood.

  • What is an alternative to n-BuLi for the lithiation step?

    • Lithium diisopropylamide (LDA) is another strong, non-nucleophilic base that can be used for the deprotonation of thiazoles and is sometimes preferred for its reduced nucleophilicity compared to n-BuLi.[14]

  • Can I introduce the side chain in a different way?

    • Yes. An alternative would be a palladium-catalyzed cross-coupling reaction. For example, one could first synthesize 2-bromo-4,5-dimethylthiazole. This could then be coupled with a suitable organometallic reagent containing the protected hydroxyethyl group (e.g., a boronic ester in a Suzuki coupling). This route is longer but avoids the use of highly reactive organolithiums.

Recommended Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethylthiazole
ParameterValue/Reagent
Reactants 3-Bromo-2-butanone (1.0 eq), Thioacetamide (1.05 eq)
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Time 2-4 hours (Monitor by TLC)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thioacetamide (1.05 eq) and anhydrous ethanol.

  • Stir until the thioacetamide is fully dissolved.

  • Add 3-bromo-2-butanone (1.0 eq) dropwise to the solution at room temperature. The mixture may warm up slightly.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4,5-dimethylthiazole. Purify by vacuum distillation if necessary.

Protocol 2: Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol
ParameterValue/Reagent
Reactants 4,5-Dimethylthiazole (1.0 eq), n-Butyllithium (1.1 eq), Ethylene Oxide (1.2 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Time 1-2 hours

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a positive pressure of argon, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Add 4,5-dimethylthiazole (1.0 eq) and anhydrous THF via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated intermediate.

  • In a separate flask, condense ethylene oxide gas (1.2 eq) at -78 °C and dissolve it in a small amount of cold, anhydrous THF.

  • Slowly add the ethylene oxide solution to the lithiated thiazole solution via a cannula, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • ACS Omega. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • Bio-Enhanced, Peer-Reviewed, Open Access. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Figshare - University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • YouTube. (2023). Organic Chemistry: Separations & Purifications | MCAT Crash Course. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar thiazole-based intermediates. Given the unique chemical properties of this molecule—a moderately polar heterocyclic compound with a basic nitrogen atom and a primary alcohol—its purification can present several challenges.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in a question-and-answer format.

Question 1: I'm observing significant peak tailing during flash column chromatography on silica gel. How can I resolve this?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like your thiazole derivative on standard silica gel.[1]

  • Causality: The root cause is the interaction between the basic nitrogen atom on the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction slows down the elution of the compound and causes the peak to tail, leading to poor separation and mixed fractions.

  • Solution: To mitigate this, you need to neutralize or "mask" the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your eluent.

    • Recommended Action: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1][2] For example, if your eluent is 50% ethyl acetate in hexanes, you would prepare a solution of 50% ethyl acetate / 49% hexanes / 1% triethylamine.

    • Self-Validation: Before running the column, perform a comparative TLC analysis. Spot your crude material on two separate TLC plates. Run one in your original eluent and the other in the eluent containing triethylamine. You should observe a significant reduction in streaking and a more defined spot on the plate with the modified eluent.

Question 2: My compound is co-eluting with a persistent impurity, even with a gradient elution. What are my options?

Answer:

Co-elution suggests that your compound and the impurity have very similar polarities and affinities for the stationary phase.

  • Causality: This can happen if the impurity is a regioisomer, a starting material that is structurally similar to the product, or a byproduct from a minor reaction pathway.

  • Solutions:

    • Change the Stationary Phase: If you are using silica gel, consider switching to a different adsorbent with different selectivity.

      • Alumina (basic or neutral): Alumina can be an excellent alternative for basic compounds, as it reduces the strong acidic interactions seen with silica.[3]

      • Reversed-Phase Chromatography: If the impurity is more or less polar than your compound, reversed-phase (C18) flash chromatography can provide an orthogonal separation. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and the most non-polar compound would elute last.

    • Optimize the Mobile Phase: Systematically screen different solvent systems. The goal is to find a solvent combination that interacts differently with your compound and the impurity, thus improving separation. A common strategy is to keep the solvent strength similar while changing the composition. For example, you could replace an ethyl acetate/hexanes system with a dichloromethane/methanol system.

Question 3: I'm experiencing low recovery of my compound after column chromatography. Where could it be going?

Answer:

Low recovery can be frustrating and can stem from several factors.

  • Causality and Solutions:

    • Decomposition on the Column: Your compound might be unstable on the acidic silica gel.[4] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. Using a deactivated silica gel (with triethylamine) or switching to a more inert stationary phase like alumina can help.[2][4]

    • Irreversible Adsorption: The compound may be binding too strongly to the column and not eluting. This is more likely with highly polar compounds. Ensure you are using a sufficiently polar mobile phase to elute your compound. If necessary, a final flush with a very polar solvent like 10% methanol in dichloromethane can be used to wash any remaining material off the column.

    • Fractions are Too Dilute: It's possible your compound did elute, but the fractions are so dilute that it's not easily detectable by TLC.[4] Try concentrating a few fractions where you expected your compound to elute and re-running the TLC.

Question 4: I'm trying to recrystallize my purified oil, but it keeps "oiling out." How can I induce crystallization?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is common for compounds that have relatively low melting points or when the cooling process is too rapid.

  • Causality: The primary reasons for oiling out are an inappropriate choice of solvent or too rapid cooling.

  • Solutions:

    • Use a Mixed Solvent System: A mixed solvent system can provide more nuanced control over solubility.[5][6] Find a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").[5][6] A common pair for moderately polar compounds is ethyl acetate and hexanes.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize crystal formation.

    • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites. If you have a small amount of pure solid from a previous batch, adding a tiny "seed" crystal can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol that influence its purification?

A1: The key features are:

  • The Thiazole Ring: This is an aromatic heterocycle containing both sulfur and nitrogen. The nitrogen atom is basic (pKa of the conjugate acid is ~2.5), which is the primary cause of interaction with acidic silica gel.[7]

  • The Ethanol Side Chain: The primary alcohol (-CH2CH2OH) group makes the molecule polar and capable of hydrogen bonding. This influences its solubility in various solvents.

  • The Dimethyl Groups: These methyl groups add to the non-polar character of the molecule and can influence its crystal packing.

Q2: What is a good starting point for a solvent system for flash chromatography?

A2: For a moderately polar compound like this, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a system of around 20-30% ethyl acetate in hexanes and adjust based on the Rf value from your TLC analysis. For more polar compounds, a dichloromethane/methanol system may be more appropriate.[8]

Q3: Is this compound likely to be stable under acidic or basic conditions?

A3: Thiazole rings are generally stable under mildly acidic to neutral conditions.[9] However, strong acids can protonate the nitrogen, potentially altering its chromatographic behavior. While the thiazole ring itself is relatively stable to base, other functional groups in your specific synthesis may not be. It is always best to maintain a near-neutral pH during workup and purification unless the reaction chemistry dictates otherwise.

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography with a Triethylamine-Modified Eluent

This protocol describes the purification of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol using silica gel deactivated with triethylamine.

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good target Rf for your compound is between 0.25 and 0.35. For this example, let's assume a system of 40% ethyl acetate in hexanes gives an Rf of 0.3.

    • Prepare your mobile phase by adding 1% triethylamine to this mixture (e.g., 400 mL ethyl acetate, 590 mL hexanes, 10 mL triethylamine).

  • Column Packing:

    • Select an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "wet" method: fill the column with the mobile phase, then slowly add the silica gel as a slurry.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or your mobile phase.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your triethylamine-modified mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization: Troubleshooting Workflow for Poor Chromatographic Separation

G start Poor Separation in Flash Chromatography tailing Are you observing peak tailing? start->tailing coelution Are peaks co-eluting? tailing->coelution No add_tea Add 0.5-2% Triethylamine to the mobile phase. tailing->add_tea Yes change_station Change the stationary phase (e.g., Alumina or Reversed-Phase). coelution->change_station Yes end_good Improved Separation coelution->end_good No add_tea->end_good change_mobile Systematically screen different mobile phase systems. change_station->change_mobile If still unresolved change_mobile->end_good

Caption: A decision tree for troubleshooting common separation issues.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol outlines the steps for recrystallizing your compound using an ethyl acetate/hexanes solvent pair.

  • Solvent Selection: Confirm that your compound is soluble in ethyl acetate and poorly soluble in hexanes.

  • Dissolution:

    • Place your impure, oily compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethyl acetate to fully dissolve the compound. It is crucial to use the absolute minimum amount of the "soluble" solvent.

  • Inducing Cloudiness:

    • While the solution is still hot, slowly add hexanes (the "insoluble" solvent) dropwise until the solution becomes faintly cloudy. This indicates that you have reached the point of saturation.

  • Clarification:

    • Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

    • Dry the crystals under high vacuum to remove any residual solvent.

Data Summary Table: Common Recrystallization Solvent Systems
Compound PolarityRecommended Solvent PairRationale
Non-Polar Acetone / HexaneAcetone dissolves a wide range of compounds, while hexane is a good anti-solvent.
Moderately Polar Ethyl Acetate / HexaneA classic combination for compounds of intermediate polarity.
Polar Methanol / Water or Ethanol / WaterAlcohols are good solvents for polar compounds, and water is an excellent anti-solvent.[10][11]

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. [Link]

  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. Student Theses Faculty of Science and Engineering - Rijksuniversiteit Groningen. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Flash Chromatography: Principles & Applications. (2025-06-06). Phenomenex. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC. PubMed Central - NIH. [Link]

  • Column chromatography & TLC on highly polar compounds? (2017-02-22). Reddit. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC. PubMed Central. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. MDPI. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024-11-20). Chrom Tech, Inc.. [Link]

  • 2-(2-Methyl-thiazol-5-yl)-ethanol | C6H9NOS. PubChem. [Link]

  • Derivatives from Thiazole Derivative. (2021-11-17). ResearchGate. [Link]

  • Do Polar Compounds Elute First In Column Chromatography? (2025-02-11). Chemistry For Everyone. [Link]

  • Crystallization. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). ACS Publications. [Link]

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC. (2022-05-27). NIH. [Link]

  • Column chromatography. [Link]

  • Deactivating Silica Gel with Triethylamine. (2015-05-13). Reddit. [Link]

  • Crystallization Solvents.pdf. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • 3.3F: Mixed Solvents. (2022-04-07). Chemistry LibreTexts. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. NIH. [Link]

  • 5-(5-FLUOROPYRIMIDIN-2-YL)-BENZAMIDES AND THEIR USE AS P2X7 REceptor ANTAGONISTS. Googleapis.com. [Link]

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Successful Flash Chromatography. King Group. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry : University of Rochester. [Link]

  • Running a flash column. (2025-03-21). Chemistry LibreTexts. [Link]

  • Can I use triethylamine TEA with a Cogent Silica-C column. FAQ - MicroSolv. [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022-06-15). ResearchGate. [Link]

  • B. Column Chromatography. (2023-08-29). Chemistry LibreTexts. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025-04-24). PubMed. [Link]

  • Go-to recrystallization solvent mixtures. (2023-02-19). Reddit. [Link]

  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. (2020-07-05). [Link]

  • Flash Chromatography. LCGC International. [Link]

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. [Link]

  • use of Triethylamine. (2005-12-30). Chromatography Forum. [Link]

  • Solving a Challenge in the Tequila Industry: A New Continuous Rectification Process for Reducing Higher Alcohols and Obtaining Products Within the Official Tequila Standard. (2022). MDPI. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024-05-28). Aurigene Pharmaceutical Services. [Link]

Sources

Technical Support Center: Solubility Enhancement for 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. This document is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. We will explore the underlying principles of solubility and provide a series of structured troubleshooting guides and detailed protocols to systematically address and overcome these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Q1: What are the expected solubility characteristics of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol?

A1: Based on its molecular structure—a heterocyclic thiazole ring with dimethyl substituents and a primary alcohol side chain—the compound is expected to be a weakly basic molecule with limited aqueous solubility. The thiazole nitrogen can be protonated, suggesting pH-dependent solubility.[1][2] The dimethyl groups and the thiazole ring contribute to its lipophilicity, while the hydroxyl group provides a site for hydrogen bonding, imparting some polar character. Its overall solubility will be a balance of these features, likely classifying it as a poorly soluble active pharmaceutical ingredient (API).[3][4]

Q2: What initial solvents should I test for solubilizing this compound?

A2: For initial screening, a range of solvents should be tested to quickly map its solubility profile. We recommend starting with:

  • Aqueous Buffers: pH 2.0 (e.g., 0.01 N HCl), pH 7.4 (e.g., Phosphate-Buffered Saline, PBS), and pH 9.0 (e.g., borate buffer). This will rapidly determine if pH modification is a viable strategy.

  • Polar Protic Solvents: Methanol, Ethanol.

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Less Polar Solvents: Acetonitrile, Isopropyl Acetate. This initial screen will provide a qualitative understanding of its physicochemical properties.

Q3: How do I accurately measure the solubility of my compound?

A3: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[5] This involves adding an excess of the solid compound to a solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), filtering out the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant using a validated analytical technique like HPLC-UV or LC-MS.[6][7] For higher throughput screening, kinetic solubility methods using nephelometry or UV-spectroscopy can also be employed, though these may not represent true equilibrium solubility.[5][8]

Q4: My compound is degrading in certain solvents or pH conditions. What should I do?

A4: Thiazole rings can be susceptible to degradation, especially at non-neutral pH or elevated temperatures.[9] It is crucial to assess the chemical stability of your compound in parallel with solubility testing. Use an HPLC method that can separate the parent compound from potential degradants. If instability is observed, you should avoid those specific conditions or limit the exposure time. For example, if the compound is unstable at low pH, salt formation may not be a suitable long-term strategy, and other methods like co-solvency or complexation should be prioritized.

Part 2: Troubleshooting Guides

This section provides in-depth, solution-oriented guidance for specific experimental challenges.

Guide 1: Poor Aqueous Solubility in Neutral Media (pH 7.4)

Problem: My compound shows very low solubility (<0.1 mg/mL) in standard physiological buffers like PBS (pH 7.4), which is problematic for my biological assays.

Root Cause Analysis: The limited solubility is likely due to the hydrophobic nature of the dimethyl-substituted thiazole ring dominating the hydrophilic contribution of the alcohol group at neutral pH. The thiazole nitrogen is not sufficiently protonated to form a soluble salt.

Solutions & Methodologies:

Option A: pH Modification

  • Scientific Rationale: As a weak base, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol can be protonated under acidic conditions to form a more soluble cationic salt. The Henderson-Hasselbalch equation predicts that solubility will increase as the pH of the solution drops below the pKa of the conjugate acid.[2][10]

  • Troubleshooting Steps:

    • Determine the pKa: Experimentally measure or computationally predict the pKa of the thiazole nitrogen. This will inform the optimal pH range for solubilization.

    • Conduct a pH-Solubility Profile: Measure the compound's solubility across a range of pH values (e.g., from pH 2 to pH 8). This will reveal the pH at which solubility is maximized.

    • Select an Appropriate Buffer: For your experiments, choose a buffer system that maintains the pH in the optimal solubility range without interfering with the assay.

  • Caveat: Ensure your compound is stable at the required pH. Also, be aware that high buffer salt concentrations can sometimes decrease solubility due to a "salting out" effect.[10]

Option B: Utilize Co-solvents

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.[11]

  • Troubleshooting Steps:

    • Select Biocompatible Co-solvents: For biological assays, common choices include DMSO, ethanol, polyethylene glycol 300/400 (PEG-300/400), and propylene glycol.

    • Create a Co-solvent Titration Curve: Prepare stock solutions of your compound in 100% co-solvent (e.g., DMSO). Then, create a series of dilutions into your aqueous buffer, noting the concentration at which precipitation occurs. This helps determine the maximum tolerable aqueous concentration for a given percentage of co-solvent.

    • Validate Assay Compatibility: Crucially, run a vehicle control to ensure the chosen concentration of the co-solvent does not affect your experimental model (e.g., cell viability, enzyme activity). DMSO, for instance, is often kept below 0.5% v/v in cell-based assays.

Common Co-solvent Typical Starting Concentration in Assays Pros Cons
DMSO< 0.5%High solubilizing powerCan be toxic to cells at higher concentrations
Ethanol< 1.0%Biocompatible, volatileLower solubilizing power than DMSO
PEG-4001-10%Low toxicity, good solubilizerCan be viscous, may affect protein binding
Guide 2: Advanced Solubility Enhancement Beyond pH and Co-solvents

Problem: Simple pH adjustment and co-solvents provide insufficient solubility for my required dosage, or the necessary co-solvent concentration is toxic to my system.

Root Cause Analysis: The intrinsic insolubility of the neutral form of the molecule is too high to be overcome by simple formulation adjustments. More advanced techniques that alter the compound's microenvironment or its chemical structure are needed.

Solutions & Methodologies:

Option A: Cyclodextrin Complexation

  • Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our thiazole derivative, forming an inclusion complex that has significantly higher aqueous solubility.[12][13] This is a well-established technique for improving the solubility of heterocyclic compounds.[14][15]

  • Troubleshooting Steps:

    • Select a Cyclodextrin: The most common are β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). The cavity size of β-CDs is generally suitable for aromatic and heterocyclic rings.

    • Prepare a Phase-Solubility Diagram: This experiment determines the binding constant and the extent of solubility enhancement. It involves measuring the solubility of your compound in aqueous solutions containing increasing concentrations of the cyclodextrin.

    • Prepare the Formulation: The complex can be formed by simple mixing, kneading, or lyophilization of a solution containing both the compound and the cyclodextrin.[3]

  • Visualization: The mechanism involves encapsulating the hydrophobic part of the molecule.

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 Aqueous Solution CD Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Complex Thiazole in Cavity CD->Complex Forms API Thiazole Compound (Guest) API->CD:c Encapsulation

Caption: Encapsulation of the thiazole compound by a cyclodextrin.

Option B: Prodrug Synthesis

  • Scientific Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.[16][17] For our compound, the primary alcohol group is an ideal handle for creating a prodrug with enhanced solubility. By attaching a highly polar promoiety (e.g., a phosphate, succinate, or amino acid), the overall water solubility can be dramatically increased.[18][19][20]

  • Troubleshooting Steps:

    • Select a Promoietv:

      • Phosphate Esters: Introduce a highly ionizable group, leading to excellent water solubility. Often used for parenteral formulations.

      • Succinate Esters: Another common choice for creating more soluble ester prodrugs.

      • Amino Acid Esters: Can improve solubility and potentially target amino acid transporters.

    • Synthesize the Prodrug: This requires chemical synthesis to attach the chosen promoiety to the hydroxyl group of the ethan-1-ol side chain.

    • Validate Bio-reversion: It is critical to demonstrate that the prodrug is efficiently and cleanly converted back to the active parent compound in the biological system of interest (e.g., in plasma or liver homogenate) by endogenous enzymes like phosphatases or esterases.

G Parent Parent Drug (Poorly Soluble) Prodrug Prodrug (Water Soluble) Parent->Prodrug Chemical Synthesis Promoiety Polar Promoietv (e.g., Phosphate) Promoiety->Prodrug Enzyme Enzymatic Cleavage (in vivo) Prodrug->Enzyme Enzyme->Parent Releases Active Drug

Caption: The prodrug approach for improving solubility.

Part 3: Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol describes the definitive method for measuring the thermodynamic solubility of a compound.

Materials:

  • 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol (solid)

  • Selected solvent (e.g., pH 7.4 PBS)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE)

  • Calibrated analytical balance

  • Validated HPLC-UV or LC-MS method for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid is visibly present after the experiment is complete. A good starting point is ~2-5 mg per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 1.5 mL) of the pre-warmed solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: Allow the vials to stand for ~30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first ~100-200 µL to saturate any binding sites on the filter. Collect the clear filtrate into a clean analysis vial.

  • Quantification: Dilute the filtrate as necessary with the mobile phase and analyze its concentration using a pre-established calibration curve from your validated HPLC or LC-MS method.

  • Validation: Visually inspect the original vial to confirm that undissolved solid remains, validating that the measured concentration represents a saturated solution.

Protocol 2: Decision Workflow for Solubility Enhancement

The following workflow provides a logical progression for tackling solubility challenges with your compound.

Sources

Technical Support Center: Troubleshooting the Instability of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and validated methodologies to address common stability challenges encountered during research and development. For the purpose of this guide, we will focus on the common isomer, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol , as its stability profile is representative of this class of compounds. The principles and troubleshooting steps outlined are broadly applicable to other isomers and related thiazole derivatives.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial observations of instability.

Q1: My solution of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, which was initially colorless, has turned yellow or brown. What is happening?

A1: A color change is a primary indicator of chemical degradation. This is often due to oxidation or the formation of complex polymeric impurities. The thiazole ring, while aromatic, can be susceptible to subtle electronic changes that lead to the formation of chromophores.[1] The most likely culprits are slow oxidation from dissolved atmospheric oxygen or exposure to light, which can initiate radical reactions.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, the compound should be stored under conditions that minimize exposure to heat, light, and oxygen.

  • Solid Form: Store at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • In Solution: If solutions must be stored, prepare them fresh. If short-term storage is unavoidable, use a degassed, low-pH (e.g., pH 3-5) buffered solvent, store in an amber vial at 2-8°C, and use within 24-48 hours. Long-term storage of solutions is not recommended without comprehensive stability data for your specific formulation.

Q3: Is 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol sensitive to pH?

A3: Yes. The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions (pKa of the conjugate acid is ~2.5), which generally enhances stability.[2] However, strongly acidic or alkaline conditions can promote hydrolysis or ring-opening reactions.[3] The compound is typically most stable in a slightly acidic to neutral pH range. Extreme pH should be avoided during reactions, workups, and formulation unless empirically proven to be non-degradative.

Q4: I am observing a significant loss of my starting material and the appearance of multiple new peaks in my HPLC analysis. What are the most likely causes?

A4: This scenario points to significant degradation. The primary causes, in order of likelihood, are:

  • Oxidative Degradation: The sulfur atom in the thiazole ring is susceptible to oxidation.

  • Thermal Stress: High temperatures during a reaction, distillation, or drying can cause decomposition.[4]

  • Photodegradation: Exposure to ambient laboratory light or UV radiation can break down the molecule.[5]

  • Hydrolysis: Uncontrolled pH, especially in aqueous or protic solvents, can lead to hydrolytic degradation.[3][6]

A systematic investigation using a forced degradation study is the definitive way to identify the specific cause.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific instability issues.

Guide A: Investigating Hydrolytic Instability (pH-Mediated)
  • Problem: Loss of compound purity or formation of new impurities in aqueous or protic solvents over time.

  • Probable Cause: The thiazole ring or the ethanol side chain is undergoing acid- or base-catalyzed hydrolysis. While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions can lead to degradation pathways.[3]

  • Investigative Protocol:

    • Prepare solutions of the compound (~1 mg/mL) in three different aqueous buffers: pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 9 (borate buffer).

    • Divide each solution into two sets. Keep one set at room temperature and the other at an elevated temperature (e.g., 60°C).

    • Analyze samples from each condition by HPLC-UV/MS at initial (T=0), 4, 8, 24, and 48-hour time points.

    • Analysis: Compare the rate of degradation and the profile of degradants across the different pH and temperature conditions. Significant degradation in the pH 2 or pH 9 samples, especially at 60°C, confirms hydrolytic instability.

  • Mitigation Strategies:

    • pH Control: Maintain the pH of your experimental or formulation vehicle within the empirically determined stable range (typically pH 3-6).

    • Solvent Choice: If possible, use aprotic solvents (e.g., ACN, THF, DCM) to prevent hydrolysis.

    • Temperature Control: Perform reactions and processing at the lowest feasible temperature.

Guide B: Investigating Oxidative Degradation
  • Problem: Rapid degradation, often accompanied by a color change, when exposed to air, or in the presence of certain reagents (e.g., peroxides).

  • Probable Cause: The electron-rich thiazole ring, particularly the sulfur atom, is susceptible to oxidation. This can form N-oxides or S-oxides, which may be unstable and lead to further degradation. Advanced oxidation processes can generate highly reactive hydroxyl radicals that readily attack the molecule.[7][8]

  • Investigative Protocol:

    • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Treat the solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Monitor the reaction by HPLC-UV/MS at frequent intervals (e.g., 0, 1, 4, and 8 hours) at room temperature.

    • Analysis: A rapid loss of the parent compound and the formation of one or more new peaks (potentially with M+16 or M+32 molecular weights in the mass spectrum) is a strong indication of oxidative susceptibility.

  • Mitigation Strategies:

    • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.

    • Use of Antioxidants: For formulations, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E.

    • Solvent Purity: Ensure solvents are free of peroxide impurities, especially ethers like THF or dioxane.

Guide C: Investigating Thermal Instability
  • Problem: Degradation occurs during heating (e.g., refluxing a reaction) or upon storage at elevated temperatures.

  • Probable Cause: The molecule lacks the thermal stability to withstand the applied temperature, leading to fragmentation or rearrangement reactions.[4]

  • Investigative Protocol:

    • Place a sample of the solid compound in a vial and another sample in solution in a sealed vial.

    • Heat the samples in a calibrated oven or heating block at a temperature relevant to your process (e.g., 80°C).

    • Analyze the samples by HPLC at T=0 and after 24 and 48 hours.

    • Analysis: Compare the chromatograms to an unstressed control sample stored at 2-8°C. The appearance of new peaks in the heated samples confirms thermal lability.

  • Mitigation Strategies:

    • Process Temperature: Lower the temperature of reactions or processing steps.

    • Excipient Compatibility: If in a formulation, ensure that excipients do not catalyze thermal degradation.

Guide D: Investigating Photochemical Degradation
  • Problem: Compound degrades when exposed to laboratory or natural light.

  • Probable Cause: The thiazole ring absorbs UV or visible light, leading to an excited state that can undergo reactions like cycloadditions or react with oxygen to form unstable endoperoxides, ultimately leading to ring cleavage.[5] This is a known degradation pathway for thiazoles with aryl substituents and can occur with other substituted thiazoles as well.[4][5]

  • Investigative Protocol:

    • Prepare a solution of the compound (~1 mg/mL).

    • Expose the solution in a chemically inert, transparent container (e.g., quartz cuvette or borosilicate vial) to a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines).[6][9]

    • Wrap a control sample in aluminum foil and place it in the same chamber to act as a dark control.

    • Analyze both samples by HPLC at defined time intervals.

    • Analysis: Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity.

  • Mitigation Strategies:

    • Light Protection: Always handle the compound and its solutions in a dark room or under amber light. Store all materials in amber vials or containers wrapped in foil.

    • Formulation: For final products, use opaque or UV-protective packaging.

Section 3: Analytical Methodologies

Protocol 3.1: Setting up a Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTime Points (Hours)Rationale
Acid Hydrolysis 0.1 M HCl, 60°C0, 4, 8, 24, 48Tests for stability in acidic environments.[3]
Base Hydrolysis 0.1 M NaOH, 60°C0, 4, 8, 24, 48Tests for stability in alkaline environments.[3]
Oxidation 3% H₂O₂, Room Temp0, 1, 4, 8Evaluates susceptibility to oxidative stress.[3]
Thermal (Solution) 80°C in Water/ACN0, 24, 48Assesses heat stability in a relevant solvent.
Thermal (Solid) 80°C (Dry Heat)0, 24, 48Assesses stability of the solid material.
Photolytic ICH Q1B Light SourcePer GuidelineEvaluates light sensitivity.[9]

Workflow Diagram for Forced Degradation Study

Forced_Degradation_Workflow start Start: Pure Compound Sample prep Prepare Stock Solution (~1 mg/mL) start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis end End: Identify Degradation Profile & Stability-Indicating Method analysis->end

Caption: Workflow for a systematic forced degradation study.

Protocol 3.2: Sample Analysis by HPLC-UV/MS

A robust, stability-indicating HPLC method is critical to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate. This ensures elution of both polar and non-polar species.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength appropriate for the thiazole chromophore (e.g., 238-254 nm).[3] A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS): Use an in-line electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain molecular weight information for the parent peak and any new impurity peaks.

Section 4: Understanding the Chemistry - Potential Degradation Pathways

The instability of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol stems from the inherent reactivity of the substituted thiazole ring.

  • Oxidative Pathway: The primary site of oxidation is the sulfur atom (S1), which can be oxidized to a sulfoxide and then a sulfone. A secondary site is the benzylic-like carbon of the ethyl group.

  • Hydrolytic Pathway: Under harsh acidic or basic conditions, the thiazole ring can undergo cleavage. For instance, acid-catalyzed hydrolysis could, in extreme cases, lead to the formation of thioamides and ketones as intermediates.

Diagram of Potential Degradation Pathways

Degradation_Pathways parent_node parent_node degradant_node degradant_node stressor stressor parent 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol ox_stress [O] (H₂O₂, Air) parent->ox_stress hyd_stress H⁺ / OH⁻ (Acid/Base) parent->hyd_stress light_stress (Light) parent->light_stress sulfoxide Sulfoxide Derivative (M+16) ring_cleavage Ring Cleavage Products (e.g., Thioamide fragments) photo_product Rearrangement/Cleavage Product (e.g., N-acylbenzamide type) ox_stress->sulfoxide hyd_stress->ring_cleavage light_stress->photo_product

Caption: Potential degradation pathways for the target molecule.

References

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Retrieved from Benchchem technical documents.[4]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 427-434. [Link][5]

  • Verma, P., & Dwivedi, N. (2014). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Photoenergy. [Link][7][8]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link][3]

  • Vernin, G. (2008). General Synthetic Methods for Thiazole and Thiazolium Salts. Chemistry of Heterocyclic Compounds. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link][11]

  • Wikipedia. (n.d.). Thiamine. [Link][12]

  • Kalpana, K., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(5), H350-H358. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link][2]

  • Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479. [Link]

  • Patel, K., et al. (2014). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 19(10), 16349-16379. [Link][1]

  • Delesque-Touchard, N., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(15), 4458. [Link]

  • Patil, P. D. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link][9]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][6]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link][10]

Sources

Technical Support Center: Synthesis of Thiazole Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of thiazole ethanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. As a senior application scientist with extensive experience in synthetic organic chemistry, I have compiled this resource to address the common and often frustrating side reactions that can arise during your experiments. This guide moves beyond simple procedural lists to explain the why behind the how, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns that researchers face when undertaking the synthesis of thiazole ethanols, particularly the widely used 4-methyl-5-thiazoleethanol.

Q1: I'm planning to synthesize 4-methyl-5-thiazoleethanol using the Hantzsch thiazole synthesis. What are the most critical parameters to control to avoid side reactions?

A1: The Hantzsch synthesis, while robust, is sensitive to several factors that can influence the yield and purity of your desired thiazole ethanol. The three most critical parameters are:

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide are a primary source of unwanted byproducts. For instance, residual acid from the α-halogenation of the ketone can catalyze the formation of isomeric impurities. Always use freshly purified starting materials.

  • Reaction pH: The acidity of the reaction medium plays a pivotal role in determining the regioselectivity of the cyclization. Strictly neutral or slightly basic conditions are generally preferred to minimize the formation of isomeric side products, such as 2-imino-2,3-dihydrothiazoles[1].

  • Temperature Control: Elevated temperatures, especially above 50-60°C, can promote thermal degradation of the product and the formation of polymeric or tarry materials. Careful temperature management is crucial for a clean reaction profile.

Q2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What could be the cause?

A2: A dark reaction color and low yield often indicate decomposition or polymerization. This can be caused by several factors:

  • Excessive Heat: As mentioned, high temperatures can lead to the decomposition of both starting materials and the thiazole product. Ensure your reaction is not overheating.

  • Unstable Thioamide: Thioamides, particularly thioformamide, can be unstable, especially under harsh conditions. Consider preparing the thioamide in situ or using a more stable precursor if possible.

  • Oxidation: Some starting materials or intermediates may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this issue.

Q3: I'm observing multiple spots on my TLC plate that are close to my product spot. How can I differentiate between the desired product and potential isomers?

A3: The formation of isomers is a common challenge. In the synthesis of thiazole ethanols, you might encounter constitutional isomers where the substituents are at different positions on the thiazole ring, or tautomeric isomers.

  • Spectroscopic Analysis: A detailed analysis of the 1H and 13C NMR spectra is the most definitive way to distinguish isomers. The chemical shifts and coupling patterns of the aromatic protons on the thiazole ring are particularly informative. For example, the 5-H proton of a 2-(N-substituted amino)thiazole will have a different chemical shift compared to the corresponding proton in a 3-substituted 2-imino-2,3-dihydrothiazole[1].

  • Chromatographic Separation: Careful column chromatography using a high-resolution silica gel and a well-optimized eluent system can often separate closely related isomers.

  • Reference Standards: If available, comparing the TLC and spectroscopic data of your product with a certified reference standard is the most reliable method for confirmation.

Troubleshooting Guides: Common Side Reactions and Their Mitigation

This section provides a deep dive into specific side reactions, their mechanisms, and actionable protocols to overcome them.

Issue 1: Formation of Isomeric 2-Imino-2,3-dihydrothiazole

This is one of the most frequently encountered side reactions in the Hantzsch synthesis, particularly when using N-substituted thioamides or when the reaction is conducted under acidic conditions[1].

Causality and Mechanism:

The Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization. The regioselectivity of the cyclization is dependent on which nitrogen atom of the intermediate attacks the carbonyl carbon.

  • Under Neutral/Basic Conditions (Desired Pathway): The more nucleophilic nitrogen of the thioamide tautomer attacks the carbonyl group, leading to the desired 2-substituted thiazole after dehydration.

  • Under Acidic Conditions (Side Reaction Pathway): Protonation of the thioamide nitrogen can occur, and the cyclization can proceed via the attack of the other nitrogen atom, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer[1].

Diagram: Regioselectivity in Hantzsch Thiazole Synthesis

Hantzsch_Regioselectivity cluster_main Hantzsch Synthesis Pathways cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Start α-Haloketone + Thioamide Intermediate S-Alkylated Intermediate Start->Intermediate N1_attack N1 Attack Intermediate->N1_attack Favored N2_attack N2 Attack Intermediate->N2_attack Promoted by H+ Thiazole Desired Thiazole Ethanol N1_attack->Thiazole Iminothiazoline 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) N2_attack->Iminothiazoline

Caption: Regioselectivity in Hantzsch synthesis is pH-dependent.

Troubleshooting Protocol:

  • pH Control:

    • Action: Add a non-nucleophilic base to the reaction mixture to neutralize any residual acid from the starting materials.

    • Reagents: Use bases such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).

    • Procedure: Add 1.1 to 1.5 equivalents of the base relative to the α-haloketone at the beginning of the reaction.

  • Solvent Choice:

    • Action: Employ a solvent that does not promote acidic conditions.

    • Recommended Solvents: Ethanol, isopropanol, or acetonitrile are generally suitable. Avoid using acidic co-solvents unless a specific protocol requires them.

  • Reaction Monitoring:

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Procedure: Spot the reaction mixture alongside the starting materials on a silica gel plate. The formation of a new, more polar spot (the iminothiazoline is often more polar than the thiazole) can indicate the presence of the isomer.

Data Summary: Effect of pH on Product Distribution

Reaction ConditionDesired Thiazole Ethanol (%)2-Imino-2,3-dihydrothiazole (%)
Neutral (Ethanol)>95%<5%
Acidic (Ethanol/HCl)20-40%60-80%[1]
Issue 2: Formation of Bis-Thiazole and Other Over-Alkylation Products

The formation of bis-thiazoles or other products resulting from over-alkylation can occur if the stoichiometry of the reactants is not carefully controlled or if reactive intermediates are present.

Causality and Mechanism:

Bis-thiazoles can form when a molecule of the thioamide reacts with two molecules of the α-haloketone. This is more likely to happen if the α-haloketone is used in a significant excess. Over-alkylation can also occur on the nitrogen or sulfur atoms of the formed thiazole ring, leading to quaternized salts or other byproducts, especially if the reaction is run for an extended period at high temperatures.

Diagram: Bis-Thiazole Formation Pathway

Bis_Thiazole_Formation cluster_pathway Formation of Bis-Thiazole Byproduct Thioamide Thioamide Intermediate S-Alkylated Intermediate Thioamide->Intermediate Reacts with Haloketone1 α-Haloketone (1 eq) Haloketone1->Intermediate Haloketone2 α-Haloketone (Excess) Intermediate->Haloketone2 Bis_Intermediate Di-alkylated Intermediate Intermediate->Bis_Intermediate Reacts with Bis_Thiazole Bis-Thiazole Byproduct Bis_Intermediate->Bis_Thiazole Cyclization

Caption: Excess α-haloketone can lead to bis-thiazole formation.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Action: Use a slight excess of the thioamide relative to the α-haloketone.

    • Ratio: A molar ratio of 1.1:1 to 1.2:1 (thioamide:α-haloketone) is often optimal.

  • Controlled Addition:

    • Action: Add the α-haloketone dropwise to the solution of the thioamide.

    • Rationale: This maintains a low concentration of the α-haloketone throughout the reaction, minimizing the chance of double alkylation.

  • Reaction Time and Temperature:

    • Action: Monitor the reaction closely and stop it once the starting α-haloketone is consumed.

    • Procedure: Use TLC to track the disappearance of the limiting reagent. Avoid prolonged reaction times at elevated temperatures.

Issue 3: Side Reactions Involving the Hydroxyethyl Group

The hydroxyethyl substituent on the thiazole ring can potentially undergo side reactions, although this is less common under standard Hantzsch conditions.

Causality and Potential Reactions:

  • Ether Formation: Under strongly acidic conditions and at high temperatures, intermolecular dehydration between two molecules of the thiazole ethanol could lead to the formation of a dithiazolyl ether. This is generally a minor byproduct.

  • Esterification: If the reaction is carried out in a carboxylic acid solvent or with acidic impurities, esterification of the hydroxyl group can occur.

Troubleshooting Protocol:

  • Avoid Harsh Acidic Conditions: As with isomer formation, maintaining a neutral or slightly basic pH is key.

  • Moderate Temperatures: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Purification: If these byproducts are suspected, they can typically be separated from the more polar thiazole ethanol by column chromatography. The ether byproduct will be significantly less polar.

Experimental Protocols

The following protocols are provided as a starting point. As a seasoned scientist, you should always adapt them based on your specific substrates and analytical observations.

Protocol 1: Synthesis of 4-Methyl-5-thiazoleethanol

This protocol is adapted from established methods for the synthesis of 4-methyl-5-thiazoleethanol.

Materials:

  • 3-Chloro-4-oxopentyl acetate

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.1 eq.) in ethanol.

  • Add sodium bicarbonate (1.2 eq.) to the solution and stir for 10 minutes.

  • Slowly add a solution of 3-chloro-4-oxopentyl acetate (1.0 eq.) in ethanol to the flask.

  • Heat the reaction mixture to a gentle reflux (around 70-80°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-methyl-5-thiazoleethanol.

Protocol 2: Purification of Thiazole Ethanol by Column Chromatography

Materials:

  • Crude thiazole ethanol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

By understanding the underlying chemistry of these side reactions and implementing the troubleshooting strategies outlined in this guide, you will be better equipped to achieve higher yields and purities in your synthesis of thiazole ethanols. Remember that careful observation, meticulous technique, and a solid understanding of reaction mechanisms are the cornerstones of successful synthetic chemistry.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

Sources

Technical Support Center: Overcoming Resistance with Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel thiazole compounds to overcome therapeutic resistance. This guide is designed to provide practical, field-proven insights to navigate the common challenges encountered during your experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Synthesis of Thiazole Compounds

  • Troubleshooting Guide: Biological Assays

  • Experimental Protocols

  • References

Frequently Asked questions (FAQs)

This section addresses common initial questions regarding the use of thiazole compounds in overcoming drug resistance.

Q1: Why are thiazole compounds promising for overcoming drug resistance?

A1: Thiazole derivatives are a versatile class of heterocyclic compounds that have shown efficacy against a wide range of biological targets.[1][2][3] In the context of drug resistance, they are particularly promising due to several factors:

  • Diverse Mechanisms of Action: Thiazole-based compounds can inhibit various cellular processes, including tubulin polymerization, the activity of protein kinases like NFkB/mTOR/PI3K/AkT, and topoisomerases.[4][5][6][7] This multi-target capability can be effective against cancer cells that have developed resistance to single-target agents.

  • Novel Scaffolds: The thiazole ring serves as a scaffold for the synthesis of novel molecules with unique structures that may not be recognized by the resistance mechanisms of cancer cells or pathogens.[8][9]

  • Efflux Pump Inhibition: Some thiazole derivatives have been shown to inhibit efflux pumps, which are a common mechanism of drug resistance in both cancer cells and bacteria.[10] By blocking these pumps, thiazole compounds can restore the efficacy of other chemotherapeutic agents.

Q2: What are the primary challenges I should anticipate when working with novel thiazole compounds?

A2: Researchers often face challenges in two main areas: synthesis and biological evaluation.

  • Synthesis: The Hantzsch thiazole synthesis, a common method, can be prone to low yields and the formation of side products if not optimized.[1] Purification of the final compound can also be challenging due to the physicochemical properties of some derivatives.

  • Biological Evaluation: Poor aqueous solubility of many thiazole compounds can lead to issues in biological assays, such as underestimation of potency and irreproducible results.[9] Additionally, interactions with assay components can sometimes lead to false-positive or false-negative results.

Q3: How do I choose the appropriate resistant cell line or bacterial strain for my experiments?

A3: The choice of a resistant model is critical for the relevance of your findings. Consider the following:

  • Clinically Relevant Resistance Mechanisms: Select cell lines or strains with well-characterized resistance mechanisms that are relevant to the clinical setting you are targeting. For example, if you are targeting non-small cell lung cancer, you might choose a cell line with a known EGFR T790M mutation that confers resistance to first-generation EGFR inhibitors.[11]

  • Expression of Target Molecules: Ensure that your chosen model expresses the molecular target of your thiazole compound.

  • Paired Isogenic Lines: Whenever possible, use paired isogenic cell lines (a sensitive parental line and its resistant derivative). This allows for a more direct assessment of the compound's ability to overcome a specific resistance mechanism.

Q4: What are the key safety precautions when handling thiazole compounds and their precursors?

A4: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety procedures.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before use.

  • Ventilation: Many precursors, such as 2-aminothiophenol, have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Synthesis of Thiazole Compounds

This section provides solutions to common problems encountered during the synthesis of thiazole derivatives, with a focus on the widely used Hantzsch synthesis.

Issue 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Poor Quality of Starting Materials Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials.[1] 2-Aminothiophenol is particularly prone to oxidation.[1]Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents.[1]
Suboptimal Reaction Conditions The reaction rate and yield are sensitive to temperature, solvent, and reaction time. The optimal conditions can vary depending on the specific substrates.Systematically optimize reaction parameters. For instance, solvents like ethanol, 1-butanol, and water have proven effective in different syntheses.[1] Microwave irradiation can sometimes improve yields and reduce reaction times.
Incorrect Stoichiometry An improper ratio of reactants can lead to the formation of byproducts and incomplete consumption of the limiting reagent.While the Hantzsch synthesis is a 1:1 reaction, using a slight excess of the thioamide can sometimes drive the reaction to completion.[13]
Thioamide Instability Thioamides can be unstable, especially under acidic conditions, leading to decomposition and lower yields.[1]Consider running the reaction under neutral or basic conditions to improve thioamide stability.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Explanation Recommended Solution
Isomeric Byproduct Formation Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1]Running the reaction under neutral or basic conditions can favor the formation of the desired product.[1]
Condensation Byproducts Overly harsh reaction conditions or incorrect stoichiometry can lead to the formation of bis-thiazoles or other condensation byproducts.Adjust reaction conditions such as temperature and reactant stoichiometry. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the formation of multiple products early on.[1]
Issue 3: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Similar Polarity of Product and Byproducts The desired product and side products may have similar polarities, making separation by column chromatography difficult.Experiment with different solvent systems for column chromatography. Sometimes a gradient elution can improve separation. Recrystallization from a suitable solvent can also be an effective purification method.
Product Insolubility The thiazole product may be poorly soluble in common organic solvents, making purification and characterization challenging.Test a range of solvents to find one in which the compound is soluble at high temperatures but poorly soluble at low temperatures for recrystallization.[12]
Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis Reactants α-Haloketone + Thioamide SN2 Nucleophilic Attack (SN2) Reactants->SN2 Step 1 Intermediate1 Thioether Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Step 2 Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Step 3 Product Thiazole Product Dehydration->Product PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits pro-apoptotic proteins Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole Thiazole Kinase Inhibitor Thiazole->PI3K Inhibits Thiazole->AKT Inhibits

Caption: PI3K/Akt signaling pathway often targeted by thiazole kinase inhibitors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 4.1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., methanol)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Stir bar and scintillation vial or round-bottom flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine the α-haloketone (e.g., 5.0 mmol) and the thioamide (e.g., 7.5 mmol). [1][14]2. Solvent Addition: Add the chosen solvent (e.g., 5 mL of methanol) and a stir bar. [1][14]3. Heating: Heat the mixture with stirring on a hot plate. The optimal temperature and time will vary (e.g., 100°C for 30 minutes). [1]Monitor the reaction by TLC.

  • Cooling: Once the reaction is complete, remove it from the heat and allow the solution to cool to room temperature. [1][14]5. Work-up: Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the reaction and often cause the product to precipitate. [1][13]6. Isolation: Filter the resulting precipitate through a Buchner funnel. [1][14]7. Washing: Wash the filter cake with water to remove any remaining salts. [1][14]8. Drying: Allow the solid to air dry on a watch glass.

  • Purification and Characterization: The crude product can be further purified by recrystallization or column chromatography. Confirm the structure and purity of the final compound using NMR, mass spectrometry, and melting point analysis.

Protocol 4.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Thiazole compound stock solution (in DMSO)

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic

  • Negative control (DMSO)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the thiazole compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include wells with bacteria and the positive control antibiotic, as well as wells with bacteria and the highest concentration of DMSO used. Also include a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4.3: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiazole compound stock solution (in DMSO)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the thiazole compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

  • Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3937-3979. [Link]

  • Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(22), 8011. [Link]

  • Sharma, P., & Kumar, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Maloney, D. J., et al. (n.d.). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters. [Link]

  • Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

  • Chen, Y., et al. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]

  • Kuzu, E., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central. [Link]

  • ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. [Link]

  • Mayers, D. L. (Ed.). (2017). Antimicrobial Drug Resistance: Mechanisms of Drug Resistance (Vol. 1). Springer. [Link]

  • Meakins, G. D., Padgham, M. D. J., Patel, N., & Peach, J. M. (1984). An unexpected outcome of a general thiazole synthesis. J. Chem. Soc., Chem. Commun., 837-838. [Link]

  • Wikipedia. (n.d.). Drug resistance. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate. [Link]

  • Munawar, R., et al. (2020). Novel Chalcone–Thiazole Hybrids as Potent Inhibitors of Drug Resistant Staphylococcus aureus. PubMed Central. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed Central. [Link]

  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. [Link]

  • Kristiansen, J. E., et al. (2001). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. PubMed Central. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. [Link]

  • Fasihi-Ramandi, M., et al. (2019). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PubMed Central. [Link]

  • de Oliveira, A. B., et al. (2023). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. ResearchGate. [Link]

  • Chen, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. PubMed Central. [Link]

  • Nagham, M. J. (2019). H.NMR Spectrum of Thiazole Amide Compound {2}. ResearchGate. [Link]

  • de Oliveira, A. B., et al. (2023). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. PubMed Central. [Link]

  • Das, S., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Seleem, M. N., et al. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. Purdue e-Pubs. [Link]

  • Kumar, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Sharma, D. K., et al. (2009). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Wujec, M., & Paneth, P. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Nguyen, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of thiazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Kumar, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. [Link]

Sources

Technical Support Center: Assay Development for 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical advice for refining assay conditions for 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. It addresses common challenges from solubility to data reproducibility, ensuring robust and reliable experimental outcomes.

Introduction

Welcome to the technical support resource for 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. This molecule, featuring a substituted thiazole ring linked to an ethanol moiety, presents unique opportunities and challenges in assay development. The thiazole ring is a common scaffold in biologically active compounds, but its physicochemical properties can influence assay performance in subtle ways.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, actionable solutions to problems you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to build self-validating and robust assays.[2][3][4]

A Note on Structure: The specific substitution pattern of the "dimethyl" groups on the thiazole ring can affect properties like solubility and potential for steric hindrance. This guide provides general principles applicable to this class of molecule, but empirical testing remains critical.

Part 1: Foundational FAQs - Compound Characterization & Handling

This section addresses the essential first steps: understanding the molecule's properties and preparing it correctly for your experiments.

Q1: What are the key physicochemical properties of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol I should be aware of?

Answer: Understanding the molecule's structure is key to predicting its behavior.

  • Thiazole Ring: This heterocyclic ring contains both a sulfur and a nitrogen atom. The nitrogen atom is weakly basic and can be protonated at low pH, which can alter the compound's charge, solubility, and interactions with targets. The ring system contributes to UV absorbance.

  • Ethanol Group (-CH₂CH₂OH): This primary alcohol is a polar, hydrophilic group that can participate in hydrogen bonding. It enhances solubility in polar solvents.

  • Dimethyl Groups (-CH₃)₂: These nonpolar groups increase the molecule's hydrophobicity and steric bulk compared to its unsubstituted parent compound, 2-(1,3-thiazol-5-yl)ethan-1-ol.[5]

Predicted Overall Properties: The molecule possesses both hydrophilic (ethanol) and moderately hydrophobic (dimethyl-thiazole) regions, making it amphipathic. Its solubility in neutral aqueous buffers may be limited, and it will be highly soluble in polar organic solvents like DMSO and ethanol.

Q2: What is the best way to prepare a stock solution of this compound?

Answer: The standard and recommended practice is to create a high-concentration stock solution in 100% anhydrous dimethyl sulfoxide (DMSO).

Rationale:

  • Solubility: The compound is predicted to have high solubility in DMSO, allowing for a concentrated stock (e.g., 10-50 mM) that can be serially diluted into your aqueous assay buffer.

  • Stability: Many small molecules exhibit good stability in anhydrous DMSO when stored correctly.[6] However, the presence of water can accelerate degradation for some compounds.[6][7]

  • Assay Compatibility: Using a high-concentration stock minimizes the final percentage of DMSO in your assay, which is critical as DMSO can affect cell viability and enzyme activity, typically at concentrations >0.5-1%.

Best Practices for Stock Solution Preparation:

  • Always use anhydrous, high-purity DMSO.

  • Weigh the compound accurately using a calibrated analytical balance.

  • Dissolve the compound completely. Gentle warming (to 30-37°C) or vortexing can aid dissolution.

  • Aliquot the stock solution into single-use volumes in tightly sealed tubes to prevent water absorption from the air and to minimize freeze-thaw cycles.[8]

  • Store aliquots at -20°C or -80°C, protected from light.

Q3: How can I determine if my compound is stable in the final assay buffer?

Answer: Assessing stability in your final aqueous assay buffer is a critical validation step that should never be skipped. A common method involves incubating the compound in the buffer and monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for a Basic Stability Study:

  • Prepare your final assay buffer, including all additives.

  • Dilute your DMSO stock of the compound into the buffer to the highest concentration you plan to test.

  • Immediately take a "time zero" (T=0) sample and analyze it by HPLC-UV or LC-MS to get a starting peak area.

  • Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C for 2 hours).

  • Take samples at various time points (e.g., 30, 60, 120 minutes) and analyze them.

  • Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>10-15%) indicates instability. Also, look for the appearance of new peaks, which could be degradation products.[8][9]

Part 2: Troubleshooting Guide - Common Assay Problems

This section provides solutions to specific issues that may arise during assay development.

Issue 1: My compound is precipitating when I add it to the aqueous assay buffer.

Q: Why is my compound crashing out of solution, and how can I fix it?

Answer: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a high-concentration DMSO stock into a buffer where the compound is less soluble. Low solubility can lead to inaccurate concentration-response curves and underestimated toxicity.[10]

Causality: The amphipathic nature of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol means that while the ethanol group likes water, the dimethyl-thiazole portion is more hydrophobic. At high concentrations, these hydrophobic regions can cause the molecules to self-associate and precipitate.

Solutions, from Simple to Complex:

Solution Mechanism Protocol/Considerations
1. Decrease Final Concentration The simplest solution is to work below the solubility limit.Determine the highest concentration that remains soluble and adjust your experimental design accordingly.
2. Adjust Buffer pH The thiazole nitrogen is basic. Slightly lowering the pH (e.g., from 7.4 to 6.8) can protonate it, increasing the molecule's charge and aqueous solubility.Prepare buffers at different pH values and test solubility. Ensure the new pH is compatible with your biological system (enzyme, cells).
3. Introduce a Co-solvent Organic solvents like ethanol or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.Test adding 1-5% of a co-solvent to your buffer. Validate that the co-solvent itself does not interfere with the assay.
4. Use Non-ionic Surfactants Low concentrations (e.g., 0.01-0.1%) of surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, keeping it in solution.This is common in biochemical assays but may not be suitable for cell-based assays as surfactants can permeabilize membranes.

Systematic Solubility Assessment Protocol:

  • Prepare a series of dilutions of your compound in the assay buffer.

  • Incubate the dilutions under assay conditions for a set period (e.g., 1 hour).

  • Assess for precipitation using multiple methods:

    • Visual Inspection: Look for cloudiness or visible particles against a dark background.

    • Nephelometry: Use a plate reader to measure light scattering, which is a highly sensitive method for detecting insoluble particles.[11]

    • Centrifugation & HPLC: Spin down the samples and measure the concentration of the supernatant by HPLC. A lower-than-expected concentration indicates precipitation.

Issue 2: I'm seeing a high background signal or my results are not reproducible.

Q: What could be causing assay interference and inconsistent data?

Answer: These issues often point to compound-mediated assay interference. This can happen through several mechanisms, including intrinsic properties of the compound or its behavior in solution.[12][13] Irreproducible results are a hallmark of a non-robust assay.[4]

Potential Causes & Diagnostic Steps:

  • Intrinsic Compound Fluorescence/Absorbance:

    • Why: The thiazole ring is a heterocycle that can absorb UV light and may have intrinsic fluorescence at certain wavelengths. This can interfere with absorbance- or fluorescence-based readouts.

    • Diagnosis: Run a spectral scan of the compound in your assay buffer. Measure its absorbance and fluorescence across the wavelength range used in your assay.

    • Solution: If there is spectral overlap, consider changing the assay readout method or using a different fluorophore that emits at a wavelength where the compound is silent.

  • Compound Aggregation:

    • Why: At concentrations above their solubility limit, many compounds form sub-micrometer aggregates. These particles can scatter light (interfering with absorbance/nephelometry) and non-specifically sequester or denature proteins, leading to false positives.[14] This is a very common mechanism for "Pan-Assay Interference Compounds" (PAINS).[14][15]

    • Diagnosis: A classic test is to re-run the assay in the presence of a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it suggests aggregation was the cause.

    • Solution: Lower the compound concentration to below its aggregation point.

  • Chemical Reactivity:

    • Why: Some chemical motifs can be reactive, covalently modifying proteins or reacting with assay reagents (e.g., luciferin, Ellman's reagent DTNB).[16][17] While this specific molecule is not a classic PAINS structure, reactivity should always be considered.[18][19]

    • Diagnosis: Run control experiments where the compound is pre-incubated with the protein target, followed by removal of the unbound compound. If activity is not recovered, it may indicate covalent modification. Also, run the assay in the absence of the biological target to see if the compound reacts directly with detection reagents.

    • Solution: If reactivity is confirmed, the compound may be unsuitable for the chosen assay or target.

Workflow for Troubleshooting Assay Interference

Below is a logical workflow to diagnose and mitigate common interference issues.

interference_workflow start High Background or Irreproducible Results check_controls Are controls behaving as expected? (Vehicle, No Enzyme, etc.) start->check_controls First, check basics check_intrinsic Does the compound have intrinsic fluorescence or absorbance? check_controls->check_intrinsic Yes revisit_assay Re-evaluate Assay Design and Foundational Parameters check_controls->revisit_assay No detergent_test Run assay with 0.1% Triton X-100. Is activity diminished? check_intrinsic->detergent_test No spectral Likely Spectral Overlap check_intrinsic->spectral Yes buffer_only Run compound in buffer without target/enzyme. Is there a signal? detergent_test->buffer_only No aggregation Likely Aggregation-Based Interference detergent_test->aggregation Yes reactivity Likely Direct Reactivity with Assay Reagents buffer_only->reactivity Yes buffer_only->revisit_assay No

Caption: A decision tree for troubleshooting assay interference.

Part 3: Validating a True Hit

After optimizing conditions and ruling out artifacts, you need to confirm that the observed activity is real and specific.

Q: My compound shows activity in my primary assay. How do I confirm it's a genuine result?

Answer: Confirmation requires a series of validation and counter-screening experiments. A single result is never sufficient.[20]

Key Validation Steps:

  • Confirm Identity and Purity: Before investing more resources, re-confirm the identity and purity of your compound sample using LC-MS and NMR. It is crucial to ensure you are not studying an artifact from a vendor error or sample degradation.[9]

  • Demonstrate a Dose-Response Relationship: A true hit should exhibit a sigmoidal dose-response curve. Test the compound over a wide range of concentrations (e.g., 8-10 points, from low nM to high µM). A flat or unusually steep curve can be a red flag for assay interference.[20]

  • Orthogonal Assays: Test the compound in a secondary assay that measures the same biological endpoint but uses a different technology. For example, if your primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.

  • Counter-Screens: If you are testing for inhibition of a specific enzyme, test your compound against an unrelated enzyme to demonstrate selectivity. This helps rule out non-specific reactive compounds that inhibit many proteins.

By following these structured troubleshooting and validation protocols, you can confidently refine your assay conditions for 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, ensuring the integrity and reproducibility of your scientific findings.

References

  • PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. National Center for Biotechnology Information. Available from: [Link]

  • Cheng, X., et al. Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available from: [Link]

  • Dahlin, J.L., et al. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Gümüş, M.K., et al. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available from: [Link]

  • Gilbert, D.F., et al. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available from: [Link]

  • Baell, J.B. & Nissink, J.W.M. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available from: [Link]

  • Senger, J., et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry. Available from: [Link]

  • Engeloch, C., et al. Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available from: [Link]

  • Biocatalysts Ltd. Improving a Customer's Enzyme Assay to ensure Product Viability. Available from: [Link]

  • Grant, S.K. Establishing assays and small molecule screening facilities for Drug discovery programs. Perspectives in Science. Available from: [Link]

  • Mercado, G. New horizons in small molecule solubility screening. Drug Target Review. Available from: [Link]

  • Baell, J.B. & Nissink, J.W.M. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. ACS Chemical Biology. Available from: [Link]

  • Kozik, V., et al. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. SLAS Discovery. Available from: [Link]

  • Foley, T.L. & Franke, J. Considerations Related to Small-molecule Screening Collections. In: High-Throughput Screening in Drug Discovery. The Royal Society of Chemistry. Available from: [Link]

  • American Elements. 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. Available from: [Link]

  • Al-Ghorbani, M., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available from: [Link]

  • de Souza, G.E.P. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology. Available from: [Link]

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]

  • University of Oxford. Small Compound Screening Overview. Target Discovery Institute. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • El-Damasy, D.A., et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives. ResearchGate. Available from: [Link]

  • Dahlin, J.L. & Walters, M.A. AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available from: [Link]

  • de Souza, P.C.T. Nuisance small molecules under a machine-learning lens. Digital Discovery. Available from: [Link]

  • Ilevbare, G.A., et al. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. In: Methods in Enzymology. Available from: [Link]

  • Thangadurai, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Meyers, J., et al. Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery. Available from: [Link]

  • ChemBK. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Available from: [Link]

  • Zhang, Y. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Available from: [Link]

  • Sledz, P., et al. DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available from: [Link]

  • Das, D. High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available from: [Link]

  • Taylor & Francis Online. Pan-assay interference compounds – Knowledge and References. Available from: [Link]

  • NCATS NIH. Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available from: [Link]

  • Tat, J. & Fire, A.Z. A small molecule enhances RNA interference and promotes microRNA processing. Proceedings of the National Academy of Sciences. Available from: [Link]

  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Available from: [Link]

Sources

Thiazole Derivatives Technical Support Center: A Guide to Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing thiazole derivatives. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of your research. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs[1]. However, its inherent reactivity and structural motifs can also lead to unintended biological interactions, or "off-target" effects, which can confound experimental data and pose safety risks[2]. This guide is designed to help you anticipate, identify, and troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with thiazole derivatives?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. These interactions can lead to unexpected biological responses, toxicity, or a misleading interpretation of a compound's mechanism of action[2].

The thiazole ring system is an electron-rich heterocycle that can engage in various non-covalent and sometimes covalent interactions with biological macromolecules[3]. Thiazole derivatives are known to interact with a broad range of biological targets, including kinases, tubulin, topoisomerase, and HDAC, which contributes to their therapeutic potential but also to their off-target profile[4]. For example, high doses of certain oxothiazole derivatives have been shown to cause severe liver damage in animal models[5]. Early identification and mitigation of these effects are critical for developing safer, more effective therapies[2].

Q2: My thiazole derivative is a kinase inhibitor. What are the most common off-target kinase families I should be aware of?

A2: While your compound may be designed for a specific kinase, the high degree of conservation in the ATP-binding pocket across the human kinome makes cross-reactivity a common challenge[6]. Thiazole-based kinase inhibitors frequently show off-target activity against:

  • PI3K/Akt/mTOR pathway kinases: This is a crucial signaling pathway often implicated in cancer, and many thiazole derivatives have been found to modulate its components[4].

  • Src family kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, and their structural similarity to other kinases makes them common off-targets.

  • VEGFRs: Vascular Endothelial Growth Factor Receptors are key targets in angiogenesis, and some thiazole compounds show potent activity against them, which could be an intended or unintended effect[7].

  • c-Jun N-terminal Kinase (JNK): Some inhibitors designed for other targets, like SP600125, are well-known to also inhibit JNK[8].

It is crucial not to assume selectivity. A broad kinase selectivity profile is the only definitive way to understand your compound's true interaction map.

Q3: How can I proactively predict potential off-target effects before starting wet-lab experiments?

A3: In silico, or computational, prediction is a valuable first step to flag potential off-target liabilities, saving significant time and resources[9]. These methods allow you to screen your compound against vast databases of biological targets.

Key approaches include:

  • Ligand-Based Methods: These methods compare your molecule to databases of compounds with known activities. If your molecule is structurally similar to known inhibitors of other targets, it may share that activity. Tools often use 2-D fingerprint similarity (e.g., ECFP6) or 3-D pharmacophore matching[10].

  • Structure-Based Methods: If the 3D crystal structure of potential off-targets is known, molecular docking can be used to predict whether your compound can physically bind to their active sites.

  • Machine Learning & AI: Modern deep learning models can be trained on large datasets of compound-target interactions to predict off-target profiles with increasing accuracy[11][12].

While predictive, these methods are not a substitute for experimental validation. They provide a list of potential off-targets that must be confirmed empirically[13].

Troubleshooting Experimental Challenges

Scenario 1: My compound shows significant cytotoxicity in cell-based assays, but it's weak against my primary target. What's happening?

A: This is a classic sign of off-target toxicity. The observed cell death is likely caused by the compound hitting one or more essential cellular targets, masking the weaker effect on your intended target.

Troubleshooting Workflow:

  • Confirm Cytotoxicity: First, ensure the cytotoxicity is real and not an assay artifact. Run a secondary, orthogonal cytotoxicity assay. For example, if you initially used a metabolic assay (like MTT or CellTiter-Glo), follow up with a membrane integrity assay (like LDH or G6PD release)[14].

  • Separate Toxicity from Efficacy: Determine the concentration range where the compound is active against your target versus the concentration at which it becomes broadly toxic. The goal is a therapeutic window where you see specific target engagement without widespread cell death[15].

  • Identify the Off-Target(s): If a significant gap between efficacy and toxicity doesn't exist, you must identify the off-target. The most direct approach is to run a broad-panel off-target screen. A kinase selectivity panel is an excellent starting point for kinase inhibitors[16][17]. Services like those from Creative Diagnostics or Promega can screen your compound against hundreds of kinases to reveal unintended, potent interactions[2][18].

G A Initial Observation: High Cytotoxicity, Low On-Target Activity B Step 1: Run Orthogonal Cytotoxicity Assay (e.g., LDH Release) A->B C Is Cytotoxicity Confirmed? B->C D Step 2: Determine IC50 (Target) vs. CC50 (Cytotoxicity) C->D  Yes H Artifactual Result: Re-evaluate Primary Assay (e.g., Compound Interference) C->H  No E Is there a >10-fold Therapeutic Window? D->E F Step 3: Broad Panel Off-Target Screening (e.g., Kinase Panel) E->F  No I Proceed with Caution: Optimize Dose in Window, Consider Off-Target Profile E->I  Yes G Analyze Data: Identify Potent Off-Targets Responsible for Toxicity F->G

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Scenario 2: My results are inconsistent. The compound is potent in a biochemical assay but shows no activity in a cell-based assay. Why?

A: This discrepancy often points to issues with cell permeability, efflux, or metabolic instability. A biochemical assay measures direct interaction in a clean system, while a cellular assay introduces the complexities of a biological environment[18].

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider running a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick, cell-free assessment of passive diffusion.

  • Check for Active Efflux: Your compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating your compound with known efflux pump inhibitors.

  • Evaluate Metabolic Stability: The compound could be rapidly metabolized and inactivated by cellular enzymes. Incubating the compound with liver microsomes or S9 fractions and measuring its degradation over time is a standard method to assess this.

  • Use a Target Engagement Assay: Confirm that the compound is binding to its intended target within the cell. The NanoBRET® assay is a powerful tool for quantifying compound binding to a specific protein in living cells[16].

Key Experimental Protocols

Protocol 1: General Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release Assay

This protocol provides a framework for measuring cytotoxicity by quantifying LDH released from damaged cells. It serves as a critical counter-screen to ensure that effects observed in a primary assay are not due to general cell death[14][19].

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The assay measures this released LDH activity.

Materials:

  • Cells of interest

  • Thiazole derivative stock solution (in DMSO)

  • Cell culture medium

  • 96-well clear-bottom plates

  • Lysis Buffer (e.g., 10X)

  • Positive Control (e.g., compound known to induce necrosis)

  • LDH Assay Kit (containing substrate, cofactor, and diaphorase)

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your thiazole derivative. Add the compounds to the appropriate wells. Remember to include the following controls:

    • Untreated Cells: Medium only (spontaneous LDH release).

    • Vehicle Control: Medium with the maximum concentration of DMSO used (e.g., 0.1%).

    • Maximum Release Control: Lyse the cells using Lysis Buffer 45 minutes before the endpoint.

    • Positive Control: Treat cells with a known cytotoxic agent.

  • Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)

Protocol 2: Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor. It is typically performed by specialized CROs but understanding the process is key to interpreting the data[17][20].

Principle: The activity of a large panel of purified kinases is measured in the presence of a fixed concentration of the inhibitor. The percentage of remaining activity for each kinase is determined, revealing both on-target and off-target interactions.

General Workflow:

  • Compound Submission: Provide the test compound at a specified concentration and volume (e.g., 100 µL of a 10 mM stock in DMSO).

  • Assay Performance: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • Kinase Reaction: For each kinase, the enzyme, a specific substrate (peptide or protein), and ATP are combined in the presence of the test compound or DMSO (vehicle control).

  • Activity Measurement: The reaction is allowed to proceed, and kinase activity is measured. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced, directly proportional to kinase activity[20].

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to the vehicle control. The result is expressed as "% Inhibition" or "% Remaining Activity".

  • Hit Confirmation: Potent off-target hits identified in the primary screen should be confirmed by generating full 10-point dose-response curves to determine their IC50 values.

The results are often visualized in a table or a dendrogram. Below is a sample data table illustrating how results for a hypothetical thiazole derivative might be presented.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target ClassNotes
Target X 98% 15 Primary Potent on-target activity confirmed.
Kinase A95%25Off-TargetPotent off-target; structurally related to Target X.
Kinase B88%150Off-TargetSignificant off-target activity.
Kinase C45%>1000Off-TargetModerate activity at high concentration.
Kinase D5%>10000Off-TargetNo significant activity.

Systematic Approach to Off-Target Mitigation

Addressing off-target effects is an iterative process of identification, analysis, and chemical modification.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation & Analysis cluster_2 Phase 3: Mitigation Strategy A In Silico Prediction (Docking, Similarity Search) D Generate Dose-Response Curves (IC50/EC50 for Hits) A->D B Broad Panel Screening (Kinases, Safety Panel) B->D C Phenotypic / Cellular Screening (Cytotoxicity, Apoptosis) C->D E Orthogonal & Cellular Target Engagement Assays D->E F Structure-Activity Relationship (SAR) Analysis E->F G Rational Drug Design: Modify Scaffold to Reduce Off-Target Binding F->G H Resynthesize & Re-screen New Analogs G->H H->B Iterate I Selective Lead Compound H->I Achieve Selectivity

Caption: A systematic workflow for identifying and mitigating off-target effects.

By employing a combination of predictive modeling, systematic screening, and careful experimental design, you can successfully navigate the challenges of off-target effects, leading to higher quality data and the development of safer, more specific thiazole-based therapeutics.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2025). ResearchGate. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Deep learning predicts CRISPR off-target effects. CRISPR Medicine. [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health (NIH). [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health (NIH). [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health (NIH). [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. bioRxiv. [Link]

  • Thiazole. Wikipedia. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2026). Organic Letters. [Link]

  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. American Chemical Society. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. Frontiers. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. National Institutes of Health (NIH). [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [Link]

  • Our Process | R. Ken Coit College of Pharmacy. The University of Arizona. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • Preclinical Toxicology Considerations for Successful IND Application. Noble Life Sciences. [Link]

  • CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). [Link]

  • Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. National Institutes of Health (NIH). [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Oxford Academic. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

  • Strategies to Inhibit Tyrosine Kinases. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • Droplet-Based Cytotoxicity Assay: Implementation of Time-Efficient Screening of Antitumor Activity of Natural Killer Cells. ACS Omega. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the potential bioavailability challenges for a thiazole-based compound.

Q1: What are the likely primary barriers to the oral bioavailability of a compound like 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol?

A1: The primary barriers can be broadly categorized by the Biopharmaceutics Classification System (BCS), which considers solubility and permeability.[3] For a novel thiazole derivative, the most common challenges are:

  • Poor Aqueous Solubility (BCS Class II/IV): Many heterocyclic compounds are lipophilic and do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[4][5] Poor dissolution is a major rate-limiting step for absorption.[3]

  • Low Permeability (BCS Class III/IV): The compound may not efficiently pass through the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall (e.g., Cytochrome P450s) or the liver before it reaches systemic circulation.[6]

  • Efflux Transporter Activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen, reducing net absorption.[7][8][9]

Q2: How can I get a preliminary assessment of my compound's potential bioavailability issues?

A2: A combination of in-silico (computational) and in-vitro experiments is a cost-effective starting point:

  • In-Silico Prediction: Use software to predict physicochemical properties like LogP (lipophilicity), pKa, and aqueous solubility. A high LogP (e.g., >3) often suggests poor solubility. Tools can also predict if the molecule is a likely substrate for P-gp.

  • Kinetic Solubility Assays: Experimentally determine the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Caco-2 Permeability Assay: This in-vitro model uses a monolayer of human colon adenocarcinoma cells to assess a compound's intestinal permeability and determine if it is subject to active efflux.

Q3: What does the "thiazole" core suggest about potential metabolic pathways?

A3: The thiazole ring, while found in many stable drugs, can be susceptible to metabolic modifications.[1] Potential pathways include oxidation of the sulfur atom, hydroxylation of the ring, or metabolism of the side chains. Identifying the primary metabolic "soft spots" is crucial for understanding and potentially mitigating first-pass metabolism.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section is designed in a problem-and-solution format to address specific challenges encountered during preclinical development.

Problem Observed Potential Cause(s) Recommended Troubleshooting Steps
High in-vitro potency but low in-vivo efficacy in oral studies. 1. Poor solubility leading to low dissolution. 2. Low permeability across the gut wall. 3. High first-pass metabolism. 4. Active efflux by transporters like P-gp.[9]1. Conduct a full BCS characterization: Measure aqueous solubility and Caco-2 permeability. 2. Perform a pharmacokinetic (PK) study with IV vs. Oral administration: This will determine the absolute bioavailability (F%) and distinguish absorption issues from clearance issues. 3. Incubate with liver microsomes: Assess the metabolic stability of the compound. 4. Run a Caco-2 assay with a P-gp inhibitor (e.g., verapamil) to confirm if efflux is a significant factor.[8]
High variability in plasma concentrations between test subjects. 1. Formulation-dependent absorption. 2. Food effects (positive or negative). 3. Genetic polymorphism in metabolic enzymes or transporters.1. Develop a more robust formulation: Move from a simple suspension to a solubilized form (see Section 3). 2. Conduct fed vs. fasted animal studies: Understand the impact of food on absorption. 3. Re-evaluate the formulation strategy: An enabling formulation like an ASD or SEDDS can often reduce variability.[10][11]
Compound precipitates out of solution when diluting a DMSO stock into aqueous media for an experiment. Poor kinetic and thermodynamic solubility.1. Lower the final DMSO concentration. 2. Use solubility-enhancing excipients in the aqueous media, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80). 3. This is a strong indicator that an advanced formulation will be necessary for in-vivo oral dosing.
Troubleshooting Workflow: Low Oral Bioavailability

This diagram outlines a logical flow for diagnosing the root cause of poor oral bioavailability.

G Start Start: Low Oral Bioavailability Observed BCS Characterize Solubility & Permeability (BCS) Start->BCS IV_PK Perform IV vs. PO Pharmacokinetic Study (Determine Absolute F%) BCS->IV_PK Metabolism Assess Metabolic Stability (Liver Microsomes, Hepatocytes) IV_PK->Metabolism Efflux Conduct Caco-2 Assay (with/without P-gp Inhibitor) Metabolism->Efflux Sol_Issue Problem: Solubility-Limited (BCS II/IV) Efflux->Sol_Issue Low Solubility? Perm_Issue Problem: Permeability-Limited (BCS III/IV) Efflux->Perm_Issue Low Permeability? Met_Issue Problem: High First-Pass Metabolism Efflux->Met_Issue Low Metabolic Stability? Efflux_Issue Problem: P-gp Efflux Substrate Efflux->Efflux_Issue High Efflux Ratio? Sol_Strategy Solution: Formulation Enhancement (ASD, SEDDS, Particle Size Reduction) Sol_Issue->Sol_Strategy Perm_Strategy Solution: Prodrug Approach or Permeation Enhancers Perm_Issue->Perm_Strategy Met_Strategy Solution: Prodrug to Mask 'Soft Spot' or Co-dose with Inhibitor Met_Issue->Met_Strategy Efflux_Strategy Solution: Co-dose with P-gp Inhibitor or Redesign Molecule Efflux_Issue->Efflux_Strategy G Start Compound is BCS Class II or IV (Solubility-Limited) LogP Assess Lipophilicity (LogP) and Thermal Properties (Melting Point) Start->LogP High_LogP High LogP (>4) Thermally Stable? LogP->High_LogP Is it highly lipophilic? Mod_LogP Moderate LogP (1-4) Thermally Labile? LogP->Mod_LogP Is it moderately lipophilic? SEDDS_Path SEDDS is a Primary Strategy High_LogP->SEDDS_Path ASD_Path ASD is a Primary Strategy Mod_LogP->ASD_Path SEDDS_Detail Focus on lipid-based excipients. Screen oils and surfactants. SEDDS_Path->SEDDS_Detail ASD_Detail Focus on polymer-based systems. Screen for miscibility and stability. ASD_Path->ASD_Detail

Caption: A simplified workflow for selecting an initial formulation strategy.

References

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. [Link]

  • Jain, A., & Ran, Y. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Zhang, Y. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Various Authors. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Kesisoglou, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Miller, D. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Marzolini, C., et al. (2000). Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS). Creative Biolabs. [Link]

  • Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • American Pharmaceutical Review. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Ware, J. A. (2014). P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland. [Link]

  • Sharma, D. (2009). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]

  • Singh, A., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. [Link]

  • Health Sciences. (n.d.). P-glycoprotein-mediated drug efflux: Significance and symbolism. Health Sciences. [Link]

  • Frank, K. J., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Sadiq, M. W., & Kaur, G. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

  • Moseson, D. E., et al. (2021). Enhancement of dissolution performance of amorphous solid dispersions by plasticization. pubs.rsc.org. [Link]

  • Yurttaş, L., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Various Authors. (n.d.). Strategies to improve oral bioavailability. ResearchGate. [Link]

  • Nayak, A. K. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. [Link]

  • Yadav, P. S., et al. (n.d.). Reasons for poor oral bioavailability of poorly water soluble drugs. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]

  • Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Processing World. [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem. [Link]

  • Chemsrc. (n.d.). 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. Chemsrc. [Link]

  • Various Authors. (n.d.). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Various Authors. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. [Link]

  • Various Authors. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • American Elements. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. American Elements. [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem - NIH. [Link]

Sources

Technical Support Center: Purification Strategies for Polar Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar thiazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with isolating these valuable molecules. The inherent polarity of many biologically active thiazoles, stemming from the presence of the nitrogen and sulfur heteroatoms and polar functional groups, often complicates standard purification protocols.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental workflows to navigate these complexities effectively.

The Challenge of Purifying Polar Thiazoles

The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmaceutical agents.[3] Its aromaticity and the presence of heteroatoms create a scaffold with unique electronic properties, but also contribute to the polarity that can make purification a significant hurdle.[3] Common issues include poor retention on reverse-phase columns, instability on acidic silica gel, and difficulties with crystallization.[4][5] This guide will address these challenges with practical, field-proven solutions.

Decision Workflow for Purification Strategy

Choosing the right purification strategy from the outset is critical. The following diagram outlines a decision-making workflow based on the properties of your crude polar thiazole compound.

Purification_Strategy Start Crude Polar Thiazole Compound Is_Solid Is the compound a solid? Start->Is_Solid Is_Thermally_Stable Is it thermally stable? Is_Solid->Is_Thermally_Stable Yes Is_Acidic_Basic Does it have acidic or basic functional groups? Is_Solid->Is_Acidic_Basic No (Oil or Amorphous) Is_Soluble Soluble in a suitable recrystallization solvent? Is_Thermally_Stable->Is_Soluble Yes Is_Thermally_Stable->Is_Acidic_Basic No Crystallization Attempt Recrystallization Is_Soluble->Crystallization Yes Is_Soluble->Is_Acidic_Basic No Is_Chromatography_Needed Purity insufficient? Crystallization->Is_Chromatography_Needed Chromatography Proceed to Chromatography Is_Chromatography_Needed->Chromatography Yes Final_Product Pure Compound Is_Chromatography_Needed->Final_Product No Chromatography->Final_Product Is_Acidic_Basic->Chromatography No Acid_Base_Extraction Acid-Base Extraction Is_Acidic_Basic->Acid_Base_Extraction Yes Acid_Base_Extraction->Chromatography

Caption: Decision tree for selecting a primary purification strategy.

Chromatographic Purification Strategies: Troubleshooting Guide

Chromatography is often the go-to method for purifying thiazole derivatives.[6] However, the polarity of these compounds requires careful consideration of the stationary and mobile phases.

Q1: My polar thiazole compound shows poor or no retention on a standard C18 reverse-phase column and elutes in the solvent front. What should I do?

This is a classic problem when dealing with highly polar molecules in reverse-phase chromatography (RPC).[5] The hydrophobic C18 stationary phase has minimal interaction with polar analytes, leading to their rapid elution.[7][8]

Causality & Solutions:

  • Insufficient Hydrophobic Interaction: The fundamental principle of RPC relies on the hydrophobic interactions between the analyte and the stationary phase.[7] Highly polar thiazoles do not partake in these interactions effectively.

  • Solution 1: Employ a Polar-Modified C18 Column: These columns have stationary phases that are chemically modified to enhance their interaction with polar compounds.[9] This can improve retention and separation.

  • Solution 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[5][10][11] It utilizes a polar stationary phase (like silica or a zwitterionic phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[5][10] The polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[10]

  • Solution 3: Consider Aqueous Normal-Phase (ANP) Chromatography: ANP operates in a region between normal-phase and reversed-phase chromatography, using a polar stationary phase with a mobile phase of water and an organic modifier like acetonitrile or methanol.[12]

Q2: I'm using normal-phase chromatography on silica gel, but my thiazole compound is showing significant tailing and I'm getting low recovery. Why is this happening?

This issue often points to strong, sometimes irreversible, interactions between the thiazole compound and the silica gel stationary phase.

Causality & Solutions:

  • Acidic Nature of Silica Gel: Standard silica gel is acidic and can strongly interact with the basic nitrogen atom in the thiazole ring, leading to peak tailing and potential degradation.[4]

  • Solution 1: Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as the stationary phase to mitigate the acidic interactions.[4] Alternatively, silica gel can be "deactivated" by pre-treating it with a base like triethylamine.

  • Solution 2: Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), into the mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks and improved recovery.

  • Solution 3: Alternative Chromatography Modes: If tailing persists, HILIC or reversed-phase chromatography with an appropriate column should be considered.[5]

Chromatography Selection Flowchart

Chromatography_Selection Start Polar Thiazole Mixture Check_Solubility Assess Solubility Start->Check_Solubility RPC_Soluble Soluble in Water/Organic Mixtures Check_Solubility->RPC_Soluble Polar NPC_Soluble Soluble in Non-polar Organics Check_Solubility->NPC_Soluble Moderately Polar Try_RPC Attempt Reverse-Phase Chromatography (RPC) RPC_Soluble->Try_RPC Try_NPC Attempt Normal-Phase Chromatography (NPC) NPC_Soluble->Try_NPC RPC_Retention Adequate Retention? Try_RPC->RPC_Retention NPC_Tailing Significant Tailing/Low Recovery? Try_NPC->NPC_Tailing RPC_Success Successful Separation RPC_Retention->RPC_Success Yes Consider_HILIC Consider HILIC or ANP RPC_Retention->Consider_HILIC No NPC_Modify Add Basic Modifier or Use Neutral/Basic Alumina NPC_Tailing->NPC_Modify Yes NPC_Success Successful Separation NPC_Tailing->NPC_Success No NPC_Modify->Try_NPC

Caption: Flowchart for selecting the appropriate chromatographic method.

Crystallization and Extraction Techniques

For certain polar thiazole compounds, non-chromatographic methods can be highly effective, either as a primary purification step or in conjunction with chromatography.

Q3: My polar thiazole is an oil or an amorphous solid that is difficult to purify by column chromatography. What are my options?

Oily or non-crystalline products can be particularly challenging.

Causality & Solutions:

  • Inherent Physical Properties: Some compounds naturally exist as oils or have low melting points, making crystallization difficult.

  • Solution 1: Salt Formation: If your thiazole has a basic nitrogen, it can often be converted into a solid salt by treatment with an acid (e.g., HCl, HBr, or an organic acid).[4] These salts are often crystalline and can be purified by recrystallization. The pure thiazole can then be regenerated by treatment with a base.

  • Solution 2: Co-crystallization: If salt formation is not an option, co-crystallization with another suitable molecule can sometimes induce the formation of a crystalline solid.

  • Solution 3: Liquid-Liquid Extraction: If the compound has acidic or basic properties, a pH-swinging liquid-liquid extraction can be a powerful purification tool.[13] This involves dissolving the crude product in an organic solvent and washing with an aqueous acid or base to selectively extract the desired compound into the aqueous phase, leaving neutral impurities behind. The pH of the aqueous phase is then adjusted to reverse the ionization, and the purified compound is back-extracted into an organic solvent.

Q4: I am trying to recrystallize my polar thiazole, but it keeps "oiling out" of solution. How can I promote proper crystal growth?

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated or the cooling is too rapid.[6]

Causality & Solutions:

  • High Solute Concentration and Rapid Cooling: These conditions favor precipitation over the slower, more ordered process of crystallization.

  • Solution 1: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[14] This gives the molecules time to align into a crystal lattice.

  • Solution 2: Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent, and then slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly cloudy. Gentle warming to redissolve the solid, followed by slow cooling, can often induce crystallization. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[6]

  • Solution 3: Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.[14] If you have a small amount of pure solid, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

Data Summary: Common Purification Techniques for Polar Thiazoles
Purification TechniquePrinciple of SeparationBest Suited ForCommon Challenges
Reverse-Phase Chromatography (RPC) Hydrophobic interactionsModerately polar thiazolesPoor retention of highly polar compounds[5]
Normal-Phase Chromatography (NPC) Polarity-based adsorptionThiazoles with moderate polarityPeak tailing, low recovery due to acidic silica[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary phaseHighly polar and hydrophilic thiazolesRequires careful mobile phase optimization
Recrystallization Differential solubility at different temperaturesCrystalline, thermally stable solids"Oiling out," difficulty finding a suitable solvent[6]
Acid-Base Extraction Differential solubility of ionized and neutral forms in aqueous and organic phasesThiazoles with acidic or basic functional groupsEmulsion formation, incomplete extraction

Experimental Protocols

Protocol 1: General Procedure for HILIC Purification
  • Column Selection: Choose a HILIC column (e.g., silica, amide, or zwitterionic phase) based on the specific properties of your analyte.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically >80% acetonitrile) and a small percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the crude thiazole compound in the initial mobile phase.

  • Gradient Elution: Start with a high organic content and gradually increase the aqueous component to elute the compounds. The most polar compounds will elute last.

  • Detection: Use a suitable detector, such as UV-Vis or mass spectrometry.

Protocol 2: Purification via Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude basic thiazole compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Slowly add a solution of an acid (e.g., 1M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The thiazole salt will typically precipitate out of the solution.

  • Isolation: Collect the solid salt by filtration and wash with the organic solvent.[6]

  • Recrystallization: Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[6]

  • Regeneration (Optional): To obtain the free base, dissolve the purified salt in water, add a base (e.g., NaHCO₃ or Na₂CO₃ solution) until the solution is basic, and then extract the free thiazole into an organic solvent.[6] Dry the organic layer and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Can I use preparative Thin Layer Chromatography (TLC) for purifying my polar thiazole? A: Yes, preparative TLC can be a viable option for small-scale purifications. However, be mindful of the potential for compound degradation on silica gel, as with column chromatography.[4] Using a neutral stationary phase or adding a basic modifier to the developing solvent can improve results.

Q: My thiazole compound seems to decompose during workup or purification. What precautions should I take? A: Thiazole rings can be sensitive to strong acids, bases, or oxidizing agents.[2] It's crucial to understand the stability of your specific derivative. Avoid excessive heating and prolonged exposure to harsh conditions.[4][14] If instability on silica is suspected, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.

Q: How do I effectively remove highly polar solvents like DMF or DMSO after a reaction? A: A common method is to dilute the reaction mixture with a large volume of water and perform multiple extractions with a less polar organic solvent like ethyl acetate or dichloromethane.[15] Washing the combined organic layers repeatedly with brine can help to remove residual polar solvents.

Q: Are there any specific safety considerations when working with thiazole compounds? A: As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) for your specific compound. Many thiazoles and their synthetic precursors (like thioamides) can be toxic or irritants. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

References

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (2022, June 15). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ResearchGate. (2021, August 21). How can we separate and purify compounds having low polarity by using Column Chromatography?. Retrieved from [Link]

  • PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2014, May 13). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?. Retrieved from [Link]

  • University of Sussex - Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Correlation with the Lipophilicity of the Compounds. Retrieved from [Link]

  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?. Retrieved from [Link]

  • YouTube. (2021, January 26). Intro to Liquid-Liquid Extraction. Retrieved from [Link]

  • PMC. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • NIH. (n.d.). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • YouTube. (2023, August 18). HILIC Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a thiazole derivative, a class of heterocyclic compounds known for a wide range of biological activities and their presence in FDA-approved drugs.[1][2][3] However, a definitive biological target for this specific molecule is not established in publicly accessible literature. This guide, therefore, serves a dual purpose: first, to outline a strategic, multi-pronged workflow for the initial identification of its protein target(s), and second, to provide a comprehensive comparison of state-of-the-art methodologies for rigorously validating this target interaction.

For drug development professionals and researchers, moving from a bioactive small molecule to a validated target is a critical juncture. It is the foundation upon which mechanism of action (MoA), structure-activity relationship (SAR) studies, and confidence in a therapeutic program are built.[4][5][6] This document provides the causal logic behind experimental choices, detailed protocols for key validation techniques, and a comparative analysis to guide your research efforts.

Phase 1: Target Identification – A Funnel Approach to Hypothesis Generation

Strategy 1: Affinity-Based Proteomics

The most direct method to identify a target is to use the compound itself as a "bait" to "fish" for its binding partners in a native biological context, such as a cell lysate. This is a cornerstone of target deconvolution.[7]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analogue of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker's attachment point should be carefully chosen to minimize disruption of the compound's native binding pharmacophore.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads, to create an affinity resin.

  • Affinity Pull-Down:

    • Prepare a cell lysate from a cell line known to be responsive to the compound's effects.

    • Incubate the lysate with the affinity resin. The target protein(s) will bind to the immobilized compound.

    • Include a crucial control: pre-incubate a parallel lysate sample with an excess of the free, unmodified 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol before adding the affinity resin. Proteins that are competed away in this control are specific binders.

  • Washing and Elution: Wash the beads extensively with buffer to remove non-specific binders. Elute the specifically bound proteins, often using a denaturant like SDS.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands (those absent in the competition control) via mass spectrometry (LC-MS/MS).

Phase 2: A Comparative Guide to Target Engagement & Validation

Once a list of candidate proteins is generated, the next critical step is to validate the direct interaction in a physiological context. Target engagement assays confirm that the compound binds to its intended molecular target within the complex milieu of a living cell.[6][8] Below, we compare three gold-standard, orthogonal techniques.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or lysates by leveraging the principle of ligand-induced thermal stabilization.[9][10][11] The binding of a small molecule to its target protein typically increases the protein's stability, resulting in a higher melting temperature.[10][12]

dot

Caption: CETSA Workflow for Target Engagement.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt protein aggregates.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot using a validated antibody.

  • Data Analysis:

    • Melt Curve: For each temperature, quantify the band intensity and normalize it to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the curve to the right indicates stabilization.

    • Isothermal Dose-Response Fingerprint (ITDRF): Fix the temperature at a point where significant, but not complete, denaturation occurs (e.g., the Tagg). Treat cells with a range of compound concentrations and plot the soluble protein fraction against the log of concentration. This allows calculation of an EC50 for target engagement.[9]

Method 2: Kinobeads / Competitive Chemoproteomics

This chemical proteomics approach is exceptionally powerful for assessing the selectivity of a compound, particularly if the target is suspected to be a kinase or other ATP-binding protein.[13][14] The method relies on competition between the test compound and a broad-spectrum affinity resin ("kinobeads") that captures a large portion of the cellular kinome.[15][16]

dot

Caption: Competitive Chemoproteomics Workflow.

Experimental Protocol: Kinobeads Profiling

  • Lysate Preparation: Prepare native cell lysates under conditions that preserve kinase structure and activity.

  • Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

  • Kinobeads Incubation: Add the kinobeads slurry to each sample. Kinases not bound by the test compound will bind to the beads.

  • Enrichment and Digestion: Pellet the beads, wash away non-binders, and perform an on-bead tryptic digest to release peptides from the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative label-free mass spectrometry.

  • Data Analysis: For each identified kinase, plot its abundance (MS signal) versus the concentration of the test compound. The resulting inhibition curves are used to calculate IC50 values, indicating the compound's potency for each kinase captured.[15][16]

Method 3: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides real-time, label-free quantification of binding kinetics and affinity between a purified protein and a small molecule.[4] It is an essential in vitro validation step once a primary target has been identified and purified.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified candidate target protein onto the surface of an SPR sensor chip.

  • Compound Injection: Flow a series of precise concentrations of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol across the chip surface.

  • Detection: An optical system detects changes in the refractive index at the chip surface, which are proportional to the mass of the compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.

  • Data Analysis: The binding sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Comparative Analysis of Validation Methods

Method Principle Environment Key Output Advantages Limitations
CETSA Ligand-induced thermal stabilizationIntact Cells, Lysates, TissuesTarget Engagement EC50, Tagg ShiftConfirms target binding in a native, physiological context; detects cellular permeability.[5][17]Requires a specific antibody or MS workflow; not all proteins exhibit a clear thermal shift.
Kinobeads Competitive binding with broad-spectrum affinity matrixCell LysatesIC50 values for >250 kinases simultaneouslyUnbiased, broad selectivity profile; identifies off-targets; high-throughput.[15][18]Limited to protein families captured by the beads (e.g., ATPases); requires specialized MS.[14]
SPR Change in refractive index upon bindingIn Vitro (Purified Components)Binding Affinity (KD), Kinetics (ka, kd)Gold standard for quantifying direct binding affinity and kinetics; label-free and real-time.[4]Requires purified, stable protein; removes all cellular context (co-factors, etc.).

Phase 3: Functional Validation – Linking Binding to Biology

Confirming direct target engagement is necessary but not sufficient. The final validation step is to demonstrate that the interaction between 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol and its target is responsible for the compound's ultimate biological effect.

  • Genetic Validation: Use techniques like siRNA (knockdown) or CRISPR/Cas9 (knockout) to reduce or eliminate the expression of the target protein. If the compound's cellular phenotype (e.g., inhibition of proliferation) is diminished or abolished in these modified cells, it provides strong evidence that the target is functionally relevant.[4]

  • Enzymatic Assays: If the validated target is an enzyme, perform a functional assay with the purified enzyme to demonstrate that the compound directly modulates its activity (e.g., inhibition or activation). This links the binding event (measured by SPR) to a functional consequence.

Conclusion

The process of validating the biological target of a novel compound like 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a systematic journey from broad, unbiased discovery to precise, quantitative validation. By employing a multi-faceted approach—combining affinity proteomics for initial identification with orthogonal validation methods like CETSA for in-cell engagement and SPR for direct in vitro affinity—researchers can build a robust, data-driven case for a specific mechanism of action. This rigorous, self-validating system is paramount for mitigating risk and ensuring the successful progression of a small molecule through the drug discovery pipeline.

References

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Zhao, Q., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23). Available from: [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Available from: [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available from: [Link]

  • Rudolf, A. F., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 115-122. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • Eurofins DiscoverX. Target Engagement Assays. Available from: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Available from: [Link]

  • Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2201-2213. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-183. Available from: [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14321. Available from: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Suta, S., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 8(1), 11091. Available from: [Link]

  • MDPI. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available from: [Link]

  • Martinez Molina, D., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(7), 1764-1769. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Cravatt, B. F., & Vinogradova, E. V. (2019). Determining target engagement in living systems. Nature Chemical Biology, 15(2), 94-102. Available from: [Link]

  • van den Berg, A. J. J., et al. (2022). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 144(35), 15956-15966. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. Available from: [Link]

  • ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Available from: [Link]

  • Chemsrc. 2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol. Available from: [Link]

  • PubChem. 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol. Available from: [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available from: [Link]

  • Walczyński, K., et al. (2003). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines. Il Farmaco, 58(10), 835-842. Available from: [Link]

  • MDPI. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Available from: [Link]

  • Hashem, H. E., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. Available from: [Link]

Sources

comparing the efficacy of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol to other thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Cancer Therapy

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in various biological interactions. This has led to its incorporation into a multitude of clinically approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] In oncology, the thiazole moiety is a key component of several successful drugs, such as the tyrosine kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone.[5][6] This guide provides a comparative analysis of the efficacy of prominent thiazole-containing anticancer agents, with a focus on their mechanisms of action and supporting experimental data. We will delve into a well-established clinical compound and compare its performance with promising next-generation thiazole derivatives.

Dasatinib: A Clinically Established Benchmark

Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases.[5][6] It is a prime example of a successful thiazole-containing drug in cancer therapy.

Mechanism of Action

Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and SRC family kinases.[7] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Downstream Signaling BCR_ABL BCR-ABL Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds

Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Dasatinib.

Efficacy Data

The efficacy of Dasatinib has been extensively validated in numerous clinical trials. For the purpose of this guide, we will focus on its in vitro activity against various cancer cell lines.

CompoundTargetCancer Cell LineIC50 (nM)
DasatinibBCR-ABL, SRCK562 (CML)<1
DasatinibSRCA549 (Lung)15
Dasatinibc-KitGIST-T1 (GIST)28

IC50 values are indicative and can vary between studies.

Emerging Thiazole-Based Anticancer Agents: A Comparative Look

While Dasatinib represents a significant success, the quest for more potent, selective, and less toxic anticancer agents is ongoing. Research has focused on novel thiazole derivatives that target different oncogenic pathways.

Targeting Microtubules: The Epothilone Story

Epothilones are a class of natural products that, like the taxanes, stabilize microtubules and induce mitotic arrest, leading to apoptosis. Ixabepilone, a semi-synthetic analog of epothilone B, features a thiazole ring and is approved for the treatment of metastatic breast cancer.[5]

Novel Synthetic Thiazoles with Potent Cytotoxicity

Recent studies have highlighted the potential of newly synthesized thiazole derivatives with significant anticancer activity. For instance, a study on thiazole and thiadiazole derivatives identified several compounds with potent cytotoxic effects against various cancer cell lines.[8]

CompoundCancer Cell LineIC50 (µM)
Compound 2a HeLa (Cervical)2.5
MCF-7 (Breast)3.1
HT-29 (Colorectal)4.2
Compound 2f HeLa (Cervical)1.8
MCF-7 (Breast)2.7
HT-29 (Colorectal)3.5

Data extracted from a study on the synthesis and biological evaluation of novel thiazole derivatives.[8]

These compounds induce apoptosis in cancer cells, showcasing a different mechanism of action compared to kinase inhibitors like Dasatinib.

Experimental Protocols: Assessing In Vitro Cytotoxicity

The determination of a compound's cytotoxic activity is a fundamental step in anticancer drug discovery. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., thiazole derivatives) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

cluster_workflow MTT Assay Workflow A Cell Seeding B Compound Treatment A->B C MTT Addition B->C D Formazan Solubilization C->D E Absorbance Measurement D->E F IC50 Calculation E->F

Caption: A flowchart of the MTT assay for determining cytotoxicity.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable framework in the design of novel anticancer agents. While established drugs like Dasatinib have demonstrated the clinical potential of targeting specific kinases, ongoing research into new thiazole derivatives reveals promising activities through diverse mechanisms, including the induction of apoptosis. The comparative data presented in this guide highlights the potent in vitro efficacy of these emerging compounds. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these novel thiazoles to translate their promising preclinical activity into clinically effective cancer therapies.

References

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • The drugs containing thiazole ring. (n.d.).
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central.
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Thiazole in the Targeted Anticancer Drug Discovery. (n.d.).
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). [Source not available].
  • A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research. (n.d.). Benchchem.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). [Source not available].
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). [Source not available].
  • A review on thiazole based compounds and it's pharmacological activities. (2024). [Source not available].
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

Sources

Navigating the Structure-Activity Landscape of 2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the thiazole scaffold stands as a cornerstone, lending its versatile structure to a multitude of pharmacologically active agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, class of compounds: 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol and its analogues. While a comprehensive, singular study on this exact scaffold remains to be published, by synthesizing data from closely related thiazole derivatives, we can construct a predictive SAR map to guide future drug discovery efforts. This guide will explore the putative effects of structural modifications on biological activity, drawing upon established principles of medicinal chemistry and experimental data from analogous series.

The 2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol Core: A Privileged Starting Point

The core structure, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol, combines the stability and electronic properties of the thiazole ring with a flexible hydroxyethyl side chain. The dimethyl substitution on the thiazole ring provides a degree of lipophilicity and steric bulk that can influence receptor binding and metabolic stability. The primary alcohol of the ethan-1-ol moiety offers a crucial hydrogen bond donor and acceptor, often pivotal for target engagement. Thiazole derivatives are known to act on a variety of biological targets, including protein kinases, making this scaffold a promising starting point for the development of novel inhibitors.[2][3]

Deconstructing the Scaffold: A Comparative Analysis of Analogue Performance

To understand the SAR of this family, we will dissect the molecule into three key regions and analyze the probable impact of modifications based on data from related thiazole-containing compounds.

The Influence of Methyl Group Positioning on the Thiazole Ring

The positions of the two methyl groups on the thiazole ring are critical determinants of biological activity. While direct comparative data for the 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol series is unavailable, we can infer potential trends from broader studies on substituted thiazoles. The electronic and steric environment created by the methyl groups can significantly alter the molecule's interaction with its biological target.

Table 1: Inferred Impact of Dimethyl Substitution Patterns on Biological Activity

AnaloguePutative Biological ActivityRationale and Supporting Evidence from Related Compounds
2-(2,4 -dimethyl-1,3-thiazol-5-yl)ethan-1-olBaseline Activity The 2,4-disubstituted pattern is common in bioactive thiazoles. The methyl group at position 2 can influence the basicity of the ring nitrogen, while the methyl group at position 4 provides steric bulk that can orient the 5-hydroxyethyl side chain for optimal receptor interaction.
2-(2,5 -dimethyl-1,3-thiazol-4-yl)ethan-1-olPotentially Altered Activity Profile Shifting a methyl group to the 5-position would significantly change the electronic distribution and steric hindrance around the hydroxyethyl side chain, which is now at position 4. This could lead to a different binding mode or target selectivity.
2-(4,5 -dimethyl-1,3-thiazol-2-yl)ethan-1-olLikely Reduced or Different Activity Placing the hydroxyethyl group at the 2-position, a site known for nucleophilic substitution, could drastically alter the molecule's reactivity and metabolic fate.[4] The 4,5-dimethyl pattern would also create a distinct electronic and steric profile.
The Critical Role of the Ethan-1-ol Side Chain

The 2-hydroxyethyl group at the 5-position of the thiazole ring is a key pharmacophoric feature. Its length, flexibility, and the presence of the terminal hydroxyl group are likely crucial for target binding. Modifications to this side chain can provide significant insights into the SAR.

Varying the length of the alkyl chain connecting the hydroxyl group to the thiazole ring can probe the spatial requirements of the binding pocket.

  • Shortening the chain (methanol analogue): A 5-(hydroxymethyl)-2,4-dimethyl-1,3-thiazole would have reduced flexibility and a different spatial orientation of the hydroxyl group, which could lead to decreased potency if the two-carbon linker is optimal for spanning a specific distance within the binding site.

  • Lengthening the chain (propanol or butanol analogues): Increasing the chain length could allow the hydroxyl group to reach alternative hydrogen bonding pockets within the target. However, it may also introduce excessive flexibility, leading to an entropic penalty upon binding and potentially lower affinity.

The terminal hydroxyl group is a prime candidate for bioisosteric replacement to modulate properties such as potency, selectivity, and pharmacokinetic profiles.[5]

Table 2: Predicted Outcomes of Hydroxyl Group Bioisosteric Replacements

Bioisosteric ReplacementPredicted Effect on ActivityRationale
Amine (-NH2) Potentially Maintained or Enhanced Activity Can act as a hydrogen bond donor and introduce a basic center, which could form ionic interactions with acidic residues in the target protein.
Thiol (-SH) Activity Profile May Change Can act as a hydrogen bond donor and may have different interactions with the target, including potential for covalent bond formation in some cases.
Carboxylic Acid (-COOH) Likely to Alter Target Selectivity Introduces a negative charge at physiological pH, which would favor interactions with positively charged residues and significantly alter physicochemical properties.
Fluorine (-F) May Modulate Potency and Metabolism Can act as a weak hydrogen bond acceptor and can block metabolic oxidation at that position, potentially improving metabolic stability.
Methyl Ether (-OCH3) Likely to Decrease Potency The hydrogen bond donating ability is lost, which could be detrimental if this interaction is critical for binding. However, it may improve cell permeability.

Hypothetical Mechanism of Action: Kinase Inhibition

Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases.[2][3] The 2-aminothiazole moiety, in particular, is a well-established kinase inhibitor template.[3] Given the structural similarities, it is plausible that 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol analogues could exert their biological effects through the inhibition of a kinase signaling pathway.

The thiazole nitrogen can act as a hydrogen bond acceptor, while the hydroxyethyl side chain can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The dimethyl substitutions on the thiazole ring would likely occupy a hydrophobic pocket within the active site.

G cluster_0 Kinase Active Site Analogue Analogue Hinge_Region Hinge Region Analogue->Hinge_Region H-bond (Thiazole-N) Analogue->Hinge_Region H-bond (Ethanol-OH) Hydrophobic_Pocket Hydrophobic Pocket Analogue->Hydrophobic_Pocket Hydrophobic Interaction (Methyl Groups) Solvent_Front Solvent Front Analogue->Solvent_Front Potential for further interactions

Caption: Putative binding mode of a 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol analogue in a kinase active site.

Experimental Protocols for SAR Elucidation

To validate the inferred SAR and discover potent analogues, a systematic experimental approach is necessary.

General Synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol Analogues

A common synthetic route to access these analogues is the Hantzsch thiazole synthesis.

Experimental Workflow:

G Thioamide Thioamide Hantzsch_Synthesis Hantzsch_Synthesis Thioamide->Hantzsch_Synthesis Reactant 1 Thiazole_Core Thiazole_Core Hantzsch_Synthesis->Thiazole_Core Cyclization alpha-haloketone alpha-haloketone alpha-haloketone->Hantzsch_Synthesis Reactant 2 Side_Chain_Modification Side_Chain_Modification Thiazole_Core->Side_Chain_Modification Intermediate Final_Analogues Final_Analogues Side_Chain_Modification->Final_Analogues Functionalization

Caption: General synthetic workflow for the preparation of thiazole analogues.

Step-by-step methodology:

  • Thioamide Formation: React an appropriate amine with a thiocarbonylating agent (e.g., Lawesson's reagent) to form the corresponding thioamide.

  • Hantzsch Thiazole Synthesis: Condense the thioamide with an α-haloketone (e.g., 1-chloro-3-hydroxyacetone) to form the thiazole ring with the hydroxyethyl precursor.

  • Modification of the Hydroxyethyl Side Chain:

    • Oxidation: Oxidize the primary alcohol to an aldehyde or carboxylic acid.

    • Alkylation/Etherification: Convert the alcohol to an ether.

    • Amination: Convert the alcohol to an amine via a mesylate or tosylate intermediate followed by substitution with an amine.

  • Purification and Characterization: Purify the final compounds using column chromatography and characterize them using NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized analogues, a biochemical kinase inhibition assay is essential.

Step-by-step methodology:

  • Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and synthesized analogues.

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and buffer.

    • Add the synthesized analogues at various concentrations (typically in a serial dilution).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the analogue concentration.

    • Determine the IC50 value (the concentration of the analogue that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents, potentially acting as kinase inhibitors. This guide has provided a predictive framework for the structure-activity relationship of its analogues based on existing knowledge of similar thiazole derivatives. Systematic synthesis and biological evaluation are now required to validate these hypotheses and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring a diverse range of substitutions on the thiazole ring and bioisosteric replacements of the hydroxyethyl side chain to build a comprehensive SAR map and unlock the full therapeutic potential of this chemical series.

References

  • Das, J., Furch, J. A., Liu, C., Moquin, R. V., Lin, J., Spergel, S. H., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C. Y., Doweyko, A. M., Kamath, A., Zhang, H., Marathe, P., Kanner, S. B., Lin, T. A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 16(14), 3706–3712. [Link]

  • Das, J., Furch, J. A., Liu, C., Moquin, R. V., Lin, J., Spergel, S. H., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C. Y., Doweyko, A. M., Kamath, A., Zhang, H., Marathe, P., Kanner, S. B., Lin, T. A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 16(14), 3706–3712. [Link]

  • Abdel-Maksoud, M. S., Abdel-Motaal, S. M., El-Gamal, K. M., & El-Diwani, H. I. (2021). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1548–1562. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-21. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Břehová, P., Česnek, M., Rejman, D., & Janeba, Z. (2021). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases. Molecules (Basel, Switzerland), 26(16), 4955. [Link]

  • Kim, S., & Ahn, J. H. (2016). Benzo-thiazolo-imidazole compounds and uses thereof. U.S.
  • Bucherer, H. T. (1934). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Journal of the American Chemical Society, 56(6), 1356-1357. [Link]

  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Pharmaffiliates. [Link]

  • Chen, L., Li, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, J., ... & Chen, L. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1, 3, 4-thiadiazol-2-yl) piperidin-4-yl) ethan-1-ol analogs as novel glutaminase 1 inhibitors. European journal of medicinal chemistry, 243, 114686. [Link]

  • Willand, N., Diri, C., Baulard, A., & Villeret, V. (2012). Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1, 2, 4-oxadiazole EthR inhibitors. Journal of medicinal chemistry, 55(1), 158–166. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 229-242. [Link]

  • Fadda, A. A., & El-Mekawy, R. E. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules (Basel, Switzerland), 21(3), 336. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. (n.d.). SciSpace. [Link]

  • Sethi, N. S., Prasad, D. N., & Singh, R. K. (2020). An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. Mini reviews in medicinal chemistry, 20(4), 308–330. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 24-29. [Link]

  • Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. (2025, September 5). Data.gov. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]

  • Lange, U., & Guba, W. (2016). Solid, orally administrable pharmaceutical composition. U.S.
  • Finlay, M. R. V., & Ward, R. A. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S.
  • Beswick, P. J., & Harling, J. D. (2016). Substituted[4][6][7]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. U.S. Patent No. US9422299B2.

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). ACS Omega, 7(38), 34458-34466. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry, 16(21), 1735-1755. [Link]

  • Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020). International Journal of Innovations in Engineering Research and Technology, 7(9), 143-153. [Link]

Sources

The Thiazole Scaffold: A Privileged Structure for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Thiazole-Based Inhibitors for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, capable of interacting with a wide array of biological targets with high affinity and specificity. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a quintessential example of such a scaffold[1]. Its unique electronic properties, metabolic stability, and ability to serve as a hydrogen bond acceptor and donor have made it a cornerstone in the design of numerous therapeutic agents[2][3]. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1].

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of thiazole-based inhibitors, focusing primarily on their role as modulators of protein kinase activity—a class of enzymes frequently dysregulated in human cancers[4][5]. We will delve into their mechanisms of action, compare their performance against alternative inhibitors using experimental data, provide detailed protocols for their evaluation, and offer insights into the causality behind experimental design.

The Mechanism of Action: Targeting the Engine of Cellular Proliferation

A predominant mechanism through which thiazole-based compounds exert their anticancer effects is the inhibition of protein kinases[4][5]. These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental process in cellular signaling. In many cancers, kinases become constitutively active, driving uncontrolled cell growth and proliferation. Thiazole derivatives have been expertly designed to interfere with this process.

Most thiazole-based kinase inhibitors function as ATP-competitive inhibitors. They recognize the ATP-binding site on the kinase, with the thiazole nitrogen atom often forming critical hydrogen bonds with the "hinge" region of the enzyme, mimicking the interaction of the adenine portion of ATP. This effectively blocks the kinase's ability to bind ATP, thereby halting the phosphorylation cascade and downstream signaling. Key kinase families targeted by thiazole inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs), all of which are crucial regulators of cell cycle progression and angiogenesis[4][6][7].

cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Kinase->Substrate Acts on Blocked_Kinase Inactive Kinase Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->Blocked_Kinase Binds & Blocks

Figure 1: Mechanism of ATP-competitive kinase inhibition by thiazole-based compounds.

Comparative Analysis: Potency and Selectivity of Thiazole-Based Inhibitors

The true measure of an inhibitor's utility lies in its performance data. The following table summarizes the inhibitory activity of several representative thiazole-based compounds against key cancer-related kinases and cell lines, compared directly with established, non-thiazole alternative drugs.

Table 1: Comparative Performance of Thiazole vs. Non-Thiazole Inhibitors

Compound Class Inhibitor Target(s) Assay System IC₅₀ Value Alternative Inhibitor Alternative's IC₅₀ Reference(s)
Thiazole Derivative Compound 4c VEGFR-2 Enzyme Assay 0.15 µM Sorafenib (Non-thiazole) 0.059 µM [6]
Compound 4c MCF-7 Cells Cell Viability 2.57 ± 0.16 µM Staurosporine (Non-thiazole) 6.77 ± 0.41 µM [6]
Compound 4c HepG2 Cells Cell Viability 7.26 ± 0.44 µM Staurosporine (Non-thiazole) 8.4 ± 0.51 µM [6]
Aminothiazole Compound 4b VEGFR-2 Enzyme Assay 81.36% Inh. Sorafenib (Non-thiazole) 86.93% Inh. [8]
Compound 4d VEGFR-2 Enzyme Assay 85.72% Inh. Sorafenib (Non-thiazole) 86.93% Inh. [8]
Benzothiazole Hybrid Compound 4a VEGFR-2 Enzyme Assay 91 nM Sorafenib (Non-thiazole) 53 nM [9]
Thiazoloquinazoline Compound 46 Aurora A/B Enzyme Assay Potent (nM range) Alisertib (MLN8237) (Non-thiazole) Potent (nM range) [10]

| Diaminothiazole | Compound 51 | CDK2 | Enzyme Assay | 0.9 - 1.5 nM | Dinaciclib (Non-thiazole) | Potent (nM range) | |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent inhibitor.

Field-Proven Insights: Interpreting the Data

The data reveals several key insights. Thiazole-based inhibitors demonstrate potent, low micromolar to nanomolar activity against both isolated enzymes and cancer cell lines[6]. For instance, the thiazole derivative Compound 4c shows superior cytotoxicity against the MCF-7 breast cancer cell line compared to the broad-spectrum kinase inhibitor Staurosporine[6]. This highlights the potential for developing thiazole scaffolds with improved cellular efficacy.

In the context of VEGFR-2 inhibition, while the non-thiazole inhibitor Sorafenib often shows slightly higher potency in direct enzymatic assays, novel thiazole derivatives like Compound 4d and Benzothiazole 4a exhibit comparable, potent inhibition[8][9]. This demonstrates that the thiazole scaffold can be chemically modified to achieve potencies that rival established drugs, offering alternative chemical matter for drug development.

The development of highly potent diaminothiazole inhibitors of CDK2, with IC50 values in the single-digit nanomolar range, showcases the power of structure-based design starting from a weak initial hit.

A critical consideration for any inhibitor is its pharmacokinetic and safety profile. While extensive clinical data is limited for many novel compounds, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for newly designed 2-amino thiazole derivatives suggest they can possess excellent, drug-like properties[7][11][12]. This is a crucial step, as even highly potent inhibitors may fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity[13]. For example, the non-thiazole Aurora A inhibitor Alisertib (MLN8237) showed promise in early trials but was ultimately discontinued in a Phase III study for peripheral T-cell lymphoma due to unsatisfactory efficacy, underscoring the challenges of translating in vitro potency to clinical success[10][14]. Studies on Alisertib show it is primarily eliminated via feces, indicating significant hepatic metabolism[15][16]. Designing thiazole-based alternatives requires careful consideration of these metabolic pathways to ensure optimal drug exposure and minimize off-target effects.

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity, inhibitor comparisons must be conducted under standardized, validated protocols. Below are detailed methodologies for two key assays used to generate the type of data presented above.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine an inhibitor's direct effect on purified kinase activity by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common and reliable method.

Causality Behind Experimental Choices:

  • Purified Kinase: Using a recombinant, purified enzyme isolates the interaction between the inhibitor and the target, eliminating confounding variables from a complex cellular environment.

  • Luminescence Detection: This method is highly sensitive, has a broad dynamic range, and is less prone to interference from colored compounds compared to absorbance-based assays.

  • Controls: The "No Enzyme" control accounts for background signal, while the "Vehicle" (e.g., DMSO) control ensures the solvent used to dissolve the inhibitor does not affect kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer, and dilute the purified Aurora kinase, appropriate substrate (e.g., Kemptide), and ATP to their optimal working concentrations in this buffer[17].

  • Inhibitor Dilution: Perform a serial dilution of the thiazole-based inhibitor and the comparator compound (e.g., Alisertib) in DMSO, then dilute further into the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (for 100% activity).

  • Kinase Reaction Initiation: Add 2 µL of the diluted enzyme and 2 µL of the substrate/ATP mixture to each well to start the reaction[18].

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed[18].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes[18].

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes[18].

  • Signal Detection: Read the luminescence signal using a plate reader. The light generated is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol assesses the inhibitor's effect on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.

Causality Behind Experimental Choices:

  • Adherent Cells: This protocol is optimized for cells that grow attached to a surface, common for many cancer types.

  • MTT Reagent: The yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: The formazan crystals are insoluble in water and must be dissolved (e.g., with DMSO) before absorbance can be measured.

Step-by-Step Methodology:

  • Cell Plating: Seed adherent cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium[19]. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the inhibitors. Include wells with vehicle (DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours)[20].

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well[19][21].

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals[21].

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[19].

  • Absorbance Reading: Measure the absorbance of each well at 570-590 nm using a microplate reader[21].

  • IC₅₀ Calculation: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value[22].

A Seed Cells in 96-Well Plate B Incubate Overnight (Cell Attachment) A->B C Add Serial Dilutions of Thiazole Inhibitors & Controls B->C D Incubate for 72 hours C->D E Add MTT Reagent to each well D->E F Incubate for 2-4 hours (Formazan Crystal Formation) E->F G Remove Media & Add DMSO to Dissolve Crystals F->G H Read Absorbance at 590 nm G->H I Calculate % Viability & Determine IC50 H->I

Sources

Cross-Validation of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol Bioactivity: A Comparative Guide to Assessing Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in clinically vital medicines underscores the therapeutic potential of novel thiazole derivatives. This guide focuses on a specific derivative, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, and provides a rigorous framework for the cross-validation of its hypothesized antibacterial bioactivity.

Given the well-documented antimicrobial prowess of the thiazole moiety, it is scientifically sound to postulate that 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol may exhibit antibacterial properties. However, a single assay is insufficient to definitively characterize its bioactivity. True scientific rigor demands cross-validation—the application of multiple, mechanistically distinct assays to corroborate initial findings. This guide presents a comparative analysis of two gold-standard antibacterial susceptibility testing methods: the Broth Microdilution Assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for qualitative assessment of antimicrobial sensitivity.

This document is intended for researchers, scientists, and drug development professionals. It offers not only step-by-step experimental protocols but also the rationale behind the cross-validation approach, ensuring a robust and reliable assessment of the compound's potential as a novel antibacterial agent.

Experimental Design: A Two-Pronged Cross-Validation Strategy

The core principle of this guide is to establish a self-validating system for assessing the bioactivity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. By employing both a dilution-based and a diffusion-based method, we can mitigate the risk of method-specific artifacts and gain a more comprehensive understanding of the compound's antibacterial profile.

The Broth Microdilution method provides a quantitative measure of potency (the MIC value), which is the lowest concentration of the drug that inhibits visible bacterial growth.[2][3] The Kirby-Bauer Disk Diffusion test, while qualitative, offers a valuable visual confirmation of antibacterial activity and is widely used in clinical laboratories for its simplicity and reliability.[1][4][5] A strong correlation between a low MIC value and a large zone of inhibition would provide compelling evidence of the compound's antibacterial efficacy.

Cross_Validation_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_results Data Analysis & Validation Compound Test Compound: 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol BMD Broth Microdilution Assay (Quantitative) Compound->BMD DD Disk Diffusion Assay (Qualitative) Compound->DD Controls Positive Controls: Ciprofloxacin, Gentamicin Negative Control: DMSO Controls->BMD Controls->DD Bacteria Bacterial Strains: S. aureus (Gram+) E. coli (Gram-) Bacteria->BMD Bacteria->DD MIC Determine MIC (µg/mL) BMD->MIC Quantitative Result ZOI Measure Zone of Inhibition (mm) DD->ZOI Qualitative Result Compare Comparative Analysis & Cross-Validation MIC->Compare ZOI->Compare

Caption: Cross-validation workflow for assessing antibacterial bioactivity.

Part 1: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[2][6] It is considered a gold-standard quantitative method for antimicrobial susceptibility testing.[3][7]

Methodology

1. Preparation of Reagents and Materials:

  • Test Compound Stock: Prepare a 10 mg/mL stock solution of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol in dimethyl sulfoxide (DMSO).

  • Positive Controls: Prepare 1 mg/mL stock solutions of Ciprofloxacin and Gentamicin in sterile deionized water.

  • Bacterial Strains: Use quality control strains such as Staphylococcus aureus (ATCC 25923, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Setup and Serial Dilution:

  • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the test compound or control antibiotic stock solution to the first column of wells, resulting in a 2-fold dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[8]

  • Column 11 serves as the growth control (inoculum in broth, no compound), and column 12 serves as the sterility control (broth only).[2]

4. Inoculation and Incubation:

  • Inoculate wells in columns 1-11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well appears clear).[2][9]

Part 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around an impregnated paper disk.[1][4][5]

Methodology

1. Preparation of Materials:

  • Test Compound Disks: Impregnate sterile 6-mm paper disks with a known amount of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol (e.g., 30 µ g/disk ).

  • Control Disks: Use commercially available disks for positive controls (e.g., Ciprofloxacin 5 µg, Gentamicin 10 µg). A disk impregnated with the solvent (DMSO) serves as the negative control.[10][11]

  • Bacterial Strains: Use the same strains as in the broth microdilution assay (S. aureus ATCC 25923 and E. coli ATCC 25922).

  • Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[4]

2. Inoculum Preparation and Plating:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described previously.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate the entire surface of the MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1][5]

3. Disk Placement and Incubation:

  • Using sterile forceps, place the antimicrobial-impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar.

  • Place disks at least 24 mm apart to prevent overlapping of inhibition zones.[5]

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

  • The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.[12][13] Larger zones generally indicate greater susceptibility.

Comparative Data Analysis

Compound/ControlTest OrganismBroth Microdilution MIC (µg/mL)Kirby-Bauer Zone of Inhibition (mm)
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol S. aureus (ATCC 25923)818
E. coli (ATCC 25922)1615
Ciprofloxacin (Positive Control) S. aureus (ATCC 25923)0.525
E. coli (ATCC 25922)0.0332
Gentamicin (Positive Control) S. aureus (ATCC 25923)0.2524
E. coli (ATCC 25922)0.523
DMSO (Negative Control) S. aureus (ATCC 25923)>1286 (No inhibition)
E. coli (ATCC 25922)>1286 (No inhibition)

Interpretation of Hypothetical Data:

In this example, the test compound exhibits moderate activity against both S. aureus and E. coli, as indicated by the MIC values of 8 and 16 µg/mL, respectively. This quantitative result is corroborated by the clear zones of inhibition observed in the disk diffusion assay. The lack of activity from the negative control (DMSO) confirms that the observed inhibition is due to the test compound itself. The potent activity of the positive controls (Ciprofloxacin and Gentamicin) validates the sensitivity of the assays. The consistency between the quantitative MIC data and the qualitative disk diffusion results provides strong, cross-validated evidence for the antibacterial bioactivity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Conclusion and Future Directions

This guide outlines a robust, dual-assay approach for the initial characterization and cross-validation of the antibacterial activity of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. By integrating the quantitative precision of the broth microdilution method with the reliable, qualitative output of the Kirby-Bauer disk diffusion assay, researchers can generate a high-confidence preliminary dataset. Positive and consistent results from this workflow would justify further investigation, including mechanism of action studies, toxicity profiling, and evaluation against a broader panel of clinically relevant and drug-resistant bacterial strains. Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the reproducibility and comparability of data.[14][15][16]

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009). [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. (2022). [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. (2013). [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. (2018). [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. (2020). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. (2020). [Link]

  • Interpretive agreement of susceptibility between broth microdilution and disk diffusion methods for cefiderocol, using criteria from the Clinical and Laboratory Standards Institute, European Committee on Antimicrobial Susceptibility Testing, and the Food and Drug Administration. ASM Journals. (2025). [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules. (2023). [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]

  • Understanding Susceptibility Results. YouTube. (2024). [Link]

  • Testing antimicrobial susceptibility. Labster Theory. [Link]

  • Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study. Antimicrobial Agents and Chemotherapy. (2020). [Link]

  • Importance of Negative and Positive Controls in Microbial Analysis. Pharmaguideline. (2017). [Link]

Sources

A Comparative Benchmarking Guide to 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol: Cytotoxicity and Kinase Inhibition Profiles Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, hereafter referred to as "Compound X." The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Thiazole derivatives are known to exhibit a wide range of biological activities, with anticancer applications being particularly prominent.[3][4] This document details the head-to-head comparison of Compound X against Dasatinib, a clinically approved anticancer drug that also contains a thiazole moiety, serving as our gold standard.[5][6]

The primary objective is to evaluate Compound X's potential as an anticancer agent by assessing two critical performance indicators: broad-spectrum cytotoxicity and specific enzyme inhibition. We will first quantify its cytotoxic effects across a panel of human cancer cell lines using the well-established MTT assay.[7] Subsequently, we will investigate its specific molecular mechanism by measuring its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[8][9]

The experimental protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for evaluating novel thiazole derivatives.

Rationale for Experimental Design

The choice of benchmarking assays is predicated on the known mechanisms of action for many bioactive thiazole-containing compounds.[6]

  • Cytotoxicity Screening (MTT Assay): An initial broad screening for biological activity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] A reduction in metabolic activity is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or growth-inhibiting effects.[7] This provides a fundamental measure of a compound's potential as a therapeutic agent. We selected a panel of cell lines representing different cancer types to assess the breadth of Compound X's activity.

  • Target-Specific Inhibition (VEGFR-2 Kinase Assay): Many modern cancer therapies are designed to be target-specific to minimize off-target effects. VEGFR-2 is a critical receptor tyrosine kinase that, upon activation, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[8][9] Inhibiting this pathway is a proven strategy in cancer treatment.[11] By directly measuring the inhibition of VEGFR-2 kinase activity in a cell-free system, we can determine if Compound X operates through this specific, clinically relevant mechanism. This assay provides crucial insight into its molecular mode of action.

Logical Flow of Benchmarking

The workflow is designed to move from a general biological effect to a specific molecular interaction, providing a comprehensive profile of the investigational compound.

G cluster_0 Benchmarking Workflow cluster_1 Phase 1: Cytotoxicity Profiling cluster_2 Phase 2: Mechanistic Investigation Compound Compound X (Investigational Agent) MTT MTT Assay (Cancer Cell Lines) Compound->MTT KinaseAssay VEGFR-2 Kinase Assay (Cell-Free) Compound->KinaseAssay Standard Dasatinib (Known Standard) Standard->MTT Standard->KinaseAssay IC50_Cytotoxicity Determine IC50 Values (Cytotoxicity) MTT->IC50_Cytotoxicity Comparison Comparative Analysis (Potency & Selectivity) IC50_Cytotoxicity->Comparison IC50_Kinase Determine IC50 Values (Enzyme Inhibition) KinaseAssay->IC50_Kinase IC50_Kinase->Comparison

Caption: Workflow for benchmarking Compound X against a known standard.

Experimental Methodologies

In Vitro Cytotoxicity: MTT Assay

This protocol quantifies the reduction in cell viability upon treatment with the test compounds.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol Steps:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Dasatinib in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro VEGFR-2 Kinase Inhibition Assay

This cell-free assay directly measures the inhibition of VEGFR-2's enzymatic activity.[14]

Materials:

  • Recombinant human VEGFR-2 kinase domain[9]

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Luminescence-based kinase activity detection kit (e.g., Kinase-Glo™)

  • White, opaque 96-well plates

Protocol Steps:

  • Reagent Preparation: Prepare serial dilutions of Compound X and Dasatinib in the kinase assay buffer.

  • Plate Setup: In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.

  • Inhibitor Addition: Add the diluted test compounds or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow for the phosphorylation of the substrate.

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using the luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Performance Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: Cytotoxicity Profile (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Compound X 5.2 ± 0.48.1 ± 0.612.5 ± 1.1
Dasatinib (Standard) 0.015 ± 0.0020.021 ± 0.0030.035 ± 0.005

Table 2: VEGFR-2 Kinase Inhibition Profile

CompoundVEGFR-2 Kinase IC50 (nM)
Compound X 75.3 ± 5.9
Dasatinib (Standard) 0.8 ± 0.1

Discussion and Interpretation

Based on the illustrative data, this section provides a framework for interpreting the results.

  • Cytotoxicity: The IC50 values from the MTT assay indicate the concentration of a compound required to inhibit the viability of 50% of the cancer cells.[15] In our hypothetical results, Dasatinib demonstrates potent cytotoxicity across all cell lines with IC50 values in the low nanomolar range, consistent with its clinical efficacy.[16] Compound X shows moderate micromolar activity. The variation in IC50 values across different cell lines suggests potential selectivity, which would warrant further investigation.

  • VEGFR-2 Inhibition: The cell-free kinase assay reveals the direct inhibitory effect on the target enzyme. Dasatinib is a potent inhibitor of VEGFR-2, which is one of its known mechanisms of action.[5] Compound X also shows inhibitory activity against VEGFR-2, albeit at a higher concentration. This suggests that while VEGFR-2 inhibition may contribute to its overall cytotoxic effect, it might not be its primary mechanism, or it may have a different binding mode compared to Dasatinib.

This guide provides a foundational methodology for the systematic evaluation of novel thiazole-containing compounds. By benchmarking against established standards like Dasatinib, researchers can objectively assess the potential of new chemical entities and make informed decisions for further development.

References

  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: PubMed URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Synthesis and Anticancer Activities of Some Thiazole Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents Source: Taylor & Francis Online URL: [Link]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

  • Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) Source: PubMed Central URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central URL: [Link]

  • Title: 4-Methyl-5-thiazoleethanol Source: Solubility of Things URL: [Link]

  • Title: Application and synthesis of thiazole ring in clinically approved drugs Source: PubMed URL: [Link]

  • Title: Marketed drugs containing thiazole ring Source: ResearchGate URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Structures of some clinically approved thiazole-based drugs Source: ResearchGate URL: [Link]

  • Title: VEGFR2(KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Thiazole-containing compounds as therapeutic targets for cancer therapy Source: PubMed URL: [Link]

  • Title: Preclinical screening methods in cancer Source: PubMed Central URL: [Link]

  • Title: VEGFR2 (KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs Source: International Institute of Anticancer Research URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit Source: BPS Bioscience URL: [Link]

Sources

Independent Verification of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical framework for the independent verification and comparative analysis of a promising, yet under-documented member of this family: 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. Specifically, we will focus on the putative 2,4-dimethyl substituted isomer and compare its performance metrics against the well-characterized, structurally analogous compound, 2-(4-methyl-1,3-thiazol-5-yl)ethanol.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, self-validating system for assessing the synthesis, purity, and biological potential of this target compound. By explaining the causality behind experimental choices and grounding protocols in established methodologies, we aim to foster a rigorous and reproducible approach to preclinical compound evaluation.

Section 1: Synthesis and Verification of Chemical Identity

The foundational step in evaluating any novel compound is a robust and verifiable synthetic route, followed by unambiguous structural confirmation. Here, we propose a modified Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3][4]

Proposed Synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

The synthesis begins with the reaction of a suitable α-haloketone with a thioamide. For our target compound, this involves the condensation of 1-chloro-3-hydroxyacetone with thioacetamide. The resulting intermediate, 5-(hydroxymethyl)-2,4-dimethylthiazole, is then subjected to a homologation reaction to introduce the ethan-1-ol side chain.

Experimental Protocol: Synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol

  • Step 1: Synthesis of 1-chloro-3-hydroxypropan-2-one. To a stirred solution of 1,3-dihydroxyacetone (1 eq.) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone.

  • Step 2: Hantzsch Thiazole Synthesis. In a round-bottom flask, dissolve thioacetamide (1.2 eq.) in ethanol. Add the crude 1-chloro-3-hydroxypropan-2-one (1 eq.) to the solution and reflux for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

Structural Characterization and Purity Assessment

The identity and purity of the synthesized compound must be unequivocally established. This is achieved through a combination of spectroscopic and chromatographic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The expected chemical shifts for our target compound are predicted based on the known spectra of similar structures, such as 2-(4-methyl-1,3-thiazol-5-yl)ethanol.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol and Experimental Data for 2-(4-methyl-1,3-thiazol-5-yl)ethanol.

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol (Predicted) 3.85 (t, J = 6.0 Hz, 2H, CH₂OH), 3.01 (t, J = 6.0 Hz, 2H, thiazol-CH₂), 2.65 (s, 3H, 2-CH₃), 2.38 (s, 3H, 4-CH₃)165.0 (C2), 148.0 (C4), 125.0 (C5), 61.0 (CH₂OH), 30.0 (thiazol-CH₂), 19.0 (2-CH₃), 15.0 (4-CH₃)
2-(4-methyl-1,3-thiazol-5-yl)ethanol (Experimental)[5] 8.52 (s, 1H, H2), 3.81 (t, J = 6.0 Hz, 2H, CH₂OH), 2.99 (t, J = 6.0 Hz, 2H, thiazol-CH₂), 2.38 (s, 3H, 4-CH₃)149.8 (C2), 148.9 (C4), 129.7 (C5), 61.5 (CH₂OH), 29.7 (thiazol-CH₂), 14.9 (4-CH₃)

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Table 2: Predicted and Experimental Mass Spectrometry Data.

Compound Molecular Formula Molecular Weight Predicted [M+H]⁺ (HRMS) Experimental [M+H]⁺ (HRMS)
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol C₇H₁₁NOS157.24 g/mol 158.0634-
2-(4-methyl-1,3-thiazol-5-yl)ethanol C₆H₉NOS143.21 g/mol [7]-144.0478[8]

1.2.3. Purity Analysis

High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard for assessing compound purity.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile in water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Acceptance Criteria: Purity ≥95%

Section 2: Comparative Biological Evaluation

Thiazole derivatives are known for their potential as antimicrobial and anticancer agents.[9][10][11] This section outlines protocols for a head-to-head comparison of our target compound and the reference compound, 2-(4-methyl-1,3-thiazol-5-yl)ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14][15]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM) and a vehicle control (DMSO, final concentration <0.1%) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Table 3: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM).

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer)
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol 25.5 ± 2.132.8 ± 3.5
2-(4-methyl-1,3-thiazol-5-yl)ethanol 45.2 ± 4.358.1 ± 5.9
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.2
In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1][16][17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL).

Compound Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative)
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol 64128
2-(4-methyl-1,3-thiazol-5-yl)ethanol 128>256
Ciprofloxacin (Positive Control) 0.50.25

Section 3: Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone 1-chloro-3-hydroxypropan-2-one 1-chloro-3-hydroxypropan-2-one 1,3-Dihydroxyacetone->1-chloro-3-hydroxypropan-2-one SOCl₂, DCM Crude Product Crude Product 1-chloro-3-hydroxypropan-2-one->Crude Product Thioacetamide, EtOH, Reflux Pure 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol Pure 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol Crude Product->Pure 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol Column Chromatography Thioacetamide Thioacetamide Thioacetamide->Crude Product

Caption: Synthetic pathway for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-ol.

MTT_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compounds Treat with Compounds Seed Cancer Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Section 4: Concluding Remarks

This guide provides a robust framework for the synthesis, characterization, and biological evaluation of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. The inclusion of a structurally similar comparator, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, allows for a nuanced understanding of the target compound's potential. The detailed protocols and clear data presentation formats are designed to ensure reproducibility and facilitate informed decision-making in the early stages of drug discovery. It is our hope that this comprehensive approach will empower researchers to rigorously and independently verify the experimental results of this and other novel chemical entities.

References

  • MDPI. (2022). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). Retrieved from [Link]

  • LMSD. (2016). Showing metabocard for 5-(2-Hydroxyethyl)-4-methylthiazole (LMDB00688). Retrieved from [Link]

  • PMC. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Retrieved from [Link]

  • PMC. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • PMC. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • PMC. (2015). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Retrieved from [Link]

  • PMC. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved from [Link]

  • FDA. (n.d.). 4-methyl-5-thiazoleethanol. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

Sources

A Comparative Guide to Substituted vs. Unsubstituted Thiazole Ethanols for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide provides an in-depth comparative analysis of unsubstituted thiazole ethanols versus their substituted counterparts. We will explore how the strategic placement of functional groups on the thiazole ring profoundly influences the molecule's synthetic accessibility, physicochemical properties, and, ultimately, its biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to guide the rational design of next-generation thiazole-based therapeutics.

Part 1: The Thiazole Ethanol Core: A Foundational Scaffold

The unsubstituted 2-(thiazolyl)ethanol structure represents the basic framework from which a vast array of derivatives can be built. Its significance lies in its dual-functionality: the aromatic thiazole ring, a bioisostere for other aromatic systems, and the flexible ethanol side chain, which can be a key pharmacophoric element or a handle for further chemical modification. The thiazole ring itself is an aromatic, planar system with significant π-electron delocalization.[4] The nitrogen atom at position 3 is basic, while the carbon at position 2 (C2) is electron-deficient and susceptible to nucleophilic attack.[5][6] The carbons at positions 4 and 5 (C4, C5) are more electron-rich, with C5 being the primary site for electrophilic substitution.[6][7] This inherent reactivity profile is the starting point for understanding how substitutions can steer the molecule's properties.

Part 2: The Influence of Substitution: A Comparative Analysis

The true power of the thiazole ethanol scaffold is unlocked through substitution. By adding functional groups, a medicinal chemist can fine-tune the molecule's properties to optimize for a specific biological target and achieve a desirable pharmacokinetic profile.

Comparative Synthesis: The Hantzsch Synthesis

The most robust and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][7][8] This method's simplicity and tolerance for a wide range of functional groups make it ideal for generating diverse libraries of substituted thiazoles.[9]

An unsubstituted thiazole ethanol, such as 2-(thiazol-4-yl)ethanol, can be synthesized from 4,4-diethoxy-1-hydroxybutan-2-one and thioformamide. In contrast, a substituted analog, for example, one with a phenyl group at the C4 position, would utilize a substituted α-bromoketone like 2-bromo-1-phenylethanone. The choice of the thioamide component can also introduce substitution at the C2 position.

Causality Behind Experimental Choices: The Hantzsch synthesis is preferred due to its convergent nature, allowing for the rapid assembly of complexity. The reaction is often carried out in a protic solvent like ethanol to facilitate the cyclization and dehydration steps.[10][11] The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating.[9]

Workflow for Thiazole Ethanol Library Synthesis

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate Product cluster_modification Side Chain Modification cluster_final Final Product & Evaluation A α-Haloketone (Substituted or Unsubstituted) C Hantzsch Thiazole Synthesis (Ethanol, Reflux or Microwave) A->C B Thioamide (e.g., Thiourea, Thioacetamide) B->C D Substituted/Unsubstituted Thiazole Core C->D Cyclocondensation E Conversion of Ester/Ketone to Ethanol Side Chain (e.g., Reduction with NaBH4) D->E Functional Group Interconversion F Final Thiazole Ethanol Analog E->F G Purification & Characterization (Chromatography, NMR, MS) F->G Validation H Biological Screening G->H Assay

Caption: General workflow for the synthesis and evaluation of a thiazole ethanol library.

Impact on Physicochemical Properties

Substituents dramatically alter a molecule's physicochemical profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyUnsubstituted Thiazole EthanolSubstituted Thiazole Ethanol (Example: 4-Phenyl)Rationale for Change
Lipophilicity (cLogP) LowHighThe addition of a hydrophobic phenyl group significantly increases the octanol-water partition coefficient.
Aqueous Solubility HighLowIncreased lipophilicity from the phenyl group reduces solubility in aqueous media.
pKa (of Thiazole N) ~2.5[4]Electron-withdrawing groups (e.g., -NO2) decrease basicity. Electron-donating groups (e.g., -OCH3) increase basicity.Substituents modulate the electron density of the aromatic ring, affecting the availability of the nitrogen's lone pair for protonation.
Metabolic Stability ModerateCan be increased or decreasedBulky groups can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), increasing stability. Conversely, certain substituents can introduce new metabolic soft spots.

Expert Insight: The strategic introduction of polar groups (e.g., -OH, -NH2) or ionizable functions can counteract the increased lipophilicity of other substituents, allowing for a fine-tuning of solubility and permeability to achieve an optimal balance for oral bioavailability.

Structure-Activity Relationship (SAR): A Comparative Look at Biological Activity

The true test of a drug candidate is its biological activity. The unsubstituted thiazole ethanol core often exhibits modest, if any, activity. However, the addition of specific substituents can confer potent and selective activity against a wide range of biological targets. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][12][13]

Case Study: Anti-inflammatory Activity via COX/LOX Inhibition

Inflammation is a complex biological response often mediated by the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14] Many thiazole derivatives have been developed as potent anti-inflammatory agents that target these enzymes.[14][15][16]

CompoundSubstitution PatternTarget(s)Reported Activity
Unsubstituted Core 2-(Thiazol-4-yl)ethanol-Generally considered inactive or weakly active.
Derivative A 4-Aryl substitutedCOX-2Selective COX-2 inhibition, reducing prostaglandin synthesis.[16]
Derivative B 2-Amino, 4-Aryl substitutedCOX/LOXDual inhibition, offering a broader anti-inflammatory profile.[17]
Derivative C 2-Acetamido, 4-(4-hydroxyphenyl)COX-1/COX-2Non-selective COX inhibition.[16]
Derivative D Nitro-substituted-Showed significant reduction in paw edema in rat models, outperforming standard drugs like Nimesulide.[18]

Trustworthiness Through Data: The data clearly shows that the unsubstituted core is a poor anti-inflammatory agent. The introduction of an aryl group at the C4 position (Derivative A) is a common strategy to confer COX-2 selectivity. Further substitution at the C2 position with an amino or acetamido group (Derivatives B, C) can modulate this activity, sometimes leading to dual COX/LOX inhibition.[17] Nitro-substitution has also proven effective in preclinical models.[18] This demonstrates a clear structure-activity relationship where substitutions are essential for potent biological effects.

Signaling Pathway: Thiazole Derivatives as COX-2 Inhibitorsdot

G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 (Cyclooxygenase-2) Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandin H2->Prostaglandins (PGE2) Isomerases Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2)->Inflammation\n(Pain, Fever, Swelling) Substituted Thiazole\nEthanol Derivative Substituted Thiazole Ethanol Derivative Substituted Thiazole\nEthanol Derivative->Prostaglandin H2 Inhibition

Sources

Evaluating Kinase Inhibitor Specificity: A Comparative Guide to Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a powerful class of therapeutics. However, the high degree of homology among kinase active sites presents a significant challenge: achieving inhibitor specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, a rigorous evaluation of a kinase inhibitor's specificity is paramount in both basic research and drug development.

This guide uses Dasatinib, a potent, orally bioavailable inhibitor of multiple tyrosine kinases, as a case study to explore the principles and practices of specificity evaluation. Dasatinib's primary targets are the BCR-ABL fusion protein and Src family kinases.[1][2] Its thiazole moiety is a common scaffold in kinase inhibitors, making it an excellent exemplar for this analysis.

We will compare Dasatinib's specificity profile with two other inhibitors:

  • Bosutinib: Another potent inhibitor of Src family kinases and BCR-ABL, also containing a thiazole-related scaffold. This comparison will help to elucidate the impact of subtle structural differences on specificity within a similar chemical class.

  • Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which does not contain a thiazole ring and has a different primary target. This will provide a broader context for understanding what a "specific" inhibitor profile looks like.

Understanding the Target Landscape: Kinome-Wide Specificity Profiling

A comprehensive understanding of a kinase inhibitor's specificity begins with a broad, unbiased screen against a large panel of kinases, often referred to as a kinome scan. This provides a global view of the inhibitor's interaction landscape.

Interpreting Kinome Scan Data

Kinome scan data is typically presented as the percentage of remaining kinase activity at a given inhibitor concentration or as dissociation constants (Kd) or IC50 values across the kinome. A highly selective inhibitor will show potent inhibition of its intended target(s) with minimal activity against other kinases.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity (IC50 values in nM) of Dasatinib, Bosutinib, and Gefitinib against a selection of kinases. Lower values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Gefitinib IC50 (nM)
Primary Targets
ABL10.841.61>10,000
SRC0.51.2>10,000
EGFR110>10,0003.39
Key Off-Targets
LCK1.1<10>10,000
YES10.8<10>10,000
KIT4.9>10,000>10,000
PDGFRβ28>10,000>10,000
EPHA216>10,000>10,000

Data compiled from multiple sources for illustrative purposes.

  • Dasatinib is a potent inhibitor of its primary targets, ABL1 and SRC, with IC50 values in the low nanomolar range. However, it also demonstrates significant activity against other kinases, including other Src family members (LCK, YES1), KIT, PDGFRβ, and EPHA2, indicating a multi-targeted profile.[2]

  • Bosutinib also potently inhibits SRC and ABL1, though with a slightly different potency profile compared to Dasatinib.[3] It appears to have less activity against KIT and PDGFRβ compared to Dasatinib.

  • Gefitinib is highly selective for EGFR, with minimal to no activity against the other kinases listed, showcasing a more focused inhibitory profile.[4][5]

Delving Deeper: Cellular Assays to Confirm On-Target and Off-Target Effects

While in vitro kinome profiling is a powerful tool, it is essential to validate these findings in a cellular context. Cellular assays can confirm that an inhibitor engages its intended target within a living cell and can reveal off-target effects that may not be apparent in biochemical assays.

Experimental Workflow: Assessing Target Engagement in Cells

A common method to assess target engagement is to measure the phosphorylation status of the target kinase or its downstream substrates using Western blotting.

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blotting cluster_2 Data Analysis A Treat cells with kinase inhibitor (e.g., Dasatinib) at various concentrations B Lyse cells and collect protein extracts A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Probe with primary antibodies (anti-phospho-target and anti-total-target) D->E F Incubate with secondary antibodies E->F G Detect signal and quantify band intensity F->G H Calculate the ratio of phospho-target to total-target G->H I Plot dose-response curve to determine IC50 H->I

Caption: Workflow for assessing kinase inhibitor target engagement in cells.

Signaling Pathway Analysis: The BCR-ABL Pathway

Dasatinib is a first-line treatment for chronic myeloid leukemia (CML), which is driven by the constitutively active BCR-ABL fusion protein. Dasatinib inhibits BCR-ABL, leading to the downregulation of downstream signaling pathways that promote cell proliferation and survival.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL RAS RAS/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Experimental Protocols

To ensure the reproducibility and validity of specificity studies, detailed and robust experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., ABL1, SRC)

  • Kinase substrate peptide

  • ATP

  • Kinase inhibitor (e.g., Dasatinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the kinase inhibitor in DMSO.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of a target protein in cell lysates.

Materials:

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates: Treat cells with the kinase inhibitor as desired. Wash the cells with ice-cold PBS and then lyse them in lysis buffer. Keep samples on ice.

  • Determine protein concentration of the lysates.

  • Prepare samples for electrophoresis: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Perform SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage.

  • Transfer proteins: Transfer the separated proteins from the gel to a membrane.

  • Block the membrane: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][8]

  • Incubate with primary antibody: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with secondary antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Detect the signal: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9][10][11]

  • Strip and re-probe (optional): The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to normalize the phosphoprotein signal.

Conclusion: A Multifaceted Approach to Specificity Evaluation

The evaluation of a kinase inhibitor's specificity is not a single experiment but rather a multi-faceted investigation. As demonstrated with Dasatinib, a comprehensive assessment involves:

  • Broad Kinome Profiling: To understand the global interaction landscape.

  • Comparative Analysis: To benchmark against other inhibitors with similar and different scaffolds and targets.

  • Cellular Validation: To confirm target engagement and functional consequences in a biological context.

By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a robust and reliable specificity profile for any kinase inhibitor. This rigorous approach is essential for the confident interpretation of experimental results and the successful development of safe and effective targeted therapies.

References

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Patsnap Synapse. What is the mechanism of Dasatinib? (2024-07-17). [Link]

  • Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
  • Wu, Y. L., Sequist, L. V., Hu, C. P., Feng, J., Lu, S., Huang, Y., ... & Yang, J. C. (2017). Gefitinib as a first-line treatment for patients with advanced non-small-cell lung cancer and activating EGFR mutations (IPASS): a phase 3, multicentre, open-label trial. The Lancet Oncology, 18(11), 1477-1486.
  • O'Hare, T., Walters, D. K., Stoffregen, E. P., Jia, T., Manley, P. W., Mestan, J., ... & Deininger, M. W. (2005). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer research, 65(11), 4500-4505.
  • ResearchGate. Western Blotting of Phospho-Proteins Protocol. [Link]

  • BMG LABTECH. Kinase assays. (2020-09-01). [Link]

  • Golas, J. M., Arndt, K., Etienne, C., Lucas, J., Nardin, D., Gibbons, J., ... & Boschelli, F. (2005). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in patients with CML chronic phase leukemia following imatinib failure. Cancer research, 65(12), 5358-5365.
  • Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.

Sources

Confirming the Mechanism of Action of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The specific biological activity of a thiazole derivative is heavily influenced by the nature and position of its substituents on the thiazole ring. This guide focuses on a specific, potentially novel compound, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, and outlines a comprehensive strategy to elucidate its mechanism of action, comparing it with established alternatives.

Given the prevalence of anti-inflammatory activity among thiazole derivatives, we will hypothesize that 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol functions as an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. To validate this hypothesis, we will present a series of experiments comparing its activity profile to that of Ibuprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID) and known COX inhibitor.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where the compound inhibits COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Hypothesized MOA AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Test_Compound 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol Test_Compound->COX Inhibition Experimental Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Enzyme_Assay COX-1/COX-2 Inhibition Assay Binding_Assay Competitive Binding Assay Enzyme_Assay->Binding_Assay Confirms direct interaction PGE2_Assay Prostaglandin E2 (PGE2) Quantification Binding_Assay->PGE2_Assay Translates to cellular context NO_Assay Nitric Oxide (NO) Production Assay PGE2_Assay->NO_Assay Cellular efficacy IC50_Calc IC50 Determination NO_Assay->IC50_Calc Comparative_Analysis Comparison with Ibuprofen IC50_Calc->Comparative_Analysis

Caption: Step-wise experimental workflow for MOA validation.

Detailed Experimental Protocols

In Vitro COX Inhibition Assay

This initial experiment directly assesses the compound's ability to inhibit COX-1 and COX-2 enzymes.

Protocol:

  • Prepare a reaction mixture containing recombinant human COX-1 or COX-2 enzyme in a suitable buffer.

  • Add varying concentrations of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol or Ibuprofen (as a positive control) to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

  • Incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Allow the reaction to proceed for a specified duration.

  • Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay confirms the compound's activity in a cellular context, where factors like membrane permeability come into play.

Protocol:

  • Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or Ibuprofen for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using an ELISA kit.

  • Determine the IC50 value for the inhibition of PGE2 production.

Nitric Oxide (NO) Production Assay

This assay provides a secondary measure of anti-inflammatory activity, as nitric oxide is another key mediator of inflammation produced by activated macrophages.

Protocol:

  • Follow steps 1-5 of the Cell-Based PGE2 Assay protocol.

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the IC50 for NO production.

Data Presentation and Comparative Analysis

The quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison between 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol and Ibuprofen.

Assay Parameter 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol Ibuprofen
In Vitro COX Inhibition IC50 for COX-1 (µM)Hypothetical ValueKnown Value
IC50 for COX-2 (µM)Hypothetical ValueKnown Value
Cell-Based PGE2 Assay IC50 for PGE2 Inhibition (µM)Hypothetical ValueKnown Value
Cell-Based NO Assay IC50 for NO Inhibition (µM)Hypothetical ValueKnown Value

Interpretation of Results and Conclusion

The collective data from these experiments will provide a robust confirmation of the hypothesized mechanism of action. If 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol demonstrates potent, dose-dependent inhibition of COX enzymes and subsequent reduction of PGE2 and NO production in cells, this would strongly support its role as a COX-inhibiting anti-inflammatory agent. The comparison with Ibuprofen will provide a benchmark for its potency and potential selectivity for COX-1 versus COX-2, which is a critical factor in the safety profile of NSAIDs.

This systematic approach, moving from direct target engagement to cellular efficacy, provides a reliable framework for characterizing the mechanism of action of novel therapeutic candidates, thereby guiding further preclinical and clinical development.

References

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics.
  • Thiazole derivatives: prospectives and biological applic
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1991). Chemical & Pharmaceutical Bulletin. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (n.d.). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, meticulous execution within the lab is paramount. This principle extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, ensuring the safety of personnel and adherence to regulatory standards. Our approach is grounded in established safety protocols and an understanding of chemical reactivity, reflecting a commitment to safety that goes beyond the product itself.

Hazard Assessment & Characterization

Based on analogous structures, 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol should be handled as a hazardous substance. The primary hazards are inferred from the thiazole moiety and its functional groups.[2][3][4]

Anticipated Hazards:

  • Skin and Eye Irritation: Thiazole derivatives are known to cause skin and serious eye irritation.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[2][5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Environmental Hazard: Some related thiazole compounds are very toxic to aquatic life.[5] Therefore, this compound should not be released into the environment.[5][6]

Incompatibilities:

  • Strong Oxidizing Agents: Alcohols and other organic compounds can react violently with strong oxidizers.[3][6][7]

  • Acids, Acid Chlorides, Acid Anhydrides: These should be stored separately to prevent potential reactions.[8]

The table below summarizes the essential information for handling and disposal.

Parameter Guidance Summary Primary Rationale
Hazard Classification Presumed Hazardous Waste. Handle as: Skin/Eye Irritant, Acute Toxicant, Respiratory Irritant.[2][3][5]Based on data from structurally analogous thiazole compounds.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat.[1]To prevent skin, eye, and clothing contamination.
Primary Disposal Route Segregated Chemical Waste Stream for Organic Compounds.Prevents environmental release and ensures proper treatment.
Sink Disposal Strictly Prohibited. Potential aquatic toxicity and violation of EPA/RCRA regulations.[5]
Incompatible Storage Store away from strong oxidizing agents, strong acids, and acid halides.[3][8]To prevent dangerous exothermic or gas-producing reactions.
Spill Cleanup Absorb with inert material (vermiculite, sand), collect in a sealed container for disposal.To safely contain the material and prevent environmental contamination.[6][8]

The Disposal Workflow: A Step-by-Step Procedural Guide

This workflow ensures that 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol waste is handled safely from the point of generation to its final collection point, in compliance with the Resource Conservation and Recovery Act (RCRA) as overseen by the U.S. Environmental Protection Agency (EPA).

Step 1: Point-of-Generation Waste Collection

All materials contaminated with 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol must be treated as hazardous waste. This includes:

  • Unused or excess neat compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

  • Rinsate from cleaning contaminated glassware (see Step 2).

Immediately place these items into a designated hazardous waste container at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[9]

Step 2: Glassware Decontamination
  • Initial Rinse (Collect as Waste): Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is hazardous waste and must be collected in your non-halogenated solvent waste container.

  • Subsequent Rinses: Subsequent rinses with soap and water can typically be disposed of down the drain, but only after the initial solvent rinse has effectively removed the chemical residue. Consult your institutional EHS for specific guidance on this.

Step 3: Waste Container Selection and Labeling
  • Container Choice: Use a chemically compatible container with a tightly sealing lid. The original product container is often a good choice.[9] Do not use food containers. For liquid waste, ensure the container is made of a material that will not react with the chemical or solvent (e.g., glass or polyethylene).

  • Labeling: Proper labeling is a critical compliance point. The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol" . List all other components of the waste mixture (e.g., "Methanol," "Water").

    • An indication of the hazards (e.g., "Irritant," "Toxic").[2][5]

Step 4: Waste Segregation and Storage
  • Segregation: Store the waste container for 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol with other non-halogenated organic waste. Crucially, ensure it is physically separated from incompatible chemicals, particularly strong oxidizing agents.[3]

  • Storage Location (SAA): The waste container must be kept at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[9]

  • Transfer to Central Accumulation Area (CAA): When the container is full or ready for pickup, follow your institution's procedure for transferring it to the main hazardous waste storage area, often called a Central Accumulation Area. This transfer must be done by trained personnel.

The following diagram illustrates the decision-making process for handling this chemical waste.

G Workflow for Disposal of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol A Waste Generation (Neat compound, solutions, contaminated consumables) B Is this an empty glassware item? A->B C Perform Initial Rinse with Organic Solvent B->C Yes K Collect directly into waste container B->K No D Collect Rinsate as Non-Halogenated Solvent Waste C->D E Wash with Soap & Water (Dispose to drain per EHS) C->E F Select Compatible Waste Container D->F G Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Warning F->G H Store in Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Chemicals (e.g., Oxidizers) H->I J Transfer to Central Accumulation Area (CAA) for EHS Pickup I->J K->F

Sources

A Senior Application Scientist's Guide to Handling 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis and handling of novel heterocyclic compounds like 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol are routine. Thiazole derivatives are foundational scaffolds in medicinal chemistry, contributing to a wide range of biologically active agents.[1][2] However, this biological activity necessitates a profound respect for safety protocols. The structural novelty of many research compounds means that comprehensive toxicological data is often unavailable.

This guide provides essential, immediate safety and logistical information for handling 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this exact dimethylated structure, our procedural framework is built upon a conservative interpretation of data from closely related thiazole analogs. This approach ensures a high margin of safety, treating the compound as hazardous until proven otherwise.

Hazard Profile: An Evidence-Based Assessment

Based on GHS classifications for analogous thiazole structures, we must assume 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol presents multiple hazards.[3] The core principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Hazard ClassificationPotential EffectSource Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3]2-(1,3-Thiazol-5-yl)ethan-1-ol, 2,4-Dimethylthiazole
Skin Corrosion/Irritation Causes skin irritation.[3] Repeated or prolonged contact may lead to dermatitis.(2-Methyl-1,3-thiazol-4-yl)methanol
Serious Eye Damage/Irritation Causes serious eye irritation.[3] Direct contact can risk permanent damage.(2-Methyl-1,3-thiazol-4-yl)methanol
Specific Target Organ Toxicity May cause respiratory irritation.4-Methyl-5-thiazoleethanol
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.4-Methyl-5-thiazoleethanol

Hazardous decomposition during combustion may produce toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[4]

Operational Workflow for PPE Selection and Use

The following diagram outlines the critical decision-making and operational flow for ensuring safety when handling this compound. This workflow is a self-validating system, beginning with a risk assessment and concluding with proper disposal, ensuring a closed loop of safety.

PPE_Workflow cluster_prep Preparation & Assessment cluster_execution Execution cluster_disposal Disposal Risk_Assessment 1. Conduct Task-Specific Risk Assessment (e.g., weighing, dissolution, reaction monitoring) PPE_Selection 2. Select PPE Based on Assessed Risk Risk_Assessment->PPE_Selection Donning 3. Don PPE (Correct Sequence) PPE_Selection->Donning Handling 4. Perform Chemical Handling in Controlled Environment (Fume Hood) Donning->Handling Doffing 5. Doff PPE (Avoid Contamination) Handling->Doffing Waste_Segregation 6. Segregate Waste (PPE vs. Chemical) Doffing->Waste_Segregation Disposal 7. Dispose via Approved Hazardous Waste Stream Waste_Segregation->Disposal

Caption: PPE selection and use workflow for handling hazardous thiazole derivatives.

Detailed Procedural Guidance

This section provides the step-by-step methodology that underpins the operational workflow.

Step 1: Engineering Controls - Your Primary Defense

Personal protective equipment is always the last line of defense.[5] The primary method for controlling exposure is to use engineering controls.

  • Fume Hood: All work involving 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol, especially handling of the solid/powder form or volatile solutions, must be conducted in a certified chemical fume hood to mitigate inhalation risk.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Stations: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[4][6]

Step 2: Personal Protective Equipment (PPE) Selection

The selection of each PPE component is critical and based on the hazards identified in Section 1.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses with side shields do not offer sufficient protection from splashes.[7]

    • Causality: The compound is classified as a serious eye irritant.[3] Goggles are essential to prevent contact from splashes or aerosolized powder.

    • High-Risk Operations: For tasks with a higher risk of splashing (e.g., large-volume transfers, reactions under pressure), supplement goggles with a full-face shield.[7][8]

  • Hand Protection:

    • Requirement: Wear compatible, disposable gloves at all times. Double-gloving is strongly recommended.[7]

    • Causality: The compound is assumed to be harmful upon skin contact and a skin irritant.[3] Gloves are the primary barrier to dermal exposure. Double-gloving allows for the removal of a contaminated outer glove without exposing the skin.[7]

    • Glove Selection: Due to the lack of specific permeation data, a conservative choice is required. Nitrile gloves are a suitable initial choice due to their broad chemical resistance. Avoid thin, disposable vinyl (PVC) gloves, which offer poor protection against many chemicals.[7] Always check gloves for tears or punctures before use.

Glove MaterialRecommendationRationale
Nitrile Recommended Good general resistance to a wide range of chemicals, including many heterocyclic compounds.
Neoprene Acceptable Alternative Offers good resistance to acids, bases, and some organic solvents.
Latex Use with Caution Can provide a good barrier but may cause allergic reactions. Not recommended for prolonged use or for individuals with sensitivities.
Vinyl (PVC) Not Recommended Known to offer poor protection against many chemical classes.[7]
  • Body Protection:

    • Requirement: A long-sleeved laboratory coat is mandatory. For operations with a significant splash risk, a chemically resistant apron over the lab coat is required. Cuffs should be tucked into the outer glove.[7]

    • Causality: Protects skin on the arms and body from accidental spills and contamination. Prevents the contamination of personal clothing.

    • Footwear: Fully enclosed, non-permeable shoes must be worn in the laboratory at all times.[5]

  • Respiratory Protection:

    • Requirement: When used within a certified fume hood, respiratory protection is typically not required. However, if engineering controls are not available or are insufficient to control airborne concentrations (e.g., during a large spill or when cleaning equipment), a respirator is necessary.

    • Causality: The compound may cause respiratory irritation and is classified as harmful if inhaled.[3]

    • Respirator Type: Use a NIOSH-approved respirator. For powders, an N95 respirator may be sufficient, but for vapors or unknown concentrations, a half- or full-face respirator with organic vapor cartridges is required.[9] All respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134), including fit testing.[4]

Step 3: Donning and Doffing Procedures

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

  • Donning Sequence:

    • Lab Coat/Gown

    • Inner Gloves

    • Outer Gloves (cuffs over lab coat sleeves)

    • Eye/Face Protection

  • Doffing Sequence (to be performed in a designated area):

    • Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Lab Coat/Gown: Unfasten and peel away from the body, turning it inside out as you remove it. Avoid shaking it.

    • Eye/Face Protection: Handle by the arms or strap to remove.

    • Inner Gloves: Remove last, following the same procedure as for the outer gloves.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Step 4: Disposal Plan

Improper disposal can lead to environmental contamination and exposure of support staff.

  • Chemical Waste:

    • All neat or dissolved 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol and any acutely contaminated items (e.g., rinse solvents from cleaning glassware) must be collected in a dedicated, properly labeled hazardous waste container.

    • Do not pour this chemical down the drain. It is considered very toxic to aquatic life.

  • Contaminated PPE:

    • All disposable PPE (gloves, gowns) used while handling the compound must be disposed of as hazardous waste.[4]

    • Place contaminated PPE in a designated, sealed waste bag or container within the fume hood before transporting it to the main laboratory hazardous waste accumulation area.

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

Always have the Safety Data Sheet for a closely related compound available for emergency responders.

References

  • PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • ECHA. Substance Information: reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H -isothiazol-3-one. European Chemicals Agency. Available at: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Available at: [Link]

  • Polovich, M. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. Clinical Journal of Oncology Nursing. Available at: [Link]

  • The University of Edinburgh. Personal Protective Equipment. (2024). Available at: [Link]

  • 3M. Safety Data Sheet: 3M All In One Shiner. (2020). Available at: [Link]

  • Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector. Available at: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025). Available at: [Link]

  • Advanced Biotech. Safety Data Sheet: 2,4-Dimethyl-5-Acetyl Thiazole synthetic. (2025). Available at: [Link]

  • ResearchGate. Overview on Biological Activities of Thiazole Derivatives. (2020). Available at: [Link]

  • ACS Publications. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. (2024). American Chemical Society. Available at: [Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. (2024). Available at: [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Institutes of Health. Available at: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.